20-Deoxyingenol 3-angelate
Description
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Properties
Molecular Formula |
C25H34O5 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(4S,5S,6R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16?,17-,18+,19-,21+,24?,25+/m1/s1 |
InChI Key |
UQOWJJGOQJONCI-HJWCKYJOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 20-Deoxyingenol 3-angelate: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation procedures for 20-deoxyingenol (B1631286) 3-angelate, a diterpenoid of significant interest for its biological activities. This document details the primary plant sources, presents quantitative data on its occurrence, and offers a synthesized, step-by-step experimental protocol for its extraction and purification.
Natural Sources of 20-Deoxyingenol 3-angelate
This compound is predominantly found within the genus Euphorbia, a diverse group of plants known for producing a variety of bioactive diterpenoids. The primary species identified as significant sources are Euphorbia peplus and Euphorbia kansui.
The latex of Euphorbia peplus is a particularly rich source of this compound.[1] Additionally, the roots of Euphorbia kansui have been shown to contain this compound among other related ingenane (B1209409) diterpenes.[2][3] While other Euphorbia species may also produce this compound, E. peplus and E. kansui are the most extensively documented and utilized for its isolation.
| Plant Species | Part Used | Reported Presence of this compound and Related Diterpenes |
| Euphorbia peplus | Latex, Whole Plant | Major component of the latex[1]. The whole plant extract also contains a variety of ingenane and jatrophane diterpenes[4][5]. |
| Euphorbia kansui | Roots | Contains various ingenol (B1671944) esters, including derivatives of 20-deoxyingenol[2][3][6]. |
| Euphorbia biglandulosa | Not specified | Contains 20-deoxyingenol monoesters[7]. |
Experimental Protocols for Isolation and Purification
The following protocols are a synthesis of methodologies reported in scientific literature for the isolation of this compound and related diterpenoids from Euphorbia species.
I. Extraction from Euphorbia peplus Latex
-
Latex Collection: Fresh latex is carefully collected from the aerial parts of Euphorbia peplus.
-
Solvent Extraction: The collected latex is immediately extracted with a suitable organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (MeOH) to prevent degradation of the target compounds.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
II. Extraction from Euphorbia kansui Roots
-
Material Preparation: The dried roots of Euphorbia kansui are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) (EtOH) or dichloromethane (CH₂Cl₂) at room temperature.[2][3]
-
Concentration: The solvent is removed in vacuo to obtain the crude extract.
III. Chromatographic Purification (General Workflow)
The crude extracts obtained from either source are subjected to a series of chromatographic steps for the purification of this compound.
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) or dichloromethane.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
-
Medium Pressure Liquid Chromatography (MPLC) / High-Performance Liquid Chromatography (HPLC):
-
Promising fractions from the initial silica gel chromatography are further purified using MPLC or preparative HPLC.
-
A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water.[6]
-
The elution can be isocratic or a gradient, depending on the complexity of the fraction.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Final Purification and Characterization:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.
Caption: General workflow for the isolation of this compound.
References
- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 | MDPI [mdpi.com]
- 3. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Constituents of Euphorbiaceae, 7. 20-Deoxyingenol Monoesters and ingenol diesters from Euphorbia biglandulosa Desf] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and History of 20-Deoxyingenol 3-angelate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
20-Deoxyingenol (B1631286) 3-angelate, a diterpenoid ester of the ingenane (B1209409) class, is a naturally occurring compound predominantly isolated from the latex of Euphorbia species, most notably Euphorbia peplus. Historically recognized for its role as a skin irritant and tumor-promoting agent, recent scientific inquiry has unveiled its potential as a modulator of key cellular signaling pathways, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 20-Deoxyingenol 3-angelate. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of quantitative data, and a visualization of its primary signaling pathway.
Introduction
This compound, also referred to as 3-Angelyl-20-deoxyingenol, is a polycyclic diterpenoid that has garnered significant attention in the scientific community. Its unique molecular architecture, characterized by the ingenane backbone, is shared with other biologically active compounds, including the FDA-approved drug ingenol (B1671944) mebutate (Picato®), which is used for the treatment of actinic keratosis.[1] In fact, 20-deoxyingenol serves as a key starting material for the semi-synthesis of ingenol mebutate. The initial interest in this compound stemmed from its identification as one of the primary irritant principles in the sap of Euphorbia peplus, a plant with a long history of use in traditional medicine for treating various skin conditions.[1][2] Modern research has shifted focus to its potent biological activities, including its role as a protein kinase C (PKC) activator, its immunomodulatory effects, and its nematicidal properties.[3][4][5] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of natural products and novel therapeutic agents.
Discovery and History
The discovery of this compound is rooted in the systematic investigation of the bioactive constituents of the Euphorbiaceae family, a plant family known for producing a wide array of diterpenoid esters with potent biological activities.[6][7] Seminal work by researchers such as Hecker and Adolf in the 1970s and 1980s laid the groundwork for understanding the structure and activity of these compounds, identifying them as skin irritants and tumor promoters.[8][9]
A pivotal study in the characterization of this compound was conducted by Zayed, Hecker, and their colleagues in 1998.[10] In their investigation of the dietary cancer risk posed by livestock consuming Euphorbia species, they systematically fractionated the extract of Euphorbia peplus. This work led to the isolation and identification of several "Euphorbia factors," with "Euphorbia factor Pe2" being identified as this compound.[11] Their research confirmed its potent irritant activity on the mouse ear and established it as a tumor promoter in a mouse skin bioassay.[10]
Subsequent research has focused on elucidating the mechanisms underlying its biological activities and exploring its potential therapeutic applications. This has led to the discovery of its role as a potent activator of protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[3] More recently, studies have demonstrated its ability to enhance the cytotoxic activity of natural killer (NK) cells against cancer cells and its significant nematicidal activity against the model organism Caenorhabditis elegans.[4][5]
Experimental Protocols
Isolation of this compound from Euphorbia peplus
The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoid esters from Euphorbia species.[10]
Objective: To isolate and purify this compound from the aerial parts of Euphorbia peplus.
Materials and Reagents:
-
Fresh or dried aerial parts of Euphorbia peplus
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing solvents for TLC and column chromatography (e.g., hexane-ethyl acetate (B1210297) gradients)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Air-dry and pulverize the aerial parts of Euphorbia peplus.
-
Macerate the plant material in methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a methanol-water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with n-hexane to remove nonpolar constituents like lipids and chlorophyll. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous methanol phase with dichloromethane.
-
Collect the dichloromethane phase, which will contain the diterpenoid esters, and evaporate the solvent to dryness.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried dichloromethane extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column packed in n-hexane.
-
Load the extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Visualize spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
-
Purification:
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Subject the combined fractions to further chromatographic purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained.
-
The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the purified compound is typically confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
-
Nematicidal Activity Assay using Caenorhabditis elegans
This protocol is adapted from studies investigating the nematicidal effects of natural products on C. elegans.[5][12]
Objective: To determine the nematicidal activity of this compound against C. elegans.
Materials and Reagents:
-
Wild-type C. elegans (e.g., Bristol N2 strain)
-
E. coli OP50 (food source for C. elegans)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
M9 buffer
-
24-well microtiter plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Stereomicroscope
Procedure:
-
Nematode Culture:
-
Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
Synchronize the nematode population to obtain a population of L4-stage larvae for the assay.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the nematodes (typically ≤ 0.5%).
-
Prepare a solvent control with the same final concentration of DMSO.
-
-
Nematicidal Assay:
-
Add a defined volume of the test compound dilutions and the solvent control to the wells of a 24-well plate.
-
Transfer a specific number of synchronized L4-stage C. elegans (e.g., 80-100) into each well.
-
Incubate the plates at 20°C.
-
-
Data Collection and Analysis:
-
At specified time points (e.g., 24, 48, and 72 hours), count the number of dead nematodes in each well under a stereomicroscope. Nematodes are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Calculate the percentage of mortality for each concentration.
-
The data can be used to determine the LC₅₀ (lethal concentration required to kill 50% of the nematodes) value.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is based on methods used to screen for natural products that enhance NK cell-mediated killing of cancer cells.[4][13]
Objective: To evaluate the effect of this compound on the cytotoxicity of NK cells against a cancer cell line.
Materials and Reagents:
-
Human Natural Killer (NK) cells (either primary cells or an NK cell line like NK-92)
-
A target cancer cell line (e.g., K562, a chronic myelogenous leukemia cell line sensitive to NK cell lysis)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcein-AM (for labeling target cells)
-
This compound dissolved in DMSO
-
Control compounds (e.g., DMSO as a negative control, IL-2 as a positive control for NK cell activation)
-
96-well U-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture NK cells and the target cancer cell line under standard conditions.
-
On the day of the assay, harvest the target cells and label them with Calcein-AM according to the manufacturer's protocol. Calcein-AM is a fluorescent dye that is retained in live cells.
-
-
Cytotoxicity Assay:
-
Plate the Calcein-AM-labeled target cells in a 96-well U-bottom plate at a specific density (e.g., 1 x 10⁴ cells/well).
-
Add the NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add this compound at various concentrations to the co-culture. Include appropriate controls.
-
Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, centrifuge the plate and transfer the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released calcein (B42510) in the supernatant using a fluorescence microplate reader.
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Fluorescence from wells with NK cells, target cells, and the test compound.
-
Spontaneous Release: Fluorescence from wells with target cells and medium only.
-
Maximum Release: Fluorescence from wells with target cells lysed with a detergent (e.g., Triton X-100).
-
-
Alternatively, the remaining live target cells can be quantified by flow cytometry.
-
Quantitative Data
The following tables summarize key quantitative data from studies on this compound.
| Parameter | Value | Source Organism | Reference |
| Physical Properties | |||
| Molecular Formula | C₂₅H₃₄O₅ | Euphorbia peplus | [10] |
| Molecular Weight | 414.54 g/mol | Euphorbia peplus | [10] |
| Biological Activity | |||
| Irritant Dose 50 (ID₅₀) | 0.041 nmol/ear | Mouse Ear Assay | [10] |
| Tumor-Promoting Activity | Active at 10 nmol per application | Mouse Skin Bioassay | [10] |
| NK Cell Cytotoxicity | Enhances killing of NSCLC cells | In vitro human cells | [4] |
| Nematicidal Activity | Significant against C. elegans | Caenorhabditis elegans | [5] |
Signaling Pathways
This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play a central role in various cellular processes, including proliferation, differentiation, apoptosis, and immune responses. This compound and related ingenol esters are known to bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous activator diacylglycerol (DAG).[14] Studies on the closely related ingenol 3-angelate (PEP005) have shown that it can lead to the activation of PKCδ, which in turn can trigger downstream signaling cascades such as the Ras/Raf/MAPK pathway, ultimately influencing gene expression and cellular responses like apoptosis.[15] It has also been reported that 20-deoxyingenol esters can selectively activate PKCα and PKCδ.[14] In the context of its nematicidal activity in C. elegans, this compound has been shown to upregulate the expression of the TPA-1 gene, which encodes a PKC isotype.[5]
Proposed Signaling Pathway of this compound
Caption: PKC-mediated signaling cascade activated by this compound.
Experimental Workflow for Isolation and Bioactivity Screening
Caption: Workflow for isolation and bioactivity screening of this compound.
Conclusion
This compound is a historically significant natural product whose journey from a known plant irritant to a molecule of therapeutic interest exemplifies the value of natural product research. Its discovery and subsequent investigation have provided valuable insights into the biological activities of ingenane diterpenoids and their interactions with key cellular targets like Protein Kinase C. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this compound and related compounds in various therapeutic areas, including oncology, immunology, and parasitology. Further research is warranted to fully elucidate its mechanism of action in different biological systems and to explore its potential for clinical development.
References
- 1. Euphorbia peplus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tumor promoting diterpenes from Euphorbia leuconeura L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the active principles of the spurge family (Euphorbiaceae). IV. Skin irritant and tumor promoting diterpene esters from Euphorbia ingens E.Mey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dietary cancer risk conditional cancerogens in produce of livestock fed on species of spurge (Euphorbiaceae). I. Skin irritant and tumor-promoting ingenane-type diterpene esters in E. peplus, one of several herbaceous Euphorbia species contaminating fodder of livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary cancer risk from conditional cancerogens in produce of livestock fed on species of spurge (Euphorbiaceae) : III. Milk of lactating goats fed on the skin irritant herb Euphorbia peplus is polluted by tumor promoters of the ingenane diterpene ester type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
- 14. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 20-deoxyingenol (B1631286) 3-angelate (DI3A), a diterpenoid natural product. The document delves into its molecular targets, the signaling cascades it modulates, and the experimental methodologies employed to elucidate these actions. Quantitative data from relevant studies are presented for comparative analysis.
Core Mechanism of Action: Targeting Protein Kinase C
The primary mechanism of action of 20-deoxyingenol 3-angelate revolves around its function as a modulator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes.[1][2] DI3A, like other ingenol (B1671944) esters, mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[1] This binding event induces a conformational change in the PKC enzyme, leading to its activation.
Emerging research suggests a degree of selectivity in the activation of PKC isoforms by 20-deoxyingenol esters. Notably, these compounds have been shown to selectively activate PKCα and PKCδ isoforms, while bypassing the mTOR signaling pathway.[1] This isoform-specific activation is a critical determinant of the downstream cellular responses.
Modulation of Cellular Signaling Pathways
The activation of specific PKC isoforms by this compound initiates a cascade of downstream signaling events, influencing pathways that govern apoptosis, inflammation, and cell cycle progression. The following sections detail the key modulated pathways, drawing insights from studies on DI3A and its close structural analog, ingenol 3-angelate (I3A).
Induction of Apoptosis via PKCδ/ε Activation
Studies on the analog ingenol 3-angelate (I3A) have demonstrated that activation of PKCδ and PKCε can trigger the intrinsic apoptotic pathway.[3] This process involves the activation of initiator caspase-9 and executioner caspase-3, leading to a decrease in the mitochondrial membrane potential and subsequent DNA fragmentation.[3] This signaling cascade is a crucial component of the compound's anti-cancer properties.
Inhibition of the NF-κB Inflammatory Pathway
Ingenol 3-angelate has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[3] This is achieved by inhibiting the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[3] The downstream effect of this inhibition is the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]
Cell-Type Specific Modulation of Apoptosis via PKCθ and NF-κB
Interestingly, the effect of ingenol esters on the NF-κB pathway appears to be cell-type specific. In T-cells, ingenol 3-angelate activates PKCθ, which in turn leads to the activation of NF-κB.[4] This results in the increased expression of anti-apoptotic proteins Mcl-1 and Bcl-xL, promoting cell survival.[4] This highlights the nuanced and context-dependent activity of these compounds.
Quantitative Data on Biological Activity
While specific quantitative data for this compound is still emerging, studies on its close analog, ingenol 3-angelate, provide valuable insights into the potency of this class of compounds.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Ingenol 3-angelate | MTT Assay | A2058 (Melanoma) | IC50 | ~38 µM | [3] |
| Ingenol 3-angelate | MTT Assay | HT144 (Melanoma) | IC50 | ~46 µM | [3] |
| Ingenol 3,20-dibenzoate | PKC Binding Assay | PKC-α | Ki | 240 ± 9 nM |
Experimental Protocols
The elucidation of the mechanism of action of this compound and its analogs has relied on a suite of established molecular and cellular biology techniques.
General Experimental Workflow for Assessing Mechanism of Action
A typical experimental workflow to investigate the mechanism of action of a compound like this compound is depicted below. This multi-faceted approach allows for a comprehensive understanding of the compound's effects on cellular processes.
Key Experimental Methodologies
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound, cancer cell lines are treated with varying concentrations of this compound for a specified period (e.g., 24-72 hours). The MTT reagent is then added, and the resulting formazan (B1609692) crystals are solubilized. The absorbance is measured spectrophotometrically to quantify cell viability and calculate the IC50 value.[3]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Cells treated with the compound are stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-intercalating dye like PI, and the DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]
-
Protein Expression Analysis (Western Blotting): To investigate the effect of the compound on specific signaling proteins, whole-cell lysates are prepared from treated and untreated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., PKC isoforms, caspases, NF-κB). The protein bands are then visualized using a secondary antibody conjugated to a detection enzyme.[3]
-
Gene Expression Analysis (Quantitative PCR - qPCR): RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the genes of interest (e.g., COX-2, iNOS, Mcl-1, Bcl-xL) to quantify their expression levels relative to a housekeeping gene.[3]
-
PKC Binding Assay: To determine the binding affinity of the compound to specific PKC isoforms, competitive binding assays are performed using a radiolabeled phorbol (B1677699) ester, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu). The ability of this compound to displace the radioligand from the PKC enzyme is measured, and the inhibition constant (Ki) is calculated.
Synthesis and Preparation
The synthesis of 20-deoxyingenol esters involves multi-step chemical processes. A common intermediate in the preparation of these compounds is 20-deoxyingenol-3,4-acetonide.[1] The general scheme for the preparation of 3,5-O-diester-20-deoxyingenol involves the reaction of 20-deoxyingenol with the corresponding acid in the presence of a coupling agent like EDCI and a catalyst such as DMAP in a dry solvent like 1,2-dichloroethane.[1]
Conclusion and Future Directions
This compound is a promising natural product that exerts its biological effects primarily through the modulation of Protein Kinase C isoforms. Its ability to induce apoptosis and inhibit inflammatory pathways underscores its therapeutic potential, particularly in oncology. Future research should focus on elucidating the precise isoform selectivity of DI3A and further exploring its effects on a wider range of cell types and in vivo models. A deeper understanding of its structure-activity relationship will be crucial for the design and development of novel, highly selective PKC modulators for therapeutic applications.
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 75567-38-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 20-Deoxyingenol 3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate (DI3A) is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products, commonly isolated from plants of the Euphorbia genus. Structurally similar to the well-studied ingenol (B1671944) 3-angelate (I3A, also known as PEP005), DI3A is emerging as a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of DI3A's biological effects, with a focus on its mechanism of action as a protein kinase C (PKC) modulator. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Biological Activity: Protein Kinase C Modulation
The primary mechanism of action for 20-deoxyingenol 3-angelate is the activation of protein kinase C (PKC) isozymes.[1] Like other ingenol esters, DI3A mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates. This activation can trigger a cascade of cellular events, including the regulation of cell growth, differentiation, apoptosis, and inflammation.
While the specific isoform selectivity of DI3A is still under full investigation, its close analog, ingenol 3-angelate, is known to be a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. The pro-apoptotic effects of I3A in cancer cells are often mediated through the activation and translocation of PKCδ from the cytoplasm to various cellular membranes, including the nuclear and mitochondrial membranes.
Nematicidal Activity
Recent research has highlighted the potent nematicidal activity of this compound against the model organism Caenorhabditis elegans and the free-living nematode Panagrellus redivivus. DI3A treatment has been shown to inhibit the growth and development of these nematodes, as well as negatively impact their locomotion and reproduction. Furthermore, exposure to DI3A leads to an accumulation of reactive oxygen species (ROS), indicating the induction of oxidative stress.
The key molecular target for DI3A's nematicidal effects in C. elegans has been identified as the gene tpa-1, which encodes a protein kinase C isotype. Upregulation of tpa-1 expression is observed upon DI3A treatment, and critically, knockdown of this gene using RNA interference (RNAi) alleviates the growth-inhibitory effects of the compound. This provides strong evidence that the nematicidal action of DI3A is mediated through the activation of a specific PKC signaling pathway in nematodes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
| Activity | Organism/Cell Line | Parameter | Value | Reference |
| Nematicidal Activity | Panagrellus redivivus | IC50 | 0.12 mM |
Further quantitative data from the primary literature on the nematicidal activity of this compound is pending full-text article access.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding the biological activity of this compound and related compounds.
Nematicidal Activity Assay (C. elegans)
-
Objective: To assess the inhibitory effect of this compound on the growth and development of C. elegans.
-
Methodology:
-
Synchronized L1 larval stage C. elegans are cultured in a liquid medium or on nematode growth medium (NGM) plates seeded with E. coli OP50 as a food source.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A solvent control is run in parallel.
-
The nematodes are incubated at a standard temperature (e.g., 20°C) for a defined period (e.g., 48-72 hours).
-
Growth and development are assessed by measuring the body length and observing the developmental stage of the nematodes under a microscope.
-
The concentration of DI3A that causes a 50% inhibition of growth (IC50) can be calculated from a dose-response curve.
-
C. elegans Locomotion Assay
-
Objective: To quantify the effect of this compound on the locomotory behavior of C. elegans.
-
Methodology:
-
Young adult nematodes are exposed to DI3A at various concentrations for a specified duration.
-
Individual nematodes are transferred to a fresh NGM plate without food.
-
The movement of the nematodes is recorded for a set period (e.g., 5 minutes) using a video tracking system.
-
Parameters such as speed, frequency of body bends, and reversal frequency are quantified using specialized software.
-
Statistical analysis is performed to compare the locomotion of DI3A-treated worms to control worms.
-
Reactive Oxygen Species (ROS) Measurement in C. elegans
-
Objective: To determine if this compound induces oxidative stress in C. elegans.
-
Methodology:
-
C. elegans are treated with DI3A as described in the nematicidal activity assay.
-
The nematodes are then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
-
H2DCF-DA is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity of individual nematodes or a population of nematodes is measured using a fluorescence microscope or a plate reader.
-
An increase in fluorescence in DI3A-treated worms compared to controls indicates an increase in ROS levels.
-
RNA Interference (RNAi) for tpa-1 Knockdown in C. elegans
-
Objective: To investigate the role of the PKC isotype TPA-1 in mediating the effects of this compound.
-
Methodology:
-
E. coli strain HT115(DE3) is transformed with a plasmid expressing double-stranded RNA (dsRNA) corresponding to the tpa-1 gene. An empty vector is used as a control.
-
Synchronized L1 C. elegans are fed the dsRNA-expressing bacteria on NGM plates containing IPTG to induce dsRNA expression.
-
The nematodes are allowed to develop to the desired stage (e.g., young adult).
-
The knockdown of tpa-1 is confirmed by quantitative real-time PCR (qRT-PCR).
-
The tpa-1 knockdown and control worms are then exposed to DI3A, and their growth, development, and survival are monitored as described in the nematicidal activity assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and a general workflow for investigating its nematicidal activity.
Caption: Proposed signaling pathway for the nematicidal activity of this compound.
References
20-Deoxyingenol 3-Angelate: A Technical Guide to its Function as a Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate (DI3A) is a diterpenoid ester belonging to the ingenane (B1209409) class of molecules, naturally occurring in plants of the Euphorbia genus. It is a structural analog of the well-studied compound ingenol (B1671944) 3-angelate (I3A), also known as ingenol mebutate or PEP005, which has been investigated for various therapeutic applications, including the treatment of actinic keratosis. Like its analog, 20-deoxyingenol 3-angelate is recognized as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes. This technical guide provides an in-depth overview of DI3A's role as a PKC activator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action: Protein Kinase C Activation
This compound and its analogs function as PKC activators by mimicking the action of the endogenous second messenger, diacylglycerol (DAG). They bind to the C1 domain present in conventional (cPKC) and novel (nPKC) isoforms of the enzyme. This binding event induces a conformational change in the PKC protein, relieving autoinhibition and leading to its activation. The activation of PKC initiates a cascade of downstream signaling events that regulate cellular functions such as proliferation, differentiation, apoptosis, and inflammation. Recent studies on esters of the parent molecule, 20-deoxyingenol, suggest a selective activation of PKCα and PKCδ isoforms, which can trigger distinct cellular responses.[1]
Quantitative Data on PKC Interaction
Direct quantitative binding or activation data for this compound across different PKC isoforms is not extensively available in the current literature. However, data from its close structural analog, ingenol 3-angelate (I3A), provides valuable insight into the expected potency and isoform profile. The primary structural difference is the presence of a hydroxyl group at the C-20 position in I3A, which is absent in DI3A. I3A has been shown to bind to multiple PKC isoforms with high affinity.
Table 1: Binding Affinity (Ki) of Ingenol 3-Angelate (I3A) for PKC Isoforms
| PKC Isoform | Ki (nM) |
|---|---|
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data is for Ingenol 3-Angelate (I3A) and was determined by inhibition of [³H]phorbol 12,13-dibutyrate (PDBu) binding.[2] This data is presented as a proxy for this compound due to the structural similarity.
Table 2: Cellular Activity of Ingenol 3-Angelate (I3A) in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A2058 | ~38 |
| HT144 | ~46 |
Data reflects the concentration of Ingenol 3-Angelate (I3A) required to suppress the survival and proliferation of human melanoma cells.[3]
Signaling Pathways Modulated by this compound
Activation of PKC by DI3A and its analogs can trigger multiple downstream signaling cascades. The specific pathways activated are dependent on the PKC isoforms present in the cell type, their subcellular localization, and the cellular context.
PKC-Mediated Apoptosis Induction
One of the key consequences of potent PKC activation, particularly of the PKCδ isoform, is the induction of apoptosis. This is a critical mechanism for the anti-tumor effects observed with ingenane esters. The pathway involves the translocation of activated PKCδ, leading to the activation of caspase cascades.
Caption: PKCδ-mediated apoptosis pathway activated by this compound.
Modulation of NF-κB Signaling
PKC isoforms are also known to be upstream regulators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a pivotal role in inflammation and cell survival. Studies with I3A have shown that it can suppress NF-κB signaling, contributing to its anti-inflammatory and anti-tumor effects.[3] This is achieved by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
Caption: Downregulation of the NF-κB pathway by this compound.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (General Protocol)
This protocol is a general guideline for measuring the kinase activity of purified PKC isoforms in the presence of DI3A. It is based on principles from commercially available kits and published methodologies.[4][5]
Caption: Workflow for an in vitro PKC kinase activity assay.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or well of a microplate, combine the purified PKC isoform, lipid cofactors (phosphatidylserine and diacylglycerol, if required for the specific isoform), and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the solvent vehicle as a control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP (radiolabeled γ-³²P-ATP for traditional assays or unlabeled ATP for non-radioactive methods) and a specific PKC substrate peptide.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. This can be done through:
-
Radiometric Assay: Separation of the phosphorylated peptide from unreacted [γ-³²P]ATP followed by scintillation counting.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Fluorescence Polarization Assay: Using a fluorescently labeled substrate peptide where phosphorylation leads to a change in polarization.
-
-
Data Analysis: Determine the effect of DI3A on PKC activity by comparing the signal from treated samples to the vehicle control. Calculate EC50 values if a dose-response curve is generated.
Western Blot Analysis for PKC Translocation and Downstream Signaling
This protocol is used to assess the activation of PKC in cultured cells by observing its translocation from the cytosol to the membrane, and to analyze the phosphorylation status of downstream target proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, melanoma cell lines) at an appropriate density and allow them to adhere. Treat the cells with desired concentrations of this compound for various time points.
-
Cell Lysis and Fractionation (for translocation):
-
Harvest the cells and lyse them using a non-ionic detergent buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Whole-Cell Lysis (for downstream targets):
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ) or a phosphorylated downstream target (e.g., anti-phospho-p65 NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels or phosphorylation.
Cell Viability and Apoptosis Assay
This protocol measures the cytotoxic and pro-apoptotic effects of DI3A on cancer cell lines.
Methodology:
-
Cell Plating and Treatment: Seed cancer cells in a 96-well plate and treat with a serial dilution of this compound for 24-72 hours.
-
Cell Viability Assessment (MTT or similar assay):
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Treat cells in a larger format (e.g., 6-well plates) with DI3A.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Calculate IC50 values for cell viability and quantify the percentage of apoptotic cells from the flow cytometry data.
Conclusion and Future Directions
This compound is a potent natural product that functions as a modulator of Protein Kinase C. While it shares structural and functional similarities with the more extensively studied ingenol 3-angelate, its specific biochemical profile and therapeutic potential are still emerging areas of research. The available data suggests that it likely acts as a high-affinity activator of conventional and novel PKC isoforms, with a potential selectivity towards PKCα and PKCδ. This activity translates into significant biological effects, including the induction of apoptosis and modulation of inflammatory pathways like NF-κB.
For drug development professionals, the key challenge and opportunity lie in the further characterization of DI3A's isoform selectivity and in understanding how the absence of the C-20 hydroxyl group, compared to I3A, influences its binding kinetics, cellular activity, and overall pharmacological profile. Future research should focus on generating comprehensive quantitative data on DI3A's interaction with a full panel of PKC isoforms and elucidating its effects in various preclinical models of disease. Such studies will be crucial in determining the unique therapeutic applications for this promising PKC activator.
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Unveiling the Nematicidal Potential of 20-Deoxyingenol 3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nematicidal properties of 20-Deoxyingenol 3-angelate (DI3A), a prominent ingenol (B1671944) diterpenoid isolated from the latex of Euphorbia peplus. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's proposed mechanism of action and experimental workflows.
Quantitative Nematicidal Activity
Recent research has demonstrated the significant dose- and time-dependent nematicidal effects of this compound against the model nematode Caenorhabditis elegans and the free-living nematode Panagrellus redivivus[1][2]. The compound exhibits potent lethal activity, as detailed in the following tables.
Table 1: Nematicidal Efficacy of this compound (DI3A) Against C. elegans
| Concentration (μg/mL) | Mortality Rate (%) after 72h |
| 50 | 100 |
Table 2: Median Lethal Concentration (LC50) of this compound (DI3A) after 72 hours
| Nematode Species | LC50 (μg/mL) (± Standard Deviation) |
| Caenorhabditis elegans | 10.2 ± 0.4 |
| Panagrellus redivivus | 13.4 ± 0.5 |
Beyond direct mortality, treatment with DI3A has been shown to inhibit the growth and development of nematodes. It also induces significant negative effects on locomotion, reproduction, and leads to an accumulation of reactive oxygen species within the nematodes[1][2].
Experimental Protocols
The following section outlines the key experimental methodologies employed to determine the nematicidal properties of this compound.
Nematicidal Bioassay
The nematicidal activity of DI3A was evaluated using a liquid culture assay.
-
Nematode Culture: C. elegans (wild-type N2) and P. redivivus were maintained on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 as a food source.
-
Assay Preparation: Synchronized L4 stage nematodes were collected and washed. Approximately 30-40 nematodes were transferred into each well of a 96-well microtiter plate.
-
Compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells to achieve the desired final concentrations. Control wells received the solvent alone.
-
Incubation: The plates were incubated at 20°C for up to 72 hours.
-
Mortality Assessment: Nematode mortality was assessed at specified time points (e.g., 24, 48, and 72 hours). Nematodes were considered dead if they did not respond to a gentle touch with a small probe.
-
Data Analysis: The mortality rate was calculated for each concentration, and the LC50 value was determined using probit analysis.
Growth and Development Assay
The effect of DI3A on nematode growth and development was assessed by monitoring their size and developmental stage over time.
-
Experimental Setup: Synchronized L1 stage nematodes were placed on NGM plates containing different concentrations of DI3A.
-
Observation: The body length and developmental stage of the nematodes were observed and recorded at regular intervals using a microscope equipped with imaging software.
-
Analysis: The growth rate and the time taken to reach specific developmental milestones (e.g., L4, adult) were compared between treated and control groups.
Locomotion Behavior Assay
The impact of DI3A on nematode motility was quantified by analyzing their movement patterns.
-
Assay Procedure: Nematodes exposed to DI3A for a specific duration were transferred to fresh NGM plates.
-
Movement Tracking: The movement of individual nematodes was recorded for a defined period using a video tracking system.
-
Parameters Measured: Key locomotion parameters such as head thrashes (the number of times the head swings from side to side per minute) and body bends (the number of sinusoidal bends completed per minute) were quantified.
Reproduction Assay
The effect of DI3A on the reproductive capacity of nematodes was determined by measuring brood size.
-
Experimental Design: Individual L4 stage nematodes were placed on separate NGM plates containing various concentrations of DI3A.
-
Progeny Counting: The adult nematodes were transferred to fresh plates daily, and the number of offspring produced by each nematode was counted over its reproductive lifespan.
-
Analysis: The total brood size of treated nematodes was compared to that of the control group.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow for assessing the nematicidal activity of this compound.
Caption: Experimental workflow for nematicidal activity assessment.
Caption: Proposed signaling pathway of DI3A in nematodes.
Mechanism of Action
Transcriptome analysis of C. elegans treated with this compound has provided insights into its potential mechanism of action. The study revealed that the expression level of the tpa-1 gene, which encodes a protein kinase C isotype, was significantly upregulated following DI3A treatment[1][2].
Further experiments involving RNA interference (RNAi) to knockdown the tpa-1 gene in nematodes demonstrated a relief of the growth-inhibitory effects of DI3A[1]. These findings strongly suggest that the nematicidal activity of this compound is mediated, at least in part, through the TPA-1 signaling pathway[1][2]. This pathway is known to be involved in various cellular processes, and its modulation by DI3A likely disrupts critical physiological functions in the nematodes, leading to the observed toxic effects.
Metabolic analysis also indicated that DI3A is not significantly metabolized by C. elegans. Instead, its presence appears to activate detoxification pathways, as evidenced by the specific accumulation of a glycosylated indole (B1671886) derivative[1].
Conclusion
This compound has emerged as a potent natural nematicide with a clear dose-dependent effect on nematode mortality, growth, and behavior. The elucidation of its mechanism of action involving the TPA-1 protein kinase C isotype provides a valuable target for the development of novel and selective nematicidal agents. The experimental protocols detailed herein offer a robust framework for further investigation and characterization of this and other potential botanical nematicides. The potential for developing DI3A and the latex of E. peplus as botanical nematicides warrants further exploration for sustainable pest management strategies in agriculture.
References
The Dichotomous Role of 20-Deoxyingenol 3-Angelate as a Tumor Promoter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate, a diterpenoid ester derived from the sap of Euphorbia species, presents a complex and paradoxical profile in oncology research. Structurally related to its more studied analogue, ingenol (B1671944) 3-angelate (I3A), the active ingredient in the FDA-approved drug Picato® (ingenol mebutate), this class of compounds is primarily recognized for its potent activation of Protein Kinase C (PKC) isoforms. This mechanism is shared with classical tumor promoters like phorbol (B1677699) 12-myristate 13-acetate (PMA), and early studies indeed classified ingenol esters as skin irritants with weak tumor-promoting activity. However, extensive modern research has focused on their potent anti-tumor properties, which include inducing rapid, localized necrosis and a robust inflammatory response leading to the clearance of pre-cancerous and cancerous lesions.
This technical guide provides an in-depth analysis of the tumor-promoting aspects of 20-deoxyingenol 3-angelate and related ingenol esters. It synthesizes data from early carcinogenesis studies, details the underlying molecular mechanisms, and presents the standard experimental protocols used to assess tumor promotion. Furthermore, it addresses the clinical observations of increased skin tumor incidence associated with the therapeutic use of ingenol mebutate, offering a comprehensive view for researchers in drug development and cancer biology.
Core Mechanism of Action: Protein Kinase C Activation
The biological activities of this compound and its analogues are fundamentally linked to their ability to function as agonists for Protein Kinase C (PKC) enzymes.
-
PKC Binding and Activation: Like the phorbol esters, ingenol esters are diacylglycerol (DAG) analogues. They bind with high affinity to the C1 domain present in conventional (cPKCs: α, β, γ) and novel (nPKCs: δ, ε, η, θ) PKC isoforms. This binding recruits PKC to cellular membranes, leading to its activation.
-
Downstream Signaling Cascades: Once activated, PKC isoforms phosphorylate a multitude of downstream target proteins, initiating several signaling cascades critical in cell proliferation, differentiation, inflammation, and apoptosis. A key pathway implicated in the cellular response to ingenol esters is the Ras/Raf/MEK/ERK (MAPK) pathway. The activation of specific PKC isoforms, such as PKCδ, is a crucial event. While often pro-apoptotic, its sustained activation can also contribute to the inflammatory and hyperproliferative state associated with tumor promotion.
Signaling Pathway of Ingenol Ester-Mediated PKC Activation
Structural Elucidation of 20-Deoxyingenol 3-Angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenol (B1671944) class of natural products, primarily isolated from plants of the Euphorbia genus. This compound has garnered significant interest within the scientific community due to its potent biological activities, including protein kinase C (PKC) activation, which underpins its potential as a therapeutic agent in various diseases, including cancer and as a nematicide. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and crystallographic methods employed for its characterization. This document is intended to serve as a resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Introduction
The ingenol diterpenes are characterized by a unique and complex tetracyclic carbon skeleton. This compound is distinguished by the absence of a hydroxyl group at the C-20 position and the presence of an angelate ester at the C-3 position. The structural complexity and stereochemistry of this molecule necessitate a multi-faceted analytical approach for unambiguous characterization. This guide outlines the key experimental protocols and data interpretation involved in the structural elucidation of this important natural product.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₄O₅ | N/A |
| Molecular Weight | 414.6 g/mol | N/A |
| CAS Number | 75567-38-3 | N/A |
| Appearance | Pale yellow to brownish solid | [1] |
| Solubility | Soluble in various organic solvents | [1] |
Experimental Protocols
Isolation and Purification
The isolation of this compound is typically achieved from the latex of Euphorbia species, such as Euphorbia peplus. The following is a generalized protocol based on established methods for isolating ingenol esters.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Latex Collection and Extraction: Fresh latex from Euphorbia peplus is collected and immediately extracted with a suitable organic solvent, such as methanol or ethyl acetate, to prevent degradation of the active constituents.
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between n-hexane and an aqueous methanol solution (e.g., 90% methanol). The ingenol esters typically partition into the more polar layer.
-
Silica Gel Column Chromatography: The polar fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate different classes of compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is typically used to achieve high purity.
-
Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.
Spectroscopic Data and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| 1 | ~2.5 | m | |
| 2 | ~3.0 | m | |
| 4 | ~6.0 | d | ~4.0 |
| 5 | ~4.2 | d | ~6.0 |
| 7 | ~5.9 | br s | |
| 8 | ~4.1 | d | ~8.0 |
| 10 | ~2.1 | m | |
| 11 | ~2.3 | m | |
| 12 | ~1.1 | s | |
| 13 | ~1.0 | d | ~7.0 |
| 14 | ~1.8 | s | |
| 15 | ~1.1 | s | |
| 16 | ~1.2 | s | |
| 17 | ~1.7 | s | |
| 20 | ~1.6 | s | |
| 2' | ~6.1 | ~7.2, 1.5 | |
| 3' | ~1.9 | dq | ~7.2, 1.5 |
| 4' | ~1.8 | dq | ~1.5, 1.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
| 1 | ~40 |
| 2 | ~45 |
| 3 | ~78 |
| 4 | ~130 |
| 5 | ~80 |
| 6 | ~210 |
| 7 | ~140 |
| 8 | ~75 |
| 9 | ~40 |
| 10 | ~30 |
| 11 | ~35 |
| 12 | ~25 |
| 13 | ~20 |
| 14 | ~20 |
| 15 | ~30 |
| 16 | ~25 |
| 17 | ~15 |
| 20 | ~18 |
| 1' | ~168 |
| 2' | ~128 |
| 3' | ~138 |
| 4' | ~16 |
| 5' | ~21 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural insights.
Expected ESI-MS/MS Fragmentation Pattern:
The fragmentation of this compound in ESI-MS/MS is expected to be initiated by the loss of the angelate side chain. The fragmentation of the ingenol core would then follow pathways similar to those observed for ingenol itself.
Caption: Predicted primary fragmentation of this compound in ESI-MS/MS.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.
-
C=O stretching: A strong band around 1710-1730 cm⁻¹ for the ester carbonyl and a band around 1690-1710 cm⁻¹ for the ketone carbonyl.
-
C=C stretching: Bands in the region of 1640-1680 cm⁻¹.
UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima corresponding to the α,β-unsaturated ketone and the angelate ester chromophores. The λmax is anticipated to be in the range of 230-280 nm.
X-ray Crystallography
To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of its parent compound, 20-deoxyingenol, has been determined (CCDC 260950). This structure confirms the complex tetracyclic ring system and the stereochemistry of the ingenol core. The addition of the 3-angelate group is expected to have a minimal effect on the overall conformation of the ingenol skeleton.
Signaling Pathway
This compound, like other ingenol esters, is a potent activator of Protein Kinase C (PKC). The activation of PKC isoforms triggers a cascade of downstream signaling events that can lead to various cellular responses, including apoptosis in cancer cells.
PKC Activation and Downstream Signaling by this compound
Caption: Simplified signaling pathway of PKC activation by this compound leading to apoptosis.
Conclusion
The structural elucidation of this compound relies on a combination of sophisticated analytical techniques. While specific, publicly available spectral data for this compound is limited, analysis of its structural analogs provides a robust framework for its characterization. The detailed experimental protocols for isolation and the understanding of its mechanism of action through PKC signaling are crucial for its further development as a potential therapeutic agent. This guide provides a foundational understanding for researchers and professionals working with this promising natural product.
References
An In-depth Technical Guide on 20-Deoxyingenol 3-Angelate from Euphorbia peplus Latex
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Deoxyingenol (B1631286) 3-angelate, a diterpene ester isolated from the latex of Euphorbia peplus, has garnered significant attention within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of 20-deoxyingenol 3-angelate, focusing on its extraction, purification, and characterization. It further delves into its mechanism of action as a potent activator of Protein Kinase C (PKC) and summarizes its preclinical anti-tumor and nematicidal activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural product.
Introduction
Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin ailments.[1] The milky latex of this plant is a rich source of bioactive diterpenoids, with this compound being a prominent constituent.[2] This compound, along with the closely related ingenol (B1671944) 3-angelate (I3A or PEP005), has been the subject of extensive research due to its potent cytotoxic and pro-inflammatory properties. Its primary mechanism of action involves the activation of Protein Kinase C (PKC) isozymes, leading to a cascade of cellular events that can induce apoptosis in cancer cells and modulate immune responses.[3][4] This guide aims to provide a detailed technical resource for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₄O₅ | [5][6] |
| Molecular Weight | 414.54 g/mol | [3][[“]] |
| Appearance | Pale yellow to brownish solid | [5][6] |
| CAS Number | 75567-38-3 | [3] |
Extraction and Purification
The isolation of this compound from Euphorbia peplus latex is a multi-step process involving solvent extraction and chromatography.
Experimental Protocol: Extraction and Isolation
Objective: To extract and purify this compound from Euphorbia peplus latex.
Materials:
-
Fresh Euphorbia peplus plants
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Glassware and other standard laboratory equipment
Procedure:
-
Latex Collection: Carefully break the stems and leaves of fresh Euphorbia peplus plants to exude the milky latex. Collect the latex in a glass container.
-
Solvent Extraction:
-
Suspend the collected latex in methanol and sonicate to ensure thorough mixing.
-
Filter the methanolic extract to remove plant debris.
-
Partition the methanol extract with ethyl acetate. Collect the ethyl acetate phase, which will contain the diterpene esters.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.[2]
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane.
-
Pack a silica gel column with a hexane slurry.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate. The polarity gradient can be, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.[2]
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Dissolve the semi-purified sample in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a reverse-phase C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water to achieve separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.[8]
-
Biological Activity and Mechanism of Action
This compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[3]
Signaling Pathway
The primary mechanism of action of this compound involves the activation of novel PKC isoforms, particularly PKCδ and PKCε.[1] This activation triggers a downstream signaling cascade that ultimately leads to apoptosis in susceptible cells. A key consequence of this pathway is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1]
Caption: Signaling pathway of this compound.
In Vitro Cytotoxicity
Note: Much of the publicly available cytotoxicity data is for the closely related compound, ingenol 3-angelate (I3A), which is often used as a reference for the biological activity of this class of compounds.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A2058 | Human Melanoma | ~38 | [1][2] |
| HT144 | Human Melanoma | ~46 | [1][2] |
| K562 | Chronic Myeloid Leukemia | Data suggests high cytotoxicity, but specific IC₅₀ for this compound is not provided. A derivative, 3-O-angeloyl-20-O-acetyl ingenol, showed high potency. | [9] |
In Vivo Antitumor Activity
In vivo studies in mouse models have demonstrated the anti-tumor efficacy of ingenol 3-angelate (I3A), providing a strong rationale for the investigation of this compound.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| ICR Mice | DMBA-induced skin carcinoma | Topical I3A (25 and 50 nmol) | Dose-dependent reduction in tumor count. At 16 weeks, average tumor counts were reduced from 4.6 to 2.2 (25 nmol) and 0.9 (50 nmol). | [2] |
| C57BL/6 and Foxn1nu mice | Subcutaneous mouse and human tumor xenografts | Topical I3A | Suppression of tumor growth. | [2][4] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol: In Vivo Antitumor Efficacy
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft implantation (e.g., A549)
-
This compound formulation for administration (e.g., in a suitable vehicle for topical or systemic delivery)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group according to the desired dose and schedule (e.g., daily topical application). The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
Future Directions
This compound holds considerable promise as a lead compound for the development of novel therapeutics. Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for its clinical translation.
-
Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term therapeutic success.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents could lead to more effective treatment strategies.
-
Formulation Development: Optimizing the delivery of this compound through advanced formulation technologies could enhance its efficacy and reduce potential side effects.
Conclusion
This compound, a natural product from Euphorbia peplus latex, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and nematology. Its well-defined mechanism of action, centered on the activation of PKC isoforms, provides a solid foundation for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and unlock the full therapeutic potential of this fascinating molecule.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB Signaling by A20 Through Disruption of Ubiquitin Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 20-Deoxyingenol 3-angelate: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid and a member of the ingenol (B1671944) family of natural products, primarily isolated from plants of the Euphorbia genus.[1] This compound has garnered significant interest within the scientific community for its potent biological activities, most notably as a modulator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2] Its unique chemical structure and biological profile make it a valuable tool for research in oncology, immunology, and neurobiology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside details of its biological activity and relevant experimental protocols.
Chemical and Physical Properties
This compound is a complex diterpene ester. A summary of its key chemical and physical identifiers is provided below. The compound is typically encountered as a pale yellow to brownish solid or powder.[1]
| Property | Value | Reference |
| CAS Number | 75567-38-3 | [1] |
| Molecular Formula | C₂₅H₃₄O₅ | [1] |
| Molecular Weight | 414.54 g/mol | [2] |
| Physical State | Pale yellow to brownish solid/powder | [1] |
| Storage Temperature | -20°C | [2] |
Solubility
While specific quantitative solubility data is limited in publicly available literature, this compound is known to be soluble in organic solvents. For the structurally similar compound, ingenol-3-angelate, solubility has been reported in the following solvents:
| Solvent | Solubility |
| Ethanol | ~10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
It is important to note that these values are for a related compound and should be used as a guideline. Experimental determination of solubility in specific solvents is recommended for precise applications.
Spectral Data
Detailed spectral data for this compound is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Further Spectral Analysis:
Comprehensive characterization would also involve Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) Spectroscopy to identify functional groups present in the molecule.
Biological Activity and Signaling Pathway
The primary mechanism of action for this compound is its function as a Protein Kinase C (PKC) activator.[2] PKC isoenzymes are key regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis.
A notable biological activity of this compound is its nematicidal effect on the model organism Caenorhabditis elegans. Research has demonstrated that this activity is mediated through the upregulation of the tpa-1 gene, which encodes a PKC isotype. This highlights a specific signaling pathway through which this compound exerts its biological effects.
Signaling Pathway of this compound in C. elegans
Caption: Signaling pathway of this compound in C. elegans.
Experimental Protocols
Isolation of this compound from Euphorbia peplus Latex
The following is a generalized workflow for the isolation of this compound from the latex of Euphorbia peplus, based on common practices for the extraction of ingenol esters.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Latex Collection: Fresh latex is carefully collected from the stems of Euphorbia peplus.
-
Extraction: The collected latex is immediately extracted with a polar solvent, typically methanol, to solubilize the diterpenoid esters.
-
Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning. A common system is ethyl acetate and water, where the less polar ingenol esters will preferentially move to the ethyl acetate phase.
-
Chromatography: The ethyl acetate fraction is concentrated and subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: An initial separation is often performed on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase such as methanol/water or acetonitrile/water.
-
-
Characterization: The purity and identity of the isolated this compound are confirmed using spectroscopic methods, including NMR, MS, and IR.
Nematicidal Activity Assay in Caenorhabditis elegans
The following protocol outlines a basic assay to determine the nematicidal activity of this compound against C. elegans.
Methodology:
-
Nematode Culture: Wild-type C. elegans (e.g., Bristol N2 strain) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.
-
Assay Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.
-
Exposure: A synchronized population of L4 stage C. elegans are washed from the NGM plates with M9 buffer. A defined number of worms are then transferred to the wells of a microtiter plate containing the different concentrations of this compound. A solvent control (e.g., DMSO in M9 buffer) is also included.
-
Incubation: The plates are incubated at a standard temperature for C. elegans culture (e.g., 20°C).
-
Mortality Assessment: After a set exposure time (e.g., 24, 48, or 72 hours), the number of dead worms in each well is counted. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ (lethal concentration for 50% of the population) can be determined using appropriate statistical software.
Conclusion
This compound is a potent natural product with significant biological activities, primarily as a PKC activator. Its complex structure presents challenges for synthesis but also opportunities for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers working with this intriguing molecule. Further investigation is warranted to fully elucidate its physical properties, expand upon its known biological activities, and explore its full therapeutic potential.
References
Preliminary Cytotoxicity Studies of 20-Deoxyingenol 3-angelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products, found in plants of the Euphorbia genus. This class of compounds has garnered significant interest in the scientific community for its potent biological activities, including pro-inflammatory, anti-cancer, and protein kinase C (PKC) activating properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of this compound and its close analogs, focusing on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of this compound and its related compounds has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not widely published, data from closely related ingenane diterpenoids provide valuable insights into its potential efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Melanoma | 38 | [1] |
| Ingenol-3-angelate (I3A) | HT144 | Melanoma | 46 | [1] |
| 20-deoxyingenol-1,3,4-oxadiazole derivative | HepG2 | Hepatocellular Carcinoma | 8.8 | [2] |
| Various ingenane-type diterpenoids | MV4-11 | Leukemia | 3.48 - 30.02 | [3] |
Note: Ingenol-3-angelate (I3A) is a close structural analog of this compound. The data for the 1,3,4-oxadiazole (B1194373) derivative and other ingenane-type diterpenoids suggest the potential for significant cytotoxic activity of this compound in various cancer types.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MV4-11)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol, typically overnight at -20°C.
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A is included to ensure that only DNA is stained.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cells in each phase.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases.
-
Materials:
-
Treated and control cell lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein. The cleavage of caspases (e.g., pro-caspase-3 to cleaved caspase-3) is a hallmark of apoptosis.
-
Mandatory Visualization
Signaling Pathway of this compound Induced Cytotoxicity
The primary mechanism of action for ingenol (B1671944) esters involves the activation of Protein Kinase C (PKC) isozymes, particularly PKCδ. This activation triggers downstream signaling cascades that ultimately lead to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of a novel compound like this compound.
Caption: A generalized experimental workflow for assessing the cytotoxicity of a test compound.
Conclusion
The preliminary evidence suggests that this compound and its analogs are promising cytotoxic agents with the potential for further development as anti-cancer therapeutics. Their mechanism of action, primarily through the activation of PKCδ, leads to the induction of apoptosis and cell cycle arrest in cancer cells. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the cytotoxic properties and molecular mechanisms of this intriguing class of natural products. Further studies are warranted to establish a comprehensive cytotoxicity profile of this compound across a wider range of cancer cell lines and to elucidate the finer details of its signaling pathways.
References
A Technical Deep Dive into the Relationship Between 20-Deoxyingenol 3-angelate and Ingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical and biological relationship between two closely related diterpenoid esters: 20-Deoxyingenol 3-angelate (DI3A) and Ingenol (B1671944) 3-angelate (I3A), the latter also widely known as ingenol mebutate and the active pharmaceutical ingredient in Picato®. Both compounds, originally isolated from the sap of plants of the Euphorbia genus, are potent modulators of Protein Kinase C (PKC) and have garnered significant interest for their therapeutic potential, particularly in oncology and immunology. This document outlines their structural relationship, comparative biological activities with available quantitative data, detailed experimental protocols for key assays, and a visualization of their intertwined signaling pathways.
Structural Relationship and Chemical Synthesis
This compound and Ingenol 3-angelate share the same core ingenane (B1209409) diterpenoid scaffold and the C3-angelate ester functional group, which is crucial for their biological activity. The key structural difference lies at the C20 position of the ingenol backbone. Ingenol 3-angelate possesses a hydroxyl group (-OH) at C20, whereas this compound, as its name implies, lacks this hydroxyl group and instead has a methyl group.
This seemingly minor structural variance has significant implications for their synthesis and potentially for their biological activity profile. Ingenol 3-angelate can be synthesized from this compound through a targeted allylic hydroxylation reaction.
Methodological & Application
Purification of 20-Deoxyingenol 3-angelate from Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a bioactive diterpenoid compound found in the latex of various Euphorbia species, most notably Euphorbia peplus. This natural product is a member of the ingenane (B1209409) family of diterpenes and is a close structural analog of Ingenol 3-angelate (PEP005, Picato®), a drug approved for the topical treatment of actinic keratosis. This compound itself has garnered significant interest for its potential therapeutic applications, including its role as a potent activator of Protein Kinase C (PKC) isoforms, which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][2] The purification of this compound from plant sources is a critical step for its further investigation and development as a potential therapeutic agent.
This document provides detailed application notes and protocols for the extraction and purification of this compound from plant extracts, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide for obtaining this valuable compound.
Data Presentation
The following table summarizes the expected yields and purity at various stages of the purification process. Please note that these values are illustrative and can vary depending on the starting plant material, extraction efficiency, and chromatographic conditions.
| Purification Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Extraction | Dried Euphorbia peplus biomass | Crude Methanolic Extract | 10 - 15 | < 1 |
| Solvent Partitioning | Crude Methanolic Extract | Dichloromethane (B109758) Fraction | 2 - 4 | 1 - 5 |
| Silica (B1680970) Gel Column Chromatography | Dichloromethane Fraction | Enriched Diterpene Fraction | 0.1 - 0.5 | 40 - 60 |
| Preparative HPLC | Enriched Diterpene Fraction | This compound | 0.01 - 0.05 | > 95 |
Experimental Protocols
Plant Material and Extraction
Objective: To extract diterpenoids, including this compound, from dried Euphorbia peplus plant material.
Materials:
-
Dried, powdered aerial parts of Euphorbia peplus
-
Methanol (B129727) (ACS grade or higher)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Weigh 1 kg of dried, powdered Euphorbia peplus and place it in a 10 L round-bottom flask.
-
Add 5 L of methanol to the flask.
-
Set up the reflux apparatus and heat the mixture to a gentle boil for 4 hours.
-
Allow the mixture to cool to room temperature and filter the extract through filter paper to remove the plant material.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with 5 L of fresh methanol each time.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, viscous crude extract is obtained.
Solvent Partitioning
Objective: To partition the crude extract to separate compounds based on their polarity and enrich the fraction containing this compound.
Materials:
-
Crude methanolic extract
-
Dichloromethane (DCM)
-
Distilled water
-
Separatory funnel (5 L)
-
Rotary evaporator
Protocol:
-
Dissolve the crude methanolic extract in a mixture of 1 L of distilled water and 1 L of methanol.
-
Transfer the solution to a 5 L separatory funnel.
-
Add 2 L of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The lower layer is the dichloromethane fraction.
-
Drain the lower dichloromethane layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with 1 L of dichloromethane each time.
-
Combine the dichloromethane fractions.
-
Dry the combined dichloromethane fraction over anhydrous sodium sulfate.
-
Filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to obtain the dichloromethane fraction.
Silica Gel Column Chromatography
Objective: To perform a preliminary separation of the dichloromethane fraction to isolate a fraction enriched in diterpenoids.
Materials:
-
Dichloromethane fraction
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column (10 cm diameter, 100 cm length)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
UV lamp (254 nm)
Protocol:
-
Prepare a slurry of 1.5 kg of silica gel in n-hexane and pack the chromatography column.
-
Dissolve 50 g of the dichloromethane fraction in a minimal amount of dichloromethane and adsorb it onto 100 g of silica gel.
-
Dry the silica gel with the adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20, etc., v/v).
-
Collect fractions of 500 mL each using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.
-
Combine the fractions that show the presence of compounds with an Rf value similar to that of this compound (if a standard is available) or based on literature values for similar diterpenoids.
-
Concentrate the combined fractions under reduced pressure to obtain the enriched diterpene fraction.
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve the final purification of this compound to a high degree of purity.
Materials:
-
Enriched diterpene fraction
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Fraction collector
Protocol:
-
Dissolve the enriched diterpene fraction in a minimal amount of the initial mobile phase.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Inject the sample onto the column.
-
Elute the column with an isocratic or gradient mobile phase. A typical gradient could be starting from 60% acetonitrile in water and increasing to 80% acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
Collect fractions corresponding to the peak of interest, which is identified based on its retention time (if a standard is available) or by collecting all major peaks for subsequent analysis.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure (lyophilization is preferred to obtain a solid powder) to yield pure this compound.
Mandatory Visualizations
Experimental Workflow
References
Application Note: Protocol for Protein Kinase C (PKC) Activity Assay with 20-Deoxyingenol 3-angelate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1][2][3][4] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[3] Both conventional and novel PKCs are activated by the second messenger diacylglycerol (DAG).[3] Molecules that mimic DAG can modulate PKC activity and are valuable tools for studying cellular signaling and for potential therapeutic development.[3]
20-Deoxyingenol 3-angelate, an ingenol (B1671944) derivative derived from the plant Euphorbia peplus, is a potent activator of classical and novel PKC isoforms.[5] It functions by binding to the C1 domain of PKC, mimicking the action of DAG.[3] This compound has garnered significant interest for its pro-apoptotic and immunostimulatory effects, making it a subject of investigation for cancer therapy.[5][6] This document provides a detailed protocol for an in vitro assay to measure the activity of PKC in the presence of this compound.
Principle of the Assay
This protocol describes a non-radioactive, ELISA-based Protein Kinase C (PKC) activity assay. The assay quantifies the phosphotransferase activity of PKC by measuring the phosphorylation of a specific peptide substrate coated onto a microplate. The steps are as follows:
-
Immobilization: A specific PKC substrate peptide is pre-coated onto the wells of a microtiter plate.
-
Kinase Reaction: Purified active PKC enzyme, along with the activator this compound, is added to the wells. The kinase reaction is initiated by the addition of ATP.
-
Detection: A phospho-specific antibody is added, which binds specifically to the phosphorylated substrate.
-
Quantification: A secondary antibody conjugated to horseradish peroxidase (HRP) is then added. The subsequent addition of a TMB substrate results in a colorimetric reaction that is proportional to the amount of phosphorylated substrate. The reaction is stopped, and the absorbance is measured at 450 nm.[7]
Quantitative Data: Potency of this compound
This compound (also referred to as PEP005 or I3A in literature) demonstrates high affinity for several PKC isoforms. The binding affinities, represented by inhibition constant (Ki) values, have been determined through in vitro competitive binding assays with [³H]phorbol 12,13-dibutyrate (PDBu).[8]
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKC-α | 0.300 ± 0.020 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Table 1: Binding affinities of this compound to various PKC isoforms. Data represents the mean ± SE of three independent experiments.[8]
Experimental Protocol
This protocol is adapted from commercially available ELISA-based PKC activity assay kits.[7][9]
Materials and Reagents:
-
PKC Substrate Microtiter Plate (e.g., from Abcam ab139437 or similar)[7][9]
-
Purified, active PKC enzyme (isoform of interest)
-
This compound (DI3A)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phospho-specific Substrate Antibody
-
Antibody Dilution Buffer
-
Anti-Rabbit IgG:HRP Conjugate
-
20X Wash Buffer
-
TMB Substrate
-
Stop Solution (e.g., 1N HCl)
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation:
-
1X Wash Buffer: Dilute the 20X Wash Buffer to 1X with deionized water.
-
This compound (DI3A) Stock Solution: Prepare a stock solution of DI3A in an appropriate solvent (e.g., DMSO). Further dilute to desired working concentrations in Kinase Assay Dilution Buffer.
-
ATP Solution: Reconstitute ATP to the desired concentration (e.g., 1 mM) using the Kinase Assay Dilution Buffer.
-
Enzyme Preparation: Dilute the active PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer. Keep on ice.
-
Antibody Preparation: Prepare working solutions of the primary and secondary antibodies in Antibody Dilution Buffer as per the manufacturer's recommendations.
Assay Procedure:
-
Plate Preparation: Determine the number of wells required. Add 50 µL of Kinase Assay Dilution Buffer to each well of the PKC substrate microtiter plate and let it soak for 10 minutes at room temperature. Aspirate the liquid from all wells.[9]
-
Activator Addition: Add 10 µL of the diluted this compound solutions to the appropriate wells. For the negative control, add 10 µL of the buffer used to dilute the activator.
-
Enzyme Addition: Add 20 µL of the diluted active PKC enzyme to each well, except for the "No Enzyme" control wells.
-
Initiation of Kinase Reaction: Add 20 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). This incubation time may require optimization.
-
Washing: After incubation, empty the wells and wash each well three times with 100 µL of 1X Wash Buffer.
-
Primary Antibody Addition: Add 50 µL of the phospho-specific substrate antibody to each well. Incubate for 60 minutes at room temperature.[9]
-
Washing: Repeat the wash step as described in step 6.
-
Secondary Antibody Addition: Add 50 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature.[9]
-
Washing: Repeat the wash step as described in step 6.
-
Signal Development: Add 50 µL of TMB Substrate to each well and incubate in the dark at room temperature for 30-60 minutes, or until a sufficient color change is observed.[9]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" control from all other absorbance readings.
-
Plot the corrected absorbance values against the concentration of this compound.
-
Determine the EC₅₀ value (the concentration of activator that produces 50% of the maximal response) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve).
Visualizations
PKC Signaling Pathway Activation
Caption: PKC signaling pathway activation by this compound.
Experimental Workflow
Caption: Experimental workflow for the ELISA-based PKC activity assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Nematicidal Bioassays with 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting nematicidal bioassays using 20-Deoxyingenol 3-angelate (DI3A), a potent natural compound with significant activity against various nematode species. The following sections detail the necessary materials, step-by-step procedures for nematode culture and bioassays, and data analysis methods.
Introduction
This compound is a diterpenoid ester isolated from plants of the Euphorbia genus. Recent studies have highlighted its strong nematicidal properties, making it a compound of interest for the development of novel, bio-based nematicides. This document outlines the procedures for evaluating the efficacy of DI3A against the model nematode Caenorhabditis elegans and the free-living nematode Panagrellus redivivus. The primary mechanism of action appears to be the upregulation of the tpa-1 gene, which encodes a protein kinase C (PKC) isotype, leading to a cascade of physiological disruptions in the nematode.[1]
Data Presentation
The following tables summarize the quantitative data on the nematicidal activity of this compound.
Table 1: Nematicidal Activity of this compound against C. elegans and P. redivivus
| Nematode Species | Exposure Time (hours) | LC50 (µg/mL) |
| Caenorhabditis elegans | 72 | 10.2 ± 0.4 |
| Panagrellus redivivus | 72 | 13.4 ± 0.5 |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
Table 2: Physiological Effects of this compound on C. elegans
| Parameter | Observation |
| Growth and Development | Inhibited |
| Locomotion | Significantly reduced |
| Reproduction (Brood Size) | Significantly reduced |
| Reactive Oxygen Species (ROS) | Accumulation observed |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the test compound is critical for accurate and reproducible results.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). As ingenol (B1671944) esters are soluble in DMSO, this serves as an effective solvent for creating a stock solution.
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. For immediate use, the solution can be kept at 4°C for a short period.
-
Before each experiment, dilute the stock solution with the appropriate culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay does not exceed a level that would affect the nematodes (typically ≤ 0.5%).
Culture of Nematodes
3.2.1. Caenorhabditis elegans Culture
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
M9 buffer
-
Platinum wire pick
-
Incubator at 20°C
Protocol:
-
Prepare NGM plates.
-
Seed the NGM plates with a lawn of E. coli OP50 and allow the bacteria to grow for 24-48 hours at room temperature.
-
Maintain a stock population of C. elegans (wild-type N2 strain) on the seeded NGM plates at 20°C.
-
To obtain a synchronized population of L4 larvae for bioassays, perform age synchronization by bleaching gravid adults to isolate eggs, and then allow the hatched L1 larvae to develop to the L4 stage on fresh OP50-seeded NGM plates.[2]
3.2.2. Panagrellus redivivus (Microworms) Culture
Materials:
-
Shallow culture container with a lid
-
Rolled oats or oatmeal
-
Active dry yeast
-
Water
-
Spatula or wooden stick for harvesting
Protocol:
-
Prepare a culture medium by mixing rolled oats with water to form a paste-like consistency. The medium should be moist but not waterlogged.
-
Spread a thin layer of the oat medium in the culture container.
-
Sprinkle a small amount of active dry yeast over the surface of the medium.
-
Inoculate the culture with a starter culture of Panagrellus redivivus.
-
Cover the container, ensuring there are small holes for air exchange, and maintain the culture at room temperature (20-25°C).
-
Microworms will crawl up the sides of the container, from where they can be harvested using a spatula or wooden stick.
Nematicidal Bioassay Protocol
This protocol is designed for a 96-well plate format for high-throughput screening.
Materials:
-
Synchronized L4 stage C. elegans or harvested P. redivivus
-
M9 buffer (for C. elegans) or sterile water (for P. redivivus)
-
96-well flat-bottom microtiter plates
-
This compound working solutions
-
Control solution (culture medium with the same concentration of DMSO as the highest test concentration)
-
Stereomicroscope
Protocol:
-
Preparation of Nematode Suspension:
-
For C. elegans, wash the synchronized L4 larvae from the NGM plates using M9 buffer.
-
For P. redivivus, harvest the microworms from the culture container and suspend them in sterile water.
-
Adjust the concentration of the nematode suspension to approximately 15-20 nematodes per 10 µL.
-
-
Assay Setup:
-
Add 90 µL of the appropriate this compound working solution to each well of the 96-well plate. Include a negative control (DMSO in medium) and a positive control if available.
-
Add 10 µL of the nematode suspension to each well, resulting in a final volume of 100 µL and approximately 15-20 nematodes per well.
-
-
Incubation:
-
Incubate the plates at 20°C.
-
-
Data Collection:
-
At predetermined time points (e.g., 24, 48, and 72 hours), assess nematode mortality under a stereomicroscope.
-
Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire pick.
-
For each concentration and control, calculate the percentage of mortality.
-
(Optional) Assess sublethal effects such as paralysis, reduced motility (thrashing assay), or developmental arrest.
-
-
Data Analysis:
-
Use the mortality data to calculate the LC50 value and its 95% confidence intervals using probit analysis or other suitable statistical software.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the nematicidal bioassay.
Caption: Workflow for nematicidal bioassay of this compound.
Putative Signaling Pathway for Nematicidal Action
This diagram illustrates the proposed signaling pathway through which this compound exerts its nematicidal effects in C. elegans. This is a putative pathway based on current understanding.
References
Preparation of 20-Deoxyingenol 3-angelate for Cell Culture Experiments: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid and a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1][2] As a hydrophobic molecule, its preparation for aqueous cell culture environments requires careful consideration to ensure accurate and reproducible experimental results.[2] This document provides a detailed protocol for the solubilization and preparation of 20-deoxyingenol 3-angelate for in vitro studies, along with relevant data on its properties, recommended working concentrations, and the signaling pathways it modulates.
Properties of this compound
Proper handling and storage are essential for maintaining the integrity of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄O₅ | [2] |
| Molecular Weight | 414.54 g/mol | [2] |
| Appearance | Pale yellow to brownish solid/powder | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Solubility Data
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Organic solvents are necessary to create a stock solution. The following table provides approximate solubility data for the closely related compound, ingenol (B1671944) 3-angelate, which can be used as a guideline. It is recommended to perform a solubility test for your specific batch of this compound.
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~5 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 414.54 g/mol x 1000 mg/g = 4.1454 mg
-
Weigh the compound: Carefully weigh approximately 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Ensure complete dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Working Solution Preparation
This protocol describes the preparation of a working solution by diluting the stock solution in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment. Typical working concentrations range from the nanomolar (nM) to the low micromolar (µM) range.[4][5]
-
Serial dilution: Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock.
-
-
Solvent control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.
-
Use immediately: It is recommended to prepare the working solutions fresh for each experiment.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
| Application | Cell Line | Concentration Range | Source |
| NK cell-mediated killing | - | 10 µM | [6] |
| Cytotoxicity (IC₅₀) | Melanoma cells (A2058, HT144) | ~38-46 µM (for ingenol 3-angelate) | |
| Apoptosis/Necrosis Induction | K562 (chronic myeloid leukemia) | 250-500 nM (for a derivative) | [4] |
| Autophagy Induction | - | 2-20 µM (for derivatives) | [7] |
| Chemokine release | Primary AML cells | 20 nM (for ingenol 3-angelate) | [5] |
Signaling Pathway Modulation
This compound primarily functions as a potent activator of Protein Kinase C (PKC) isoforms.[1] Activation of PKC can trigger a cascade of downstream signaling events that regulate various cellular processes, including proliferation, apoptosis, and inflammation.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell culture experiment using this compound.
Caption: General workflow for cell culture experiments.
Conclusion
The successful use of this compound in cell culture experiments hinges on its proper preparation and handling. By following the detailed protocols and considering the information provided in this application note, researchers can achieve reliable and reproducible results in their investigations of PKC signaling and its role in various biological processes. Always prioritize safety and adhere to standard laboratory practices when handling this and any other chemical compound.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. CAS 75567-38-3: this compound | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and storage conditions for 20-Deoxyingenol 3-angelate
Application Notes and Protocols for 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diterpenoid and a potent activator of Protein Kinase C (PKC).[1][2] It is an analog of Ingenol (B1671944) 3-angelate (I3A), the active component in the sap of Euphorbia peplus, a plant used in traditional medicine for treating skin conditions.[3] This compound is a valuable tool in research for studying PKC-mediated signaling pathways, inducing apoptosis in cancer cells, and for its potential as a therapeutic agent, including its demonstrated nematicidal activity.[3][4] These application notes provide essential information for the proper handling, storage, and use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 75567-38-3 | [5] |
| Molecular Formula | C₂₅H₃₄O₅ | [5] |
| Molecular Weight | 414.54 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% (typical) | [7] |
| Solubility | Soluble in DMSO, ethanol, and dichloromethane.[6] |
Handling and Storage Conditions
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
3.1. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols.[8]
-
Contact Avoidance: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. This material should be considered hazardous until further information is available.[7]
3.2. Storage Recommendations
The stability of this compound is dependent on storage conditions. The following table summarizes the recommended storage for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Store in a tightly sealed container in a dry and well-ventilated place.[2][8] |
| In Solvent (e.g., DMSO) | -80°C | ≥ 1 year | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | For shorter-term storage of solutions.[9] | |
| Aqueous Solutions | 4°C | Not recommended for > 24 hours | Prepare fresh before use.[7] |
3.3. Stability Profile
-
Thermal Stability: As an ester, this compound can be susceptible to thermal degradation at elevated temperatures. Studies on similar polyol esters show that degradation can occur at temperatures above 200°C.[10][11] It is recommended to handle the compound at room temperature for short periods and store it at the recommended low temperatures for long-term stability.
-
Light Sensitivity: Ingenol mebutate, a closely related compound, does not absorb light in the UV range, suggesting low photosensitivity.[12] However, it is good laboratory practice to store the compound and its solutions protected from light.
-
pH Stability: Esters are susceptible to hydrolysis under both acidic and basic conditions. It is advisable to prepare aqueous solutions in a buffer with a pH close to neutral (e.g., PBS pH 7.2) and use them shortly after preparation.[7]
Application Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of a stock solution of this compound, typically in DMSO, for use in cell culture and other assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) can be used if necessary.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use.[2]
Mechanism of Action: PKC Signaling Pathway
This compound functions as a potent activator of Protein Kinase C (PKC), with a particular selectivity for novel PKC isoforms like PKCδ.[3][13] Activation of PKCδ initiates a downstream signaling cascade, most notably the Ras/Raf/MEK/ERK pathway, which can lead to various cellular outcomes including apoptosis in cancer cells.[8][14][15]
PKCδ Activation Pathway by this compound
Caption: PKCδ-MEK-ERK signaling initiated by this compound.
Experimental Protocol: Western Blot for PKCδ Activation
This protocol describes how to detect the activation of PKCδ in cell lysates following treatment with this compound by measuring its phosphorylation.
Workflow for Western Blot Analysis
Caption: Workflow for detecting PKCδ phosphorylation via Western Blot.
Materials:
-
Cell culture media, plates, and treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-PKCδ (e.g., Tyr311), Mouse anti-total-PKCδ
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound (e.g., 50-100 nM) for the appropriate time (e.g., 30-60 minutes).[1] Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-PKCδ overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PKCδ and/or a loading control like GAPDH or β-actin.
Experimental Protocol: Nematicidal Bioassay with Caenorhabditis elegans
This protocol provides a method to assess the nematicidal activity of this compound using the model organism C. elegans.[4]
Workflow for C. elegans Nematicidal Assay
Caption: Workflow for assessing nematicidal activity on C. elegans.
Materials:
-
Synchronized culture of C. elegans (e.g., L4 larvae)
-
Nematode Growth Medium (NGM) plates seeded with E. coli OP50
-
M9 buffer
-
This compound stock solution
-
Multi-well plates (e.g., 24-well or 96-well)
-
Stereomicroscope
Procedure:
-
Worm Synchronization: Prepare a synchronized population of C. elegans (e.g., L4 stage) using standard methods such as bleaching.
-
Compound Preparation: Prepare a serial dilution of this compound in M9 buffer from the stock solution. Include a vehicle control (DMSO diluted in M9).
-
Assay Setup:
-
Add the different concentrations of the test compound to the wells of a multi-well plate.
-
Using a worm pick or by pipetting, transfer a defined number of synchronized worms (e.g., 10-20) into each well.
-
-
Incubation: Incubate the plates at 20°C.
-
Mortality Assessment: At specified time points (e.g., 24 and 48 hours), assess nematode mortality under a stereomicroscope. A worm is considered dead if it does not move when gently prodded with a platinum wire.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The data can be used to determine the LC₅₀ (lethal concentration to kill 50% of the population) using appropriate statistical software. Motility can also be assessed as an endpoint using automated tracking systems.[16] Transcriptome analysis has shown that the gene TPA-1, a PKC isotype, is upregulated by the compound's treatment, and its knockdown can alleviate the growth-inhibitory effect.[4]
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Skin Sensitization, Photoirritation, and Photoallergic Potential of Ingenol Mebutate Gel in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Conversion of 20-Deoxyingenol 3-angelate to Ingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) 3-angelate (PEP005, ingenol mebutate) is a potent diterpenoid ester renowned for its therapeutic efficacy in treating actinic keratosis, a precancerous skin condition. Its mechanism of action is primarily attributed to its role as a modulator of Protein Kinase C (PKC) isoforms, which are critical regulators of cellular signaling pathways. The synthesis of ingenol 3-angelate can be achieved from its naturally occurring precursor, 20-deoxyingenol (B1631286) 3-angelate, through a targeted chemical modification.
This document provides detailed application notes and protocols for the conversion of 20-deoxyingenol 3-angelate to ingenol 3-angelate. The core of this conversion is a regioselective allylic oxidation, a pivotal reaction that introduces a hydroxyl group at the C-20 position of the ingenane (B1209409) scaffold.
Biological Context: Activation of Protein Kinase C (PKC) Signaling
Both this compound and its oxidized counterpart, ingenol 3-angelate, are potent activators of the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are integral components of intracellular signaling cascades that govern a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
The activation of PKC by these ingenol esters is initiated by their binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. This interaction mimics that of the endogenous second messenger, diacylglycerol (DAG), causing the translocation of the PKC enzyme from the cytosol to the cell membrane, where it becomes catalytically active. The subsequent phosphorylation of downstream target proteins triggers a cascade of cellular responses. Notably, the activation of specific PKC isoforms, such as PKCδ, by ingenol 3-angelate has been correlated with its pro-apoptotic effects in cancer cells.
Chemical Conversion: Allylic Oxidation of this compound
The transformation of this compound to ingenol 3-angelate is accomplished via a one-step allylic oxidation reaction. This process specifically targets the methyl group at the C-20 position, converting it into a primary alcohol. Selenium dioxide (SeO₂) is a commonly employed reagent for this regioselective hydroxylation.
The reaction must be carefully monitored to prevent over-oxidation to the corresponding aldehyde. Should the aldehyde be formed, a subsequent reduction step can be employed to yield the desired ingenol 3-angelate.
Data Presentation: Reaction Parameters
The following table summarizes the key reagents and solvents for the conversion process as described in the patent literature. It is important to note that specific quantitative yields and reaction times for this exact substrate are not extensively detailed in publicly available literature, and thus, empirical optimization is recommended.
| Parameter | Description | Reference |
| Starting Material | This compound | [1] |
| Oxidizing Agent | Selenium dioxide (SeO₂) | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Potential Co-reagents | Pyridine, tert-Butyl peroxide | [1] |
| By-product Reduction | Sodium borohydride (B1222165) (NaBH₄), Ceric chloride (CeCl₃) | [1] |
Experimental Protocols
The following protocol is a generalized procedure based on the allylic oxidation methodology for ingenane skeletons. Researchers should optimize the reaction conditions for their specific setup.
5.1. Materials and Reagents
-
This compound
-
Selenium dioxide (SeO₂)
-
Anhydrous 1,4-dioxane
-
Sodium borohydride (NaBH₄)
-
Ceric chloride heptahydrate (CeCl₃·7H₂O)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
-
Standard inert atmosphere chemistry glassware
5.2. Protocol for Allylic Oxidation
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous 1,4-dioxane.
-
Reagent Addition: To the stirred solution, add a stoichiometric equivalent of selenium dioxide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure ingenol 3-angelate.
5.3. Protocol for Reduction of Aldehyde By-product (if necessary)
-
Reaction Setup: Dissolve the crude product containing the aldehyde by-product in methanol in a round-bottom flask.
-
Reagent Addition: Add ceric chloride heptahydrate to the solution and stir until dissolved. Cool the mixture to 0°C in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the cooled solution.
-
Reaction Monitoring: Monitor the reduction by TLC until the aldehyde spot is no longer visible.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography as described above.
Visualizations
6.1. Experimental Workflow
Caption: Chemical synthesis workflow for ingenol 3-angelate.
6.2. PKC Signaling Pathway
Caption: Activation of PKC by ingenol derivatives.
References
Application Note: Elucidating the Cellular Effects of 20-Deoxyingenol 3-angelate Using Transcriptome Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing transcriptome analysis, specifically RNA sequencing (RNA-seq), to investigate the molecular and cellular effects of 20-Deoxyingenol 3-angelate (DI3A). DI3A and its analogs, such as Ingenol (B1671944) 3-angelate (I3A or Ingenol Mebutate), are potent modulators of Protein Kinase C (PKC) isoforms, known to induce a range of cellular responses including apoptosis, inflammation, and cell cycle arrest.[1][2][3][4] Transcriptome analysis offers a powerful, unbiased approach to capture the global gene expression changes induced by DI3A, thereby elucidating its mechanism of action, identifying novel therapeutic targets, and discovering potential biomarkers.[5][6][7] This note includes detailed protocols for experimental workflows, from cell treatment to bioinformatic analysis, and methods for functional validation.
Background
This compound is a diterpenoid ester derived from plants of the Euphorbia genus.[8][9] Like its well-studied analog Ingenol Mebutate (PEP005), DI3A is a potent activator of Protein Kinase C (PKC) isoforms.[2][10] The PKC family of serine/threonine kinases plays a central role in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[2]
The activation of specific PKC isoforms by ingenol esters can lead to divergent downstream effects:
-
Pro-apoptotic Signaling: In many cancer cell lines, activation of PKCδ is a key event, leading to apoptosis through the activation of MAPK pathways (ERK1/2, JNK, p38) and inhibition of pro-survival pathways like PI3K/AKT.[3][4][10]
-
Inflammatory Response: These compounds can induce a localized inflammatory response, characterized by the release of cytokines and chemokines and the recruitment of immune cells like neutrophils.[1][10]
-
NF-κB Pathway Modulation: Depending on the cellular context, ingenol esters can either activate or suppress the NF-κB signaling pathway, which is critically involved in both inflammation and cell survival.[11][12]
A recent study using transcriptome analysis on C. elegans treated with DI3A revealed significant changes in genes associated with metabolism, growth, and development, and specifically highlighted the upregulation of the PKC isotype TPA-1, reinforcing PKC as a primary target.[8][9] Transcriptome studies on Ingenol Mebutate in actinic keratosis lesions have identified differentially expressed genes related to epidermal development, keratinocyte differentiation, and immune signaling pathways.[13][14]
By employing RNA-seq, researchers can obtain a comprehensive snapshot of the transcriptional landscape following DI3A treatment, providing deep insights into the complex signaling networks it modulates.[5][15]
Experimental Workflow and Methodologies
A typical workflow for analyzing the effects of DI3A using transcriptome analysis involves several key stages, from initial cell treatment to final data interpretation and validation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., A431 squamous cell carcinoma, HaCaT keratinocytes) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Use appropriate culture medium and conditions (e.g., 37°C, 5% CO₂).
-
DI3A Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of DI3A concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of DI3A (determined from dose-response or literature) for various durations (e.g., 6, 12, 24, 48 hours).
-
Controls: Always include a vehicle control (medium with the same concentration of DMSO used for the highest DI3A dose) and an untreated control.
-
-
Harvesting: After the treatment period, wash cells with ice-cold PBS and harvest them for RNA extraction or protein lysis. Ensure at least three biological replicates for each condition.
Protocol 2: RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's protocol. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
Quality Control (QC): Assess the quantity and quality of the extracted RNA.
-
Concentration: Use a spectrophotometer (e.g., NanoDrop).
-
Purity: Check A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios.
-
Integrity: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for standard RNA-seq.[15]
-
-
Library Preparation:
-
Use a suitable RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA, NEBNext Ultra II Directional RNA).
-
Typically, this involves mRNA enrichment (poly-A selection), RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[16]
Protocol 3: Functional Assays
A. Cell Viability Assay (WST-1 or MTT) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]
-
Seed cells in a 96-well plate and treat with DI3A as described in Protocol 1.
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.[18]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye produced is directly proportional to the number of living cells.
B. Apoptosis Assay (Western Blot for Cleaved Caspases/PARP) Western blotting can detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP, which is a hallmark of apoptosis.[19][20]
-
Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Quantification: Determine protein concentration using a BCA assay.[21]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[21]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against pro-Caspase-3, cleaved Caspase-3, PARP, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[21] An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[19]
Data Presentation and Expected Results
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Representative Differentially Expressed Genes (DEGs) Following DI3A Treatment (Hypothetical data based on known ingenol ester effects)
| Gene Symbol | Gene Name | Pathway | Log₂ Fold Change | p-value |
| Upregulated Genes | ||||
| IL1R2 | Interleukin 1 Receptor Type 2 | Inflammation/Immunity | 3.5 | < 0.001 |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | MAPK Signaling | 3.1 | < 0.001 |
| EGR1 | Early Growth Response 1 | Proliferation/Apoptosis | 2.8 | < 0.001 |
| DUSP1 | Dual Specificity Phosphatase 1 | MAPK Signaling | 2.5 | < 0.005 |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | Cell Cycle | -2.2 | < 0.005 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | Apoptosis | -1.9 | < 0.01 |
| E2F1 | E2F Transcription Factor 1 | Cell Cycle | -1.7 | < 0.01 |
| PCNA | Proliferating Cell Nuclear Antigen | DNA Replication | -1.5 | < 0.05 |
Table 2: Expected Quantitative Western Blot Analysis of Apoptosis Markers (Data presented as fold change in protein expression relative to vehicle control)
| Protein Target | DI3A (10 nM) | DI3A (100 nM) | DI3A (1 µM) |
| Cleaved Caspase-3 | 1.8 | 4.5 | 7.2 |
| Cleaved PARP | 1.5 | 3.9 | 6.8 |
| Bax/Bcl-2 Ratio | 1.6 | 3.2 | 5.5 |
Visualization of Signaling Pathways
Transcriptome data can help build or confirm signaling pathway models. Based on existing literature for ingenol esters, DI3A is expected to activate PKC, leading to the modulation of several downstream pathways.[3][22]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Guest Commentary: RNA-seq in preclinical research and drug discovery--digging deep for insights | Drug Discovery News [drugdiscoverynews.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel | PLOS One [journals.plos.org]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 17. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. youtube.com [youtube.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-qPCR Analysis of Genes Affected by 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate (DI3A) is a diterpenoid ester isolated from the latex of Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms, demonstrating a range of biological activities, including nematicidal and pro-apoptotic effects. Understanding the molecular mechanisms of DI3A action is crucial for its development as a potential therapeutic or agricultural agent. A key method for elucidating these mechanisms is the analysis of gene expression changes in response to DI3A treatment. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and specific technique for quantifying these changes.
These application notes provide detailed protocols for performing RT-qPCR to analyze the expression of genes known to be affected by DI3A and related PKC-activating compounds in two model systems: the nematode Caenorhabditis elegans and human cell lines.
Key Genes Affected by this compound and Related PKC Activators
-
C. elegans :
-
tpa-1 : Encodes a Protein Kinase C delta/theta homolog. Its expression is significantly upregulated in response to DI3A treatment.[1]
-
-
Human Cell Lines (based on the activity of analogous PKC activators like ingenol (B1671944) mebutate and phorbol (B1677699) esters):
-
PRKCA (PKCα) and PRKCD (PKCδ) : Genes encoding isoforms of Protein Kinase C. Ingenol esters are known to modulate their activity, and changes in their expression can be indicative of feedback mechanisms.
-
NFKB1 (NF-κB) : A key transcription factor involved in inflammatory responses. PKC activation is a known upstream event for NF-κB signaling.
-
PTGS2 (COX-2) : An enzyme involved in the inflammatory cascade, often regulated by NF-κB.
-
NOS2 (iNOS) : Another inflammation-related enzyme whose expression is linked to NF-κB activation.
-
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize representative quantitative RT-qPCR data for genes affected by this compound or analogous PKC activators.
Table 1: Relative Gene Expression in C. elegans Treated with this compound
| Gene | Treatment | Fold Change (vs. Control) |
| tpa-1 | This compound (10 µM) | >2.0 (Upregulated)* |
*Note: The referenced study states that the expression of the TPA-1 gene was "obviously upregulated" by DI3A treatment, as confirmed by RT-qPCR.[1] The exact fold change was not specified, and the value presented here is a conservative representation of significant upregulation.
Table 2: Representative Relative Gene Expression in Human Cell Lines Treated with a PKC Activator
| Gene | Treatment | Cell Line | Fold Change (vs. Control) |
| PRKCA (PKCα) | Ingenol Mebutate (100 nM) | Human Keratinocytes | ~0.8 (Downregulated) |
| PRKCD (PKCδ) | Ingenol Mebutate (100 nM) | Human Keratinocytes | ~1.2 (Slightly Upregulated) |
| NFKB1 (NF-κB) | Phorbol Ester (PMA) | Human Lung Carcinoma Cells | ~2.5 (Upregulated) |
| PTGS2 (COX-2) | Phorbol Ester (PMA) | Human Lung Carcinoma Cells | ~4.0 (Upregulated) |
| NOS2 (iNOS) | Phorbol Ester (PMA) | Human Macrophage-like Cells | ~3.5 (Upregulated) |
*Note: The data in this table are representative values derived from studies on analogous PKC activators (ingenol mebutate and phorbol esters) and are intended to illustrate the expected direction and potential magnitude of gene expression changes.
Experimental Protocols
Protocol 1: RT-qPCR Analysis of tpa-1 Gene Expression in C. elegans
This protocol details the steps for treating C. elegans with this compound and subsequently analyzing the expression of the tpa-1 gene.
1. Materials
-
C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound (DI3A)
-
M9 Buffer
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
-
Nuclease-free water, tubes, and pipette tips
-
Primers for tpa-1 and a reference gene (e.g., cdc-42 or pmp-3)
2. Experimental Workflow
References
Application of 20-Deoxyingenol 3-angelate in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate and its close analogue, ingenol (B1671944) 3-angelate (I3A, also known as PEP005), are potent diterpene esters derived from the sap of the Euphorbia peplus plant.[1][2] Traditionally used in folk medicine for various skin conditions, these compounds have garnered significant interest in oncology for their dual mechanism of action: direct induction of cancer cell death and potent immunostimulatory effects.[1][3] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its analogues in cancer research.
Application Notes
Primary Applications in Oncology
-
Topical Treatment of Skin Cancers: this compound and its analogues are most extensively studied as topical agents for non-melanoma skin cancers. Clinical studies have demonstrated efficacy in treating actinic keratosis, a precursor to squamous cell carcinoma, as well as basal cell carcinoma and squamous cell carcinoma in situ.[1][4]
-
Adjuvant in Immunotherapy: By promoting a robust inflammatory response and enhancing anti-tumor immunity, these compounds hold promise as adjuvants in combination with other immunotherapies.[2]
-
Research Tool for Studying Protein Kinase C (PKC) Signaling: As potent activators of PKC isozymes, particularly PKCδ, they serve as valuable pharmacological tools for investigating the role of this signaling pathway in cancer biology.[1][4][5]
Mechanism of Action
The anti-cancer activity of this compound is multifaceted, combining direct cytotoxicity with the induction of a localized inflammatory response and a specific anti-tumor immune response.
-
Direct Pro-Apoptotic and Necrotic Effects:
-
PKCδ-Dependent Apoptosis: In hematological malignancies like acute myelogenous leukemia (AML), nanomolar concentrations of these compounds induce apoptosis. This process is dependent on the activation and translocation of Protein Kinase C delta (PKCδ) from the cytoplasm to the nuclear membrane.[1][3]
-
PKC-Independent Necrosis: At higher, micromolar concentrations, particularly in solid tumors like melanoma, they can induce secondary necrosis independent of PKC signaling.[1][3]
-
Mitophagy and Apoptosis in Prostate Cancer: In prostate cancer cells, ingenol 3-angelate has been shown to induce immunogenic cell death (ICD) by triggering both mitophagy (a selective form of autophagy for mitochondria) and apoptosis.[2]
-
-
Immunostimulatory Effects:
-
Induction of Local Inflammation: Topical application leads to a rapid and robust inflammatory response characterized by the infiltration of neutrophils.[1][4]
-
Activation of Endothelial Cells: The compounds directly activate vascular endothelial cells in a PKCδ-dependent manner, promoting the recruitment of cytotoxic leukocytes.[5]
-
Enhanced Anti-Tumor Immunity: They stimulate the release of chemokines from malignant cells, promote the proliferation and cytokine release of activated T cells, and can lead to the development of a specific, CD8+ T cell-mediated anti-cancer immune response in animal models.[1][3] This is further supported by the enhancement of antibody-dependent neutrophil cytotoxicity.[1]
-
Tumor Vasculature Disruption: Ingenol 3-angelate can cause subcutaneous hemorrhage and damage to the tumor vasculature, contributing to its anti-tumor activity.[4] It has also been shown to promote the normalization of tumor vessels, which can improve the infiltration of immune cells.[2]
-
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory concentrations of ingenol 3-angelate (PEP005/I3A) observed in various cancer cell lines.
| Compound | Cancer Type | Cell Line | Assay | Metric | Value | Reference |
| Ingenol 3-angelate (I3A) | Prostate Cancer | RM-1 (mouse) | CCK-8 | IC50 | 74.3 µM | [2] |
| Ingenol 3-angelate (I3A) | Prostate Cancer | LNCaP (human) | CCK-8 | IC50 | 80.1 µM | [2] |
| Ingenol 3-angelate (PEP005) | Acute Myelogenous Leukemia (AML) | Primary AML cells | Various | Effective Concentration | 20 nM | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RM-1, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol detects the activation of apoptosis through the cleavage of caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (e.g., rabbit anti-cleaved caspase-3)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Include a loading control like β-actin or GAPDH.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: PKCδ activation and translocation pathway.
Caption: In vitro experimental workflow for evaluating efficacy.
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade targeting codelivery of ingenol-3-angelate and doxorubicin for enhancing cancer chemoimmunotherapy through synergistic effects in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 20-Deoxyingenol 3-angelate as a Biochemical Probe
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) family, derived from plants of the Euphorbia genus. It is an analog of the well-studied compound Ingenol (B1671944) 3-angelate (also known as Ingenol Mebutate or PEP005). Like its analogs, this compound functions as a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1][2] This property makes it a valuable biochemical probe for researchers studying signal transduction pathways, cell proliferation, apoptosis, and immune responses.
Mechanism of Action
The primary mechanism of action for this compound is the activation of classical and novel PKC isoforms.[1][2] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC. This binding event recruits PKC to the cell membrane, leading to its activation.
A key isoform involved in the downstream effects of ingenol esters is PKCδ.[3] Activation and translocation of PKCδ to various cellular compartments, including the nucleus and mitochondria, can trigger a cascade of events, including the activation of pro-apoptotic pathways (e.g., caspase-3 activation) and modulation of other signaling networks like MAPK/ERK and PI3K/AKT.[3][4]
Applications
-
Studying PKC Signaling: As a potent PKC activator, this compound can be used to investigate the specific roles of different PKC isoforms in cellular signaling.
-
Induction of Apoptosis: The compound is a known inducer of apoptosis in various cancer cell lines, making it a useful tool for studying programmed cell death pathways.[3] Its effects can be cell-type dependent, with some cells undergoing necrosis at higher concentrations.[3]
-
Cancer Research: Ingenol derivatives have demonstrated significant anti-tumor activity.[5] this compound can be used to explore potential therapeutic strategies against cancers such as leukemia, melanoma, and breast cancer.[3][5]
-
Immunology: It can modulate immune cell responses, including the activation of T-cells and neutrophils, providing a tool for immunological research.
-
Nematicidal Research: Recent studies have shown that this compound exhibits significant nematicidal activity, suggesting its potential as a lead compound for new botanical nematicides and as a probe to study nematode biology.[4]
Quantitative Data
Specific quantitative data for this compound is not widely available in the literature. The following table summarizes the bioactivity of its close analog, Ingenol 3-angelate (I3A / PEP005) , which is expected to have a similar activity profile. This data should be used as a reference point for determining appropriate experimental concentrations.
| Cell Line | Assay Type | IC50 Value | Reference |
| A2058 (Melanoma) | Cell Viability (MTT) | ~38 µM | [5][6] |
| HT144 (Melanoma) | Cell Viability (MTT) | ~46 µM | [5][6] |
| Panc-1 (Pancreatic) | Cell Survival | 43.1 nM (72h) | |
| K562 (Leukemia) | Cell Viability (MTT) | More potent than I3A at low concentrations | [4] |
| Colo205 (Colon) | Apoptosis Induction | 0.03 - 3 µM |
Note: IC50 values are highly dependent on the cell line, assay duration, and specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your system.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for measuring PKC activity using a non-radioactive, ELISA-based kit.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Purified active PKC or cell lysate containing PKC
-
This compound (dissolved in DMSO)
-
Microplate reader capable of measuring absorbance at 450 nm
-
30°C incubator
Procedure:
-
Reagent Preparation: Prepare all reagents (Kinase Assay Dilution Buffer, ATP, Wash Buffer, etc.) as per the manufacturer's instructions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-quality DMSO.
-
If using cell lysates, prepare them according to a standard protocol, ensuring the lysis buffer is compatible with the kinase assay. Determine the protein concentration.
-
-
Assay Protocol:
-
Add 50 µL of Kinase Assay Dilution Buffer to soak the wells of the PKC substrate microplate for 10 minutes. Aspirate the liquid.
-
Prepare your samples:
-
Activator (Sample): 30 µL of purified PKC or cell lysate + desired concentration of this compound.
-
Positive Control: 30 µL of active PKC provided in the kit.
-
Negative Control: 30 µL of PKC/lysate with DMSO vehicle.
-
Blank: 30 µL of Kinase Assay Dilution Buffer.
-
-
Add the prepared samples to the wells in duplicate or triplicate.
-
Initiate the kinase reaction by adding 10 µL of reconstituted ATP to each well (except the Blank).
-
Cover the plate and incubate at 30°C for 60-90 minutes.
-
-
Detection:
-
Aspirate the reaction mixture and wash each well 4 times with 200 µL of 1X Wash Buffer.
-
Add 50 µL of Phospho-Specific Substrate Antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells as in the previous step.
-
Add 50 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells as before.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the fold-increase in PKC activity relative to the negative control.
-
Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Target cell line (e.g., K562, A2058)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for assessing cytotoxicity and apoptosis.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields or other issues during the synthesis of 20-Deoxyingenol 3-angelate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield in the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process with several critical stages where yield can be compromised. The most crucial steps are:
-
Selective esterification of the C3 hydroxyl group: Achieving high selectivity for the C3-OH over other hydroxyl groups is paramount. Poor selectivity leads to a mixture of isomers that are difficult to separate, thereby reducing the yield of the desired product.
-
Isomerization of the angelate moiety: The angelic acid ester is prone to isomerization to the more stable tiglate ester under thermal or acidic/basic conditions.[1] This isomerization can significantly reduce the yield of the desired Z-isomer.
-
Purification of the final product: Due to the presence of multiple isomers and potential byproducts, the purification process can be challenging and lead to significant product loss.
Q2: I am observing a significant amount of the tiglate isomer in my final product. How can I minimize this?
A2: Isomerization of the angelate to the tiglate is a common issue. To minimize this, consider the following:
-
Reaction Temperature: Perform the esterification at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote isomerization.
-
Choice of Reagents: Employ mild coupling agents and non-nucleophilic bases. Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) are common choices. The use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) has also been reported to be effective.[1]
-
pH Control: Maintain a neutral or slightly acidic pH during workup and purification to prevent base-catalyzed isomerization.
Q3: My reaction is incomplete, and I have a significant amount of unreacted 20-Deoxyingenol. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Reagent Purity: Ensure that the angelic acid and coupling agents are pure and dry. Moisture can quench the activated species.
-
Stoichiometry: A slight excess of the angelic acid and coupling agent may be necessary to drive the reaction to completion. See the table below for recommended reagent ratios.
-
Reaction Time and Temperature: The reaction may require a longer time or a slight increase in temperature. However, be cautious about increasing the temperature due to the risk of isomerization. It is advisable to first try extending the reaction time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield (<20%) | - Suboptimal reaction conditions at one or more steps.- Inefficient purification.- Degradation of intermediates or final product. | - Review and optimize each step of the synthesis individually.- Use high-purity reagents and solvents.- Handle ingenol (B1671944) derivatives with care as they can be unstable.[2] |
| Multiple spots on TLC after esterification | - Incomplete reaction.- Formation of isomeric byproducts (e.g., esterification at other hydroxyl groups).- Isomerization of the angelate to the tiglate. | - Allow the reaction to proceed for a longer duration or use a slight excess of the acylating agent.- Optimize the selectivity of the esterification by using appropriate protecting groups for other hydroxyls.- Check the reaction temperature and pH to minimize isomerization. |
| Difficulty in purifying the final product | - Close polarity of the desired product and byproducts.- Product streaking on silica (B1680970) gel column. | - Use a multi-step purification protocol, such as a combination of flash chromatography and preparative HPLC.- For column chromatography, try different solvent systems or use a less acidic grade of silica gel. |
| Product degradation during storage | - Ingenol esters can be susceptible to acyl migration and other rearrangements.[2] | - Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).[3] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Key Experiment: Selective Esterification of 20-Deoxyingenol at the C3 Position
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
20-Deoxyingenol
-
Angelic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) gradient)
Procedure:
-
Dissolve 20-Deoxyingenol (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add angelic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired this compound.
Table 1: Recommended Reagent Ratios for Esterification
| Reagent | Equivalents |
| 20-Deoxyingenol | 1.0 |
| Angelic Acid | 1.2 - 1.5 |
| EDC | 1.5 - 2.0 |
| DMAP | 0.1 - 0.2 |
Visual Guides
Diagram 1: General Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimizing Ingenol Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of ingenol (B1671944) derivatives, with a specific focus on the hypothetical conversion of 20-Deoxyingenol 3-angelate to PEP005 (Ingenol 3-angelate).
Disclaimer
The conversion of this compound to PEP005 is not a widely documented synthetic route. The following protocols and troubleshooting guides are based on established principles of organic chemistry, particularly the chemistry of complex diterpenes like ingenol, and analogous allylic hydroxylation reactions. These should be regarded as theoretical guidance and adapted with caution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of ingenol derivatives.
Guide 1: Synthesis - Allylic Hydroxylation at C20
Objective: To introduce a hydroxyl group at the C20 position of this compound to yield PEP005. This is a challenging transformation on a complex molecule and is prone to side reactions.
Q1: My allylic hydroxylation reaction is showing low conversion to the desired PEP005 product. What are the potential causes and solutions?
A1: Low conversion in the allylic hydroxylation of a complex substrate like this compound can stem from several factors. Here are some common issues and troubleshooting steps:
-
Reagent Reactivity: The chosen oxidizing agent may not be potent enough or may be sterically hindered from accessing the C20 methyl group.
-
Solution: Consider screening a panel of allylic oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, but others like chromium-based reagents (e.g., PCC, PDC) or transition-metal catalysts with co-oxidants (e.g., Pd(OH)₂/C with TBHP) could be explored.[1] Start with milder conditions and gradually increase the reactivity of the reagent.
-
-
Steric Hindrance: The ingenol core is highly complex and sterically congested, which can impede reagent access to the C20 position.
-
Solution: Employing smaller, more reactive reagents might be beneficial. Alternatively, computational modeling could help predict the most accessible trajectory for the oxidant.
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Solution: Systematically optimize the reaction conditions. Lower temperatures may improve selectivity but decrease the reaction rate. A solvent screen is recommended to find a medium where both the substrate and the reagent are sufficiently soluble and reactive.
-
-
Substrate Degradation: Ingenol derivatives can be sensitive to harsh reaction conditions.
-
Solution: Monitor the reaction closely using techniques like TLC or LC-MS to track the consumption of starting material and the appearance of products and byproducts. If degradation is observed, consider using milder reagents or shorter reaction times.
-
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity for C20 hydroxylation?
A2: Poor selectivity is a common challenge in the oxidation of complex molecules with multiple reactive sites.
-
Protecting Groups: The hydroxyl groups at C3, C4, and C5, as well as the double bonds in the ingenol core, are susceptible to oxidation.
-
Regioselectivity of the Oxidant: Some oxidizing agents have inherent regioselectivity preferences.
-
Directed Oxidation: It may be possible to direct the oxidation to the C20 position.
-
Solution: While synthetically challenging, introducing a directing group near the C20 position could chelate to a metal-based oxidant and deliver it to the desired location.
-
| Table 1: Comparison of Potential Allylic Oxidation Reagents | |
| Reagent System | Potential Advantages |
| Selenium Dioxide (SeO₂) | Well-established for allylic oxidation, predictable regioselectivity. |
| Chromium(VI) Reagents (PCC, PDC) | Readily available and effective oxidants. |
| Transition-Metal Catalysts (e.g., Pd, Cu, Ru) + Co-oxidant (e.g., TBHP) | Milder reaction conditions may be possible, offering better functional group tolerance.[1] |
| Cytochrome P450 Enzymes | High regio- and stereoselectivity.[2][8][9][10][11] |
Guide 2: Purification
Objective: To isolate pure PEP005 from the reaction mixture containing unreacted starting material, byproducts, and reagents.
Q1: I am having difficulty separating PEP005 from the starting material, this compound, by column chromatography.
A1: The structural similarity between the starting material and the product (differing only by a hydroxyl group) can make chromatographic separation challenging.
-
Stationary Phase: Standard silica (B1680970) gel may not provide sufficient resolution.
-
Solution: Consider using a different stationary phase, such as diol-bonded silica or alumina. Reverse-phase chromatography (C18) is often effective for separating compounds with small differences in polarity.
-
-
Mobile Phase: The choice of eluent is critical.
-
Solution: A systematic optimization of the mobile phase is necessary. For normal phase chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol) should be explored. For reverse-phase HPLC, a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or TFA, is typically used.[12]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution compared to flash chromatography.
Q2: My purified PEP005 sample is unstable and shows degradation over time.
A2: Ingenol esters are known to be sensitive to both pH and temperature.
-
Acyl Migration: The angelate group at the C3 position can potentially migrate to other hydroxyl groups under certain conditions.
-
Solution: Avoid basic conditions during workup and purification. Use of buffered mobile phases in HPLC can help maintain a stable pH. Store the purified compound at low temperatures (-20°C or below) in an anhydrous solvent.
-
-
Epimerization or Rearrangement: The complex ring structure of ingenol is under significant strain and can be prone to rearrangements.
-
Solution: Use mild workup and purification conditions. Avoid strong acids and bases and prolonged heating.
-
| Table 2: Recommended Purification and Analytical Techniques | |
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary separation optimization. |
| Flash Column Chromatography | Initial purification of the crude reaction mixture. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the final product.[13][14] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the product and identification of impurities.[10][11][15][16][17] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis for structural elucidation.[18][19][20][21][22] |
Frequently Asked Questions (FAQs)
Q1: What is the key structural difference between this compound and PEP005?
A1: The primary structural difference is the presence of a hydroxyl group at the C20 position in PEP005 (Ingenol 3-angelate), which is a methyl group in this compound.
Q2: Why is the conversion of this compound to PEP005 a challenging synthetic step?
A2: The conversion requires a selective allylic hydroxylation of the C20 methyl group. This is challenging due to the presence of multiple other reactive sites in the molecule, including other hydroxyl groups and double bonds, as well as significant steric hindrance around the target site.
Q3: What are the most critical safety precautions when working with ingenol derivatives and strong oxidizing agents?
A3: Ingenol derivatives can be skin irritants. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong oxidizing agents are hazardous and should be handled with extreme care according to their specific safety data sheets (SDS). Reactions involving potent oxidizers should be conducted behind a blast shield.
Q4: How can I confirm the identity and purity of my synthesized PEP005?
A4: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will confirm the correct molecular formula. ¹H and ¹³C NMR spectroscopy will provide detailed structural information and can be compared to literature data for PEP005.[10][11][15][16][17] Purity can be assessed by analytical HPLC.
Q5: What is the mechanism of action of PEP005 that makes it a target for drug development?
A5: PEP005 is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[15][23][24][25][26] Activation of PKCδ triggers downstream signaling pathways that can lead to apoptosis (programmed cell death) in cancer cells.[13]
Experimental Protocols & Visualizations
Hypothetical Experimental Protocol: Allylic Hydroxylation of this compound
1. Protection of Hydroxyl Groups:
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add an excess of a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete protection of the hydroxyl groups.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the protected intermediate by flash column chromatography.
2. Allylic Hydroxylation:
-
Dissolve the protected this compound in a suitable solvent (e.g., dioxane).
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Heat the reaction mixture at a carefully controlled temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove selenium byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Deprotection:
-
Dissolve the crude hydroxylated product in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent, for example, tetra-n-butylammonium fluoride (B91410) (TBAF) for silyl ethers.
-
Stir at room temperature until deprotection is complete as monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the final product (PEP005) by preparative HPLC.
Signaling Pathway: PEP005-mediated PKCδ Activation
PEP005 activates Protein Kinase C delta (PKCδ), a key step in its mechanism of action for inducing apoptosis in susceptible cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Structural basis of activation of protein kinase C by phorbol-and ingenol-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective allylic hydroxylation of acyclic terpenoids by CYP154E1 from Thermobifida fusca YX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Selective allylic hydroxylation of acyclic terpenoids by CYP154E1 from Thermobifida fusca YX [beilstein-journals.org]
- 12. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP [mdpi.com]
- 13. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. youtube.com [youtube.com]
- 22. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ias.ac.in [ias.ac.in]
- 24. journals.asm.org [journals.asm.org]
- 25. Activation of the PKC-isotypes alpha, beta 1, gamma, delta and epsilon by phorbol esters of different biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation and characterization of a specific receptor for biologically active phorbol and ingenol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability issues of 20-Deoxyingenol 3-angelate in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Stability Issues in Aqueous Solutions
This technical support center provides comprehensive guidance on the stability of 20-Deoxyingenol 3-angelate in aqueous solutions. Given the limited direct data on this compound, this guide leverages information from its close structural analog, ingenol (B1671944) mebutate (Ingenol 3-angelate), to provide robust troubleshooting advice and experimental protocols. The primary instability concern for these ingenol esters in aqueous media is a pH-dependent chemical rearrangement known as acyl migration.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: The most probable cause is the chemical instability of the molecule in aqueous solutions, particularly through a process called acyl migration.[1] This is a pH-dependent process where the angelate group at the C3 position can move to other hydroxyl groups on the ingenol backbone, leading to the formation of inactive or less active isomers.[1] To mitigate this, it is crucial to control the pH of your solution.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: Based on data from the structurally similar ingenol mebutate, a low pH is critical for stability. For instance, ingenol mebutate's formulation is optimized at a pH of around 3.2.[1] Therefore, preparing your aqueous solutions in an acidic buffer (e.g., citrate (B86180) buffer, pH 3.0-4.0) is strongly recommended to minimize degradation.
Q3: Can I store stock solutions of this compound in DMSO?
A3: Yes, preparing a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) and storing it at -20°C or -80°C is a standard and recommended practice. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. When preparing your final aqueous working solution, dilute the DMSO stock into your aqueous buffer immediately before use.
Q4: Are there any other factors besides pH that I should be concerned about?
A4: Yes, other general factors that affect the stability of chemical compounds in solution include temperature, light, and the presence of oxidizing agents or enzymes.[1] It is advisable to store solutions of this compound at low temperatures (refrigerated or frozen) and protected from light.
Q5: How can I detect the degradation of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for monitoring the stability of this compound and detecting the formation of degradation products.[2][3] A stability-indicating HPLC method can separate the parent compound from its isomers and other degradation products, allowing for their quantification over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of the compound in the culture medium over the course of the experiment. | - Prepare fresh working solutions immediately before each experiment.- Consider the buffering capacity of your cell culture medium and its final pH after the addition of your compound's stock solution.- Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium at 37°C. |
| Appearance of new peaks in HPLC analysis of an aged solution. | Acyl migration leading to the formation of isomers or other degradation products. | - Confirm the identity of the new peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).- Re-evaluate your solution preparation and storage conditions, focusing on pH and temperature control. |
| Loss of compound potency after reconstitution in aqueous buffer. | Rapid degradation due to inappropriate pH of the buffer. | - Measure the pH of your buffer to ensure it is within the optimal acidic range (pH 3.0-4.0).- Use a buffer with sufficient buffering capacity to maintain the pH after the addition of the compound. |
| Precipitation of the compound upon dilution into aqueous buffer. | Poor aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to be tolerated in your experiment but sufficient to maintain solubility.- Consider the use of formulation strategies such as co-solvents or cyclodextrins for in vivo applications, though this will require further development.[4] |
Data Presentation: Factors Affecting Stability
| Factor | Effect on Stability | Recommendation |
| pH | Highly pH-dependent. Stability is significantly enhanced in acidic conditions (pH < 4). Degradation (acyl migration) increases as the pH approaches neutral and becomes alkaline. | Maintain a pH between 3.0 and 4.0 using a suitable buffer system (e.g., citrate buffer). |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice and use them promptly. Avoid prolonged exposure to ambient or elevated temperatures. |
| Aqueous Environment | The presence of water facilitates hydrolytic reactions and acyl migration. | For long-term storage, use anhydrous organic solvents. Prepare aqueous solutions immediately prior to use. |
| Light | Exposure to light, particularly UV light, can potentially induce photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Enzymes | If used in biological matrices (e.g., plasma, cell lysates), esterases can enzymatically hydrolyze the angelate ester. | For in vitro experiments with biological matrices, consider the use of esterase inhibitors if enzymatic degradation is suspected. Store biological samples containing the compound at -80°C. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a procedure to evaluate the stability of this compound in aqueous buffers at different pH values and temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Citrate buffer (pH 3.0 and 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator/water bath
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the following buffers: citrate buffer (pH 3.0), citrate buffer (pH 4.0), and PBS (pH 7.4).
-
Incubation: Aliquot the working solutions into multiple vials for each condition. Incubate the vials at two different temperatures: 4°C (refrigerated) and 25°C (room temperature).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis. The t=0 sample should be processed immediately after preparation.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. An example of starting HPLC conditions would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the parent compound and any degradation products (e.g., 50-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
-
Integrate the peak area of the parent this compound and any new peaks that appear over time.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each condition to determine the stability profile.
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a general method for the separation and detection of this compound and its potential degradation products.
Materials:
-
Sample of this compound (either from a stability study or a suspect solution)
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (as in Protocol 1)
Procedure:
-
Sample Preparation: If the sample is from a stability study in aqueous buffer, it can often be injected directly after filtration. If in a complex matrix, a sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) may be necessary.
-
HPLC-DAD/MS Analysis:
-
Inject the sample onto the HPLC system.
-
Use a DAD to obtain the UV spectrum of the parent peak and any degradation product peaks. This can help in identifying related compounds.
-
If coupled to a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the parent compound and the degradation products. Isomers resulting from acyl migration will have the same m/z as the parent compound.
-
-
Data Interpretation:
-
Compare the chromatograms of degraded samples to a reference standard of this compound at t=0.
-
The appearance of new peaks with the same m/z as the parent compound is strong evidence of isomerization (acyl migration).
-
Other degradation products may have different m/z values, indicating other chemical modifications.
-
Visualizations
References
Technical Support Center: Enhancing the In Vivo Solubility of 20-Deoxyingenol 3-angelate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 20-Deoxyingenol 3-angelate for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer detailed methodologies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent activator of Protein Kinase C (PKC) isozymes.[1] This activation triggers a cascade of downstream signaling events, including the modulation of the NF-κB and caspase pathways, ultimately leading to apoptosis in susceptible cells.
Q3: What are the recommended starting formulations for in vivo studies with this compound?
A3: For in vivo administration, particularly for intravenous or intraperitoneal injections in animal models, a co-solvent system is highly recommended. A widely used and effective formulation for poorly soluble compounds like this compound consists of a mixture of DMSO, PEG300, and Tween-80 in a saline or PBS solution. A recommended starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3][4]
Q4: Are there any alternative solubilization strategies for this compound?
A4: Yes, other strategies for enhancing the solubility of poorly soluble drugs that could be explored include the use of cyclodextrins to form inclusion complexes, lipid-based formulations, and the preparation of amorphous solid dispersions. However, the co-solvent approach is often the most straightforward and commonly used method in preclinical research.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution upon addition of the aqueous component (saline/PBS).
-
Possible Cause: The initial concentration of the compound in the organic solvent (e.g., DMSO) is too high, leading to supersaturation and precipitation upon the addition of the anti-solvent (saline/PBS).
-
Troubleshooting Steps:
-
Reduce the initial concentration: Start by preparing a more dilute stock solution of this compound in DMSO.
-
Optimize the order of addition: Always add the aqueous component to the organic phase gradually while vortexing or stirring continuously. This allows for a more controlled mixing process and can prevent rapid precipitation.
-
Adjust the co-solvent ratio: Increase the proportion of PEG300 in the formulation, as it can help to maintain the solubility of the compound in the mixed vehicle.
-
Gentle warming: Warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at elevated temperatures.
-
Problem 2: The final formulation is cloudy or shows phase separation.
-
Possible Cause: Incomplete mixing of the components or incompatibility at the tested ratios.
-
Troubleshooting Steps:
-
Ensure thorough mixing at each step: Vortex the solution vigorously after the addition of each component (DMSO, PEG300, Tween-80, and saline) to ensure a homogenous mixture.
-
Check the quality of excipients: Use high-purity, low-aldehyde grades of PEG300 and Tween-80, as impurities can affect the stability of the formulation.
-
Prepare fresh: Formulations, especially those containing aqueous components, should be prepared fresh before each experiment to minimize the risk of precipitation or degradation over time.
-
Data Presentation
Table 1: Estimated Solubility of Ingenol Mebutate (a structural analog of this compound)
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~10[3] |
| Ethanol | ~10[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5[3][5] |
Note: This data is for Ingenol Mebutate and should be used as an estimation for this compound. It is highly recommended that researchers determine the precise solubility of their specific compound in the desired solvents.
Table 2: Recommended Co-Solvent Formulation for In Vivo Studies
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary organic solvent to dissolve the compound. |
| PEG300 | 40% | A water-miscible co-solvent that enhances solubility and reduces DMSO toxicity. |
| Tween-80 | 5% | A non-ionic surfactant that improves wetting and prevents precipitation. |
| Saline (0.9% NaCl) or PBS | 45% | Aqueous vehicle to adjust to physiological osmolality. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Solution of this compound for In Vivo Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Add PEG300: In a sterile tube, add the required volume of PEG300.
-
Add the DMSO stock: To the PEG300, add the corresponding volume of the this compound stock solution in DMSO. For a final concentration of 1 mg/mL in the formulation described in Table 2, you would add 0.1 mL of a 10 mg/mL stock to 0.4 mL of PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween-80: Add the required volume of Tween-80 (0.05 mL for a 1 mL final volume) to the mixture. Vortex again to ensure complete mixing.
-
Add Saline/PBS: Slowly add the sterile saline or PBS (0.45 mL for a 1 mL final volume) to the mixture while continuously vortexing. The gradual addition is critical to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any visible precipitates. If any cloudiness is observed, refer to the troubleshooting guide. It is recommended to prepare this formulation fresh before each use.
Mandatory Visualizations
Caption: Experimental workflow for preparing and administering this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
Caption: Troubleshooting logic for formulation issues.
References
minimizing off-target effects of 20-Deoxyingenol 3-angelate in cellular assays
Welcome to the technical support resource for researchers using 20-Deoxyingenol 3-angelate (DI3A) and its analogs. This guide provides troubleshooting advice and answers to frequently asked questions to help you design robust cellular assays and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (DI3A) is a diterpenoid ester that functions as a potent activator of Protein Kinase C (PKC).[1][2] Like other phorbol (B1677699) esters and its analog ingenol (B1671944) 3-angelate (I3A), it mimics the endogenous second messenger diacylglycerol (DAG).[1][3] DI3A binds to the C1 domain present in conventional (cPKC: α, β, γ) and novel (nPKC: δ, ε, η, θ) PKC isoforms, inducing their activation and translocation to cellular membranes.[2][4] This activation triggers a cascade of downstream signaling events.
Q2: I'm observing high levels of apoptosis even at low nanomolar concentrations. Is this expected?
A2: Yes, this is a known effect, particularly in certain cell types like cancer cells. DI3A and its analogs are potent activators of PKCδ, an isoform strongly linked to pro-apoptotic signaling.[2][5][6] Activation of PKCδ can lead to cell cycle arrest, activation of caspases, and ultimately, programmed cell death.[6][7] The killing of leukemic cells, for example, occurs in the nanomolar range and is dependent on PKCδ activation.[6]
Q3: Why does DI3A show different effects (e.g., apoptosis vs. cell survival) in different cell lines?
A3: The cellular response to DI3A is highly dependent on the specific PKC isoform profile of the cell line being studied.[8][9]
-
Pro-Apoptotic: In cells with high expression of PKCδ (e.g., myeloid leukemia cells), DI3A treatment typically induces apoptosis.[2][8]
-
Pro-Survival: In contrast, cells that predominantly express other isoforms, such as PKCθ in T cells, can exhibit a pro-survival or anti-apoptotic response upon DI3A treatment.[8][10] Therefore, it is crucial to characterize the PKC isoform expression in your specific cellular model.
Q4: Beyond PKC, are there other potential off-target effects I should be aware of?
A4: Yes. The C1 domain, which DI3A targets, is not exclusive to PKC enzymes. Other proteins, sometimes referred to as "non-kinase" phorbol ester receptors, also contain C1 domains and can be activated by DI3A.[3][11] These include chimaerins (Rac-GAPs involved in cytoskeleton organization) and Munc13 (involved in neurotransmitter release).[3][11] Activation of these non-PKC targets could contribute to observed phenotypes, especially at higher concentrations.
Visualizing the Mechanism: DI3A Signaling Pathway
Caption: Core signaling pathways modulated by this compound via PKC activation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / No Viable Cells | 1. Concentration Too High: DI3A is potent, and many cell lines are sensitive in the nanomolar range.[6] 2. High PKCδ Expression: Your cell line may express high levels of the pro-apoptotic PKCδ isoform.[2][5] 3. Solvent Toxicity: Improperly dissolved compound or high solvent concentration (e.g., >0.1% DMSO). | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your desired effect (e.g., IC50 for growth inhibition or a sub-lethal dose for pathway analysis). 2. Characterize PKC Isoforms: Use Western blotting to determine the relative expression levels of key PKC isoforms (especially PKCα, δ, ε, θ). 3. Use Proper Controls: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for DI3A treatment. |
| Inconsistent or Irreproducible Results | 1. Time-Dependent Effects: The effects of PKC activation can be transient or delayed. Phorbol ester treatment can lead to eventual PKC downregulation.[11] 2. Cell Density/Confluency: The cellular response can be density-dependent. 3. Passage Number: High-passage number cell lines can exhibit altered signaling responses. | 1. Conduct a Time-Course Experiment: Assay your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for your effect. 2. Standardize Seeding Density: Ensure consistent cell numbers and confluency at the start of every experiment. 3. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells and maintain a consistent passage number for the duration of the study. |
| Observed Effect May Not Be PKC-Mediated | 1. Activation of Non-Kinase Receptors: DI3A may be activating other C1 domain-containing proteins.[3][11] 2. General Cellular Stress: At high concentrations, DI3A can induce PKC-independent secondary necrosis.[6][9] | 1. Use PKC Inhibitors: Pre-treat cells with a broad-spectrum PKC inhibitor (e.g., Gö6983) or a more specific one (e.g., Gö6976 for conventional PKCs) before adding DI3A. A loss of the DI3A-induced effect suggests PKC dependence.[12] 2. Use an Inactive Analog: If available, use an inactive epimer of DI3A as a negative control. 3. Work at the Lowest Effective Concentration: This minimizes the risk of engaging lower-affinity non-PKC targets. |
Quantitative Data Summary
The following table summarizes reported concentrations and effects of DI3A's analog, ingenol 3-angelate (I3A/PEP005), in various cellular assays. These values can serve as a starting point for designing your own experiments.
| Cell Line | Assay Type | Compound | Concentration / IC50 | Observed Effect | Reference |
| A2058 (Melanoma) | MTT (Viability) | I3A | IC50 ≈ 38 µM | Suppression of survival and proliferation. | [7] |
| HT144 (Melanoma) | MTT (Viability) | I3A | IC50 ≈ 46 µM | Suppression of survival and proliferation. | [7] |
| Colo205 (Colon Cancer) | Apoptosis Assay | PEP005 | Time & Conc. Dependent | Induced apoptosis and S-phase arrest. | [5] |
| AML (Leukemia) | Apoptosis Assay | PEP005 | Nanomolar Range | Induced apoptosis via PKCδ activation. | [2][6] |
| Human T Cells | Survival Assay | PEP005 | 20 nM | Inhibited apoptosis and promoted cell survival via PKCθ. | [8][10] |
Experimental Protocols & Workflows
Recommended Workflow for Minimizing Off-Target Effects
Caption: A systematic workflow for validating DI3A experimental conditions.
Protocol 1: Dose-Response Cell Viability Assay (MTT)
This protocol determines the concentration of DI3A that causes 50% inhibition of cell viability (IC50).
Materials:
-
DI3A stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X serial dilutions of DI3A in complete medium. Start from a high concentration (e.g., 20 µM) down to the low nanomolar range. Also prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DI3A dilutions or vehicle control to the appropriate wells (perform in triplicate).
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of DI3A concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Confirmation of PKC Dependence with Inhibitors
This protocol verifies that the observed cellular effect of DI3A is mediated through PKC activation.
Materials:
-
DI3A solution (at a pre-determined effective concentration, e.g., 2X the IC50)
-
Broad-spectrum PKC inhibitor (e.g., Gö6983) or specific inhibitor (e.g., Gö6976)
-
Your standard assay reagents for measuring the endpoint of interest (e.g., apoptosis kit, Western blot reagents).
Methodology:
-
Cell Seeding: Prepare cells in the appropriate culture vessel (e.g., 6-well plate) and allow them to adhere.
-
Experimental Groups: Set up the following four treatment groups:
-
Vehicle Control (DMSO only)
-
DI3A only
-
PKC Inhibitor only
-
PKC Inhibitor + DI3A
-
-
Inhibitor Pre-treatment: For the relevant groups, pre-incubate the cells with the PKC inhibitor (at its recommended concentration, e.g., 1-10 µM) for 1-2 hours.
-
DI3A Treatment: Add DI3A to the "DI3A only" and "PKC Inhibitor + DI3A" groups. Add an equivalent volume of vehicle to the other wells.
-
Incubation: Incubate for the pre-determined optimal time for your assay.
-
Endpoint Analysis: Perform your primary assay (e.g., measure apoptosis by Annexin V staining, or measure phosphorylation of a downstream target like ERK by Western blot).
-
Interpretation: If the effect observed in the "DI3A only" group is significantly reduced or abolished in the "PKC Inhibitor + DI3A" group, it confirms that the effect is PKC-dependent.
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in 20-Deoxyingenol 3-angelate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies and challenges encountered during experiments with 20-Deoxyingenol 3-angelate (DI3A).
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent results in experiments involving this compound.
1. Why am I observing variable IC50 values for DI3A in my cell viability assays?
Inconsistent IC50 values for DI3A can arise from several factors related to both the compound and the experimental setup.
-
Compound Stability and Solubility: DI3A, like many natural products, can be prone to degradation and may have limited solubility in aqueous media. Ensure that your stock solutions are properly prepared and stored. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. Inconsistent dissolution or precipitation of the compound in the assay medium can lead to significant variations in the effective concentration.
-
Cell Line-Specific Differences: The cellular response to DI3A is highly dependent on the specific cell line being used. This variability is often due to differences in the expression levels and isoforms of Protein Kinase C (PKC), the primary target of DI3A. For instance, the related compound Ingenol (B1671944) 3-angelate (I3A) exhibits different IC50 values in various melanoma cell lines, such as A2058 and HT144.[1][2]
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results. Factors such as cell density, passage number, serum concentration in the culture medium, and the duration of compound exposure should be strictly controlled.
-
DMSO Concentration: DI3A is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells and may potentiate the cytotoxic effects of DI3A, leading to lower apparent IC50 values. It is crucial to maintain a consistent and low final concentration of DMSO across all experiments and include a vehicle control.
Quantitative Data Summary: Variability in IC50 Values
The following table illustrates the kind of variability in cytotoxic activity that can be observed with ingenol esters in different cell lines.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | MTT | ~38 | [1] |
| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | MTT | ~46 | [1] |
| This compound (DI3A) | Panagrellus redivivus | Nematicidal | 0.12 mM | [3] |
| This compound (DI3A) | Caenorhabditis elegans | Nematicidal | Not specified | [4] |
2. My DI3A solution appears cloudy or forms a precipitate during the experiment. What should I do?
Precipitation of DI3A is a common issue due to its limited aqueous solubility.
-
Solvent and Stock Concentration: DI3A and its analogs are typically soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[5] Prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium. It's crucial to ensure rapid and thorough mixing upon dilution to prevent precipitation.
-
Final Concentration in Media: The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. If your experimental design requires a high concentration of DI3A that leads to precipitation, consider using a different solubilizing agent or a formulation approach, though this may introduce other variables.
-
Temperature: Ensure that your media and buffers are at the appropriate temperature when adding the DI3A solution. Sudden temperature changes can affect solubility.
3. I am not observing the expected activation of PKC signaling pathways. What could be the reason?
Lack of expected PKC activation can be due to several factors.
-
Compound Integrity: Verify the purity and integrity of your DI3A compound. Degradation during storage can lead to a loss of activity.
-
PKC Isoform Expression: Different cell lines express varying levels of PKC isoforms. DI3A and related compounds are known to activate classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[6] The specific downstream effects depend on which isoforms are present and activated in your cellular model. For example, in some cancer cells, the pro-apoptotic effects of ingenol esters are mediated by PKCδ, while in T cells, activation of PKCθ can lead to a survival signal.
-
Assay Sensitivity: Ensure that your assay for PKC activation is sensitive enough. Western blotting for phosphorylated downstream targets of PKC or for the translocation of PKC isoforms from the cytosol to the membrane are common methods. An in vitro kinase assay using a specific PKC substrate can also be employed.
-
Experimental Controls: Always include a positive control for PKC activation, such as Phorbol 12-myristate 13-acetate (PMA), to ensure that your assay is working correctly.
4. The nematicidal activity of DI3A in my experiments is lower than reported. Why might this be?
Discrepancies in nematicidal activity can be attributed to several experimental variables.
-
Nematode Species and Stage: The susceptibility to DI3A can vary between different nematode species (e.g., C. elegans vs. P. redivivus) and developmental stages (larvae vs. adults).[3][4] Ensure you are using the same species and life stage as the reference study.
-
Assay Conditions: The composition of the assay medium, temperature, and exposure time can all influence the observed nematicidal activity.
-
Compound Delivery: Ensure that the compound is evenly dispersed in the assay medium and accessible to the nematodes. The presence of bacteria in the culture medium could potentially metabolize the compound.
II. Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DI3A on adherent cancer cell lines.
-
Materials:
-
This compound (DI3A)
-
Dimethyl sulfoxide (B87167) (DMSO)
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Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of DI3A in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the DI3A dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
2. In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a general method for measuring the in vitro kinase activity of PKC upon activation by DI3A.
-
Materials:
-
Purified recombinant PKC isoform (e.g., PKCδ)
-
This compound (DI3A)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
PKC substrate (e.g., a specific peptide or histone H1)
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)
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Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
[γ-32P]ATP
-
Termination buffer (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, and the PKC substrate.
-
Add DI3A or PMA at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Add the purified PKC enzyme to the mixture and incubate for 5 minutes at 30°C to allow for activation.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 10-15 minutes at 30°C.
-
Stop the reaction by adding the termination buffer.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the PKC activity as the amount of incorporated phosphate (B84403) per unit of time.
-
3. Western Blot Analysis of PKC Isoform Translocation
This protocol is for assessing the activation of PKC by observing its translocation from the cytoplasm to the cell membrane.
-
Materials:
-
Cell line of interest
-
This compound (DI3A)
-
Cell lysis buffer for fractionation (cytoplasmic and membrane fractions)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibodies against specific PKC isoforms (e.g., anti-PKCδ) and cellular fraction markers (e.g., anti-Na+/K+ ATPase for membrane, anti-GAPDH for cytoplasm)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with DI3A at the desired concentration and for various time points.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the blots with primary antibodies against the PKC isoform of interest and the cellular fraction markers.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative amount of the PKC isoform in the cytoplasmic and membrane fractions. An increase in the membrane fraction indicates translocation and activation.
-
III. Visualizations
Diagram 1: General Troubleshooting Workflow for Inconsistent DI3A Results
Caption: A flowchart for systematically troubleshooting inconsistent experimental results with DI3A.
Diagram 2: Proposed Signaling Pathway of DI3A-Induced Apoptosis in Cancer Cells
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
preventing acyl migration in ingenol esters during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ingenol (B1671944) esters. The primary focus is on preventing and addressing the common issue of acyl migration, which can significantly impact reaction yield, product purity, and the biological activity of the final compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ingenol esters, particularly concerning acyl migration.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired ingenol ester regioisomer (e.g., ingenol-3-angelate). | Acyl migration to other hydroxyl groups on the ingenol core. | - Employ a protecting group strategy. The most effective method is the selective protection of hydroxyl groups that are not the target for acylation. For selective C3-acylation, protection of the C5 and C20 hydroxyls as a 5,20-acetonide is a high-yielding approach. - Optimize reaction temperature. Acyl migration is a thermodynamic process and is generally accelerated at higher temperatures. Conduct the acylation at the lowest effective temperature. |
| Formation of multiple ingenol ester isomers observed during product purification (e.g., by HPLC). | Acyl migration occurring during the reaction, work-up, or purification steps. | - Control pH during work-up and purification. Both acidic and basic conditions can promote acyl migration. Aim for neutral or slightly acidic conditions (pH 4-6) during extraction and chromatography. - Choose an appropriate solvent for chromatography. Polar solvents can help to suppress acyl migration. Consider using a less polar solvent system for chromatography if compatible with your compound's solubility. - Minimize exposure to high temperatures. Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a low temperature. |
| Desired ingenol ester isomerizes upon storage. | The inherent chemical instability of the ingenol ester, potentially catalyzed by residual acidic or basic impurities. | - Ensure high purity of the final product. Remove any residual acids or bases from the purification process. - Store the compound under optimal conditions. Store as a solid in a cool, dark, and dry place. For solutions, use a non-polar, aprotic solvent and store at low temperatures (-20°C or -80°C). |
| Inconsistent reaction outcomes when scaling up the synthesis. | Temperature and mixing gradients in larger reaction vessels can create localized "hot spots" where acyl migration is more likely to occur. | - Ensure efficient stirring and temperature control. Use an overhead stirrer for larger volumes and a reliable temperature monitoring system. - Consider a temperature programming approach. Starting the reaction at a lower temperature and gradually increasing it may help to control the initial stages of the reaction and minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in the context of ingenol ester synthesis?
A1: Acyl migration is an intramolecular reaction where an acyl group (such as an angelate group) moves from one hydroxyl group to another on the ingenol scaffold. This results in the formation of different regioisomers of the desired ingenol ester. For example, in the synthesis of ingenol-3-angelate (ingenol mebutate), the angelate group can migrate from the C3 hydroxyl to the C5 or C20 hydroxyls.
Q2: Why is preventing acyl migration so important?
A2: The biological activity of ingenol esters is highly dependent on the specific location of the acyl group. For instance, the therapeutic effect of ingenol mebutate is attributed to the 3-angelate isomer. Acyl migration leads to a mixture of isomers, which reduces the yield of the desired active compound and introduces impurities that can be difficult to separate and may have different pharmacological or toxicological profiles.
Q3: What is the most effective strategy to prevent acyl migration during the synthesis of ingenol-3-angelate?
A3: The use of protecting groups is the most robust strategy. Specifically, protecting the C5 and C20 hydroxyl groups of ingenol as a 5,20-acetonide before the acylation of the C3 hydroxyl has been shown to be a high-yielding method. This directs the acylation to the desired position and prevents subsequent migration.
Q4: How do reaction conditions influence acyl migration?
A4: Several reaction conditions can influence the rate of acyl migration:
-
Temperature: Higher temperatures generally increase the rate of acyl migration.
-
pH: Both strongly acidic and strongly basic conditions can catalyze acyl migration. Neutral or mildly acidic conditions are often preferred.
-
Solvent: The polarity of the solvent can play a role. Polar solvents may help to stabilize the desired ester and slow down migration compared to non-polar solvents.
Q5: Can acyl migration occur after the synthesis is complete?
A5: Yes, acyl migration can occur during work-up, purification, and even during storage. It is crucial to maintain optimal conditions throughout these stages to preserve the isomeric purity of the final product. This includes using neutral or slightly acidic conditions, avoiding high temperatures, and storing the purified compound appropriately.
Experimental Protocols
Protocol 1: Selective Acylation of Ingenol at C3 via 5,20-Acetonide Protection
This protocol is adapted from a high-yielding semisynthesis of ingenol-3-angelate.
Step 1: Protection of Ingenol as 5,20-Acetonide
-
Dissolve ingenol in a suitable solvent such as acetone (B3395972) or 2,2-dimethoxypropane.
-
Add a catalytic amount of a mild acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting ingenol-5,20-acetonide by column chromatography on silica (B1680970) gel.
Step 2: Acylation of Ingenol-5,20-Acetonide at the C3 Position
-
Dissolve the purified ingenol-5,20-acetonide in an anhydrous aprotic solvent (e.g., toluene).
-
Add a suitable base (e.g., 4-dimethylaminopyridine, DMAP).
-
Cool the reaction mixture to a low temperature (e.g., 0°C or -20°C) to minimize side reactions.
-
Slowly add the acylating agent (e.g., angelic anhydride (B1165640) or angeloyl chloride).
-
Allow the reaction to proceed at low temperature, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-O-angeloyl-ingenol-5,20-acetonide by column chromatography.
Step 3: Deprotection of the 5,20-Acetonide
-
Dissolve the purified 3-O-angeloyl-ingenol-5,20-acetonide in a protic solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid (e.g., PPTS or aqueous HCl).
-
Stir the reaction at room temperature and monitor the deprotection by TLC or HPLC.
-
Upon completion, neutralize the acid with a mild base.
-
Remove the solvent under reduced pressure.
-
Purify the final product, ingenol-3-angelate, by column chromatography or preparative HPLC.
Visualizations
Caption: Synthetic workflow for the preparation of ingenol-3-angelate.
Caption: Troubleshooting logic for acyl migration in ingenol ester synthesis.
Technical Support Center: Optimizing 20-Deoxyingenol 3-angelate Concentration for Nematicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 20-Deoxyingenol 3-angelate (DI3A) to maximize its nematicidal activity. The information is based on available research and is intended to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DI3A) and what is its known nematicidal activity?
A1: this compound (DI3A) is a major bioactive component isolated from the latex of Euphorbia peplus.[1][2] It has demonstrated significant nematicidal activity against the model nematode Caenorhabditis elegans and the free-living nematode Panagrellus redivivus.[1][2]
Q2: What are the observed effects of DI3A on nematodes?
A2: Treatment with DI3A has been shown to inhibit the growth and development of nematodes.[1][2] Furthermore, it negatively impacts locomotion behavior, reduces reproductive capacity, and leads to an accumulation of reactive oxygen species (ROS).[1][2]
Q3: What is the proposed mechanism of action for DI3A's nematicidal activity?
A3: The nematicidal effect of DI3A is linked to the upregulation of the tpa-1 gene in C. elegans.[1][2] This gene encodes a protein kinase C (PKC) isotype.[1][2] Knockdown of the tpa-1 gene has been found to alleviate the growth-inhibitory effects of DI3A, suggesting that TPA-1 is a key component in the signaling pathway mediating the compound's toxicity to nematodes.[1][2]
Q4: Are there any known LC50 values for DI3A against common nematode species?
A4: While the primary literature indicates significant nematicidal activity, specific LC50 values for this compound against C. elegans and P. redivivus are not consistently reported in publicly available abstracts. To determine the optimal concentration for your specific experimental conditions, it is recommended to perform a dose-response curve and calculate the LC50.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Nematicidal Activity
| Possible Cause | Troubleshooting Step |
| Incorrect DI3A Concentration | Perform a dose-response experiment to determine the optimal concentration range for your target nematode species. Start with a broad range of concentrations based on available literature for similar compounds. |
| Compound Instability | Prepare fresh stock solutions of DI3A for each experiment. Store the compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is non-toxic to the nematodes. Run a solvent-only control to verify. |
| Nematode Life Stage | The susceptibility of nematodes to nematicides can vary with their life stage. Ensure you are using a consistent and appropriate life stage (e.g., L4 larvae for C. elegans) for your assays. |
| Assay Duration | The time required to observe nematicidal effects may vary. Monitor the nematodes at multiple time points (e.g., 24, 48, 72 hours) to capture the full effect of the treatment. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Nematode Numbers | Carefully synchronize nematode cultures to obtain a homogenous population for each experiment. Standardize the number of nematodes used per well or plate. |
| Uneven Compound Distribution | Ensure thorough mixing of the DI3A stock solution into the assay medium to achieve a uniform final concentration. |
| Environmental Fluctuations | Maintain consistent temperature and humidity during the experiment, as these factors can influence nematode health and behavior. |
| Observer Bias | When assessing endpoints like motility, use blinded observation methods or automated tracking software to minimize subjective bias. |
Quantitative Data Summary
The following tables summarize the expected effects of this compound on various nematode parameters. Note that specific concentrations and the magnitude of effects should be determined empirically for your experimental system.
Table 1: Nematicidal Activity of this compound (DI3A)
| Nematode Species | Endpoint | Expected Effect |
| Caenorhabditis elegans | Lethality | Concentration-dependent increase in mortality |
| Panagrellus redivivus | Lethality | Concentration-dependent increase in mortality |
Table 2: Sub-lethal Effects of this compound (DI3A) on C. elegans
| Parameter | Endpoint | Expected Effect at Sub-lethal Concentrations |
| Growth & Development | Body Length | Inhibition of growth, resulting in smaller body size compared to controls. |
| Reproduction | Brood Size | Significant reduction in the number of progeny.[1][2] |
| Locomotion | Head Thrashes / Body Bends | Decrease in the frequency of movements.[1][2] |
| Physiology | Reactive Oxygen Species (ROS) | Accumulation of ROS, indicating oxidative stress.[1][2] |
Experimental Protocols
General Nematicidal Assay (Adapted for DI3A)
-
Preparation of DI3A Stock Solution: Dissolve DI3A in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Assay Plates: For solid media assays, add the appropriate volume of DI3A stock solution to molten NGM agar (B569324) before pouring the plates. For liquid assays, add DI3A to the liquid medium (e.g., M9 buffer). Ensure the final solvent concentration is below the toxicity threshold for the nematodes.
-
Nematode Synchronization: Prepare a synchronized population of L4 stage C. elegans using standard bleaching methods.
-
Exposure: Transfer a defined number of synchronized nematodes to the DI3A-containing plates or liquid medium. Include a solvent-only control group.
-
Incubation: Incubate the nematodes at a standard temperature (e.g., 20°C).
-
Data Collection: At predetermined time points (e.g., 24, 48, 72 hours), count the number of live and dead nematodes under a dissecting microscope. Nematodes that do not respond to a gentle touch with a platinum wire are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Brood Size Assay
-
Exposure: Place individual synchronized L4 C. elegans on separate NGM plates containing different sub-lethal concentrations of DI3A and a control plate.
-
Transfer: Transfer each worm to a fresh plate every 24 hours for the duration of its reproductive period.
-
Progeny Count: After a set period (e.g., 48 hours), count the number of progeny on the plates from which the parent worm was removed.
-
Data Analysis: Sum the total number of progeny for each parent worm to determine the total brood size. Compare the average brood size between different treatment groups.
Locomotion Assay (Head Thrashes and Body Bends)
-
Exposure: Expose synchronized L4 C. elegans to various sub-lethal concentrations of DI3A in liquid medium (e.g., M9 buffer) for a defined period.
-
Observation: Place an individual nematode in a drop of M9 buffer on a glass slide.
-
Counting:
-
Head Thrashes: Count the number of times the head swings from side to side in a 1-minute interval.
-
Body Bends: Count the number of times the nematode completes a full sinusoidal wave along its body in a 1-minute interval.
-
-
Data Analysis: Compare the average number of head thrashes and body bends per minute between the different treatment groups.
Reactive Oxygen Species (ROS) Measurement
-
Exposure: Treat synchronized C. elegans with DI3A at various concentrations.
-
Staining: Incubate the treated nematodes with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).
-
Imaging: Mount the stained nematodes on an agar pad on a microscope slide.
-
Quantification: Measure the fluorescence intensity of individual nematodes using a fluorescence microscope and appropriate imaging software.
-
Data Analysis: Compare the average fluorescence intensity between the different treatment groups to determine the relative levels of ROS.
Visualizations
Experimental Workflow for Nematicidal Assay
References
troubleshooting guide for 20-Deoxyingenol 3-angelate-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20-Deoxyingenol 3-angelate and its analogs (such as Ingenol (B1671944) 3-angelate/PEP005) in various cellular and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its well-studied analog, Ingenol 3-angelate (I3A or PEP005), are potent activators of Protein Kinase C (PKC) isoforms.[1][2][3][4][5] They function as diacylglycerol (DAG) analogs, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation can trigger downstream signaling cascades, such as the Ras/Raf/MAPK pathway, and influence cellular processes like proliferation, apoptosis, and inflammation.[6][7]
Q2: Which PKC isoforms are specifically activated by this compound and its analogs?
A2: Ingenol 3-angelate (PEP005) is known to be a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[3] The specific cellular response often depends on the PKC isoforms present in the cell type being studied. For instance, the pro-apoptotic effects in acute myeloid leukemia cells are largely mediated through the activation of PKCδ, while in T-cells, activation of PKCθ can lead to a pro-survival signal.[2][3][5]
Q3: What are the common applications of this compound in research?
A3: Due to its role as a PKC activator, this compound and its analogs are frequently used in cancer research to study apoptosis, cell cycle arrest, and signal transduction pathways.[6][7] They are also utilized in immunology research to investigate T-cell activation and inflammatory responses.[2][5] Additionally, some studies have explored their nematicidal activity.[8][9]
Q4: What is the recommended solvent and storage condition for this compound?
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to this compound Treatment
Possible Causes & Solutions
-
Compound Degradation:
-
Question: Could my compound have degraded?
-
Answer: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions from solid compound and aliquot for single use. Store as recommended by the manufacturer.
-
-
Cell Health and Passage Number:
-
Question: Are my cells healthy and at an appropriate passage number?
-
Answer: Poor cell health or high passage numbers can alter cellular responses.[10][11] Ensure cells are healthy, have a consistent morphology, and are within a low passage number range. Regularly check for mycoplasma contamination.[10]
-
-
Incorrect Dosing:
-
Question: Am I using the correct concentration of the compound?
-
Answer: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
-
Suboptimal Incubation Time:
-
Question: Is the incubation time sufficient to observe a response?
-
Answer: The kinetics of the cellular response can vary. Conduct a time-course experiment to identify the optimal incubation period for your endpoint of interest.
-
-
Low Expression of Target PKC Isoforms:
Issue 2: High Background or Low Signal-to-Noise Ratio in Biochemical (PKC Kinase) Assays
Possible Causes & Solutions
-
Non-specific Binding in Filter-Based Assays:
-
Question: How can I reduce non-specific binding of radiolabeled ATP in my kinase assay?
-
Answer: Ensure thorough washing of the filter paper (e.g., P81 phosphocellulose paper) with the recommended wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.[12] Always include a blank control (no enzyme) to determine the background signal.[12]
-
-
Suboptimal Reagent Concentration:
-
Inactive Enzyme:
-
Question: Could my PKC enzyme be inactive?
-
Answer: Improper storage or handling can lead to loss of enzyme activity. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Use a positive control activator (e.g., phorbol (B1677699) esters) to confirm enzyme activity.
-
-
Issues with Lipid Activator:
-
Question: Is the lipid activator properly prepared?
-
Answer: For many PKC assays, a lipid activator (like phosphatidylserine (B164497) and diacylglycerol) is required. Ensure it is properly sonicated on ice before use to form micelles, which are necessary for PKC activation.[12]
-
Issue 3: Variability and Poor Reproducibility in Cell-Based Assays
Possible Causes & Solutions
-
Inconsistent Cell Seeding:
-
Question: How can I ensure uniform cell seeding across my microplate?
-
Answer: Uneven cell distribution is a common source of variability.[14] Ensure your cell suspension is homogenous before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Edge Effects in Microplates:
-
Question: Are the "edge effects" in my 96-well plate affecting my results?
-
Answer: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Pipetting Errors:
-
Question: Could my pipetting technique be introducing variability?
-
Answer: Inaccurate or inconsistent pipetting, especially of small volumes, can significantly impact results.[14] Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
-
-
Choice of Microplate:
Quantitative Data Summary
The following table summarizes key quantitative data for Ingenol 3-angelate (PEP005), a close analog of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Survival/Proliferation) | A2058 (Human Melanoma) | ~38 µM | [6] |
| HT144 (Human Melanoma) | ~46 µM | [6] | |
| Effective Concentration (T-cell survival) | Human CD8+ T cells | 20 nM | [2][5] |
| Treatment Concentration (Apoptosis) | Mel-RM, Me1007 (Melanoma) | 100 µg/mL | [16] |
| Topical Treatment (in vivo) | DMBA-induced mouse model | 25 and 50 nmol | [6] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/XTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for PKC Activation and Downstream Signaling
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-PKCδ, PKCδ, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 20-Deoxyingenol 3-angelate (DI3A) and Nematode Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 20-Deoxyingenol 3-angelate (DI3A) and its effects on nematodes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable nematicidal activity of DI3A. | Compound Degradation: DI3A may be sensitive to light, temperature, or pH. | Store DI3A stock solutions in the dark at -20°C. Prepare fresh working solutions for each experiment. Ensure the pH of the experimental medium is stable and within a neutral range. |
| Low Compound Concentration: The concentration of DI3A may be too low to elicit a response in the target nematode species. | Perform a dose-response curve to determine the optimal concentration. Recent studies on C. elegans and P. redivivus can provide a starting point for concentration ranges[1][2]. | |
| Nematode Life Stage: The susceptibility of nematodes to DI3A may vary depending on their life stage (egg, larval, adult). | Test the efficacy of DI3A on different life stages of the nematode. Protocols for staging and synchronization of nematode cultures are available[3][4]. | |
| Difficulty replicating published results on DI3A's effects. | Differences in Experimental Conditions: Variations in temperature, media composition, or nematode strain can affect outcomes. | Carefully review and standardize your experimental protocol to match the conditions of the original study. Use the same nematode strain if possible. |
| Solvent Effects: The solvent used to dissolve DI3A may have its own effects on the nematodes. | Run a solvent control group in parallel to your DI3A treatment group to account for any solvent-induced phenotypes. | |
| Suspected development of resistance to DI3A in a nematode population. | Selection Pressure: Continuous exposure to sub-lethal concentrations of DI3A can lead to the selection of resistant individuals. | This is a novel area of research as no resistance to DI3A has been reported in the literature. If resistance is suspected, it is crucial to first confirm the phenotype. |
| Confirmation of Resistance: It is necessary to quantitatively demonstrate a reduced susceptibility to DI3A compared to a control (wild-type) population. | Perform a comparative dose-response assay between the suspected resistant population and the parental, susceptible strain. A significant increase in the EC50 or LC50 value would indicate resistance. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DI3A) and where does it come from?
A1: this compound is a diterpenoid ester. It is a major active component found in the latex of the plant Euphorbia peplus, also known as petty spurge or radium weed[5][6]. The sap of this plant has been traditionally used for various skin conditions[7]. The compound is closely related to ingenol (B1671944) mebutate, another compound from E. peplus that has been developed as a topical treatment for actinic keratosis[8][9][10][11].
Q2: What is the known mechanism of action of DI3A against nematodes?
A2: Recent research has shown that DI3A exerts its nematicidal activity by upregulating the expression of the gene TPA-1 in Caenorhabditis elegans[1][2]. TPA-1 encodes a protein kinase C (PKC) isotype. Knockdown of the TPA-1 gene has been shown to alleviate the growth-inhibitory effects of DI3A, suggesting that the PKC signaling pathway is a key target[1][2].
Q3: Has resistance to this compound been observed in nematodes?
A3: To date, there are no published reports of nematode resistance to this compound. As this is a relatively new area of investigation, the potential for resistance development is not yet understood.
Q4: What are the potential mechanisms of resistance that nematodes might develop against DI3A?
A4: While no specific resistance mechanisms to DI3A have been identified, general mechanisms of drug resistance in nematodes could potentially play a role. These include:
-
Target Modification: Mutations in the TPA-1 gene or other components of the PKC signaling pathway could reduce the binding affinity of DI3A to its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps, could actively remove DI3A from nematode cells, preventing it from reaching its target[12][13][14]. ABC transporters are a known cause of multidrug resistance in parasitic nematodes[15].
-
Metabolic Detoxification: Nematodes may evolve enhanced metabolic pathways to detoxify and inactivate DI3A. Interestingly, while DI3A itself is not significantly metabolized by C. elegans, its treatment leads to the accumulation of a glycosylated indole (B1671886) derivative, suggesting an activation of detoxification pathways[1][2].
Q5: How can I investigate potential resistance to DI3A in my nematode population?
A5: A step-by-step experimental workflow is provided in the "Experimental Protocols" section below. The general approach involves selecting for resistance through continuous exposure to DI3A, followed by characterization of the resistant phenotype and investigation of the underlying molecular mechanisms.
Quantitative Data Summary
As there is no reported resistance to this compound, the following table summarizes the available efficacy data.
| Compound | Nematode Species | Assay Type | Parameter | Value | Reference |
| This compound (DI3A) | Caenorhabditis elegans | Growth Inhibition | EC50 | ~5 µg/mL | [1] |
| This compound (DI3A) | Panagrellus redivivus | Lethality | LC50 (24h) | ~10 µg/mL | [1] |
Note: EC50 (Half maximal effective concentration) and LC50 (Lethal concentration for 50% of the population) values are approximate as reported in the cited literature. Researchers should determine these values under their specific experimental conditions.
Experimental Protocols
Protocol 1: Induction and Confirmation of DI3A Resistance in C. elegans
This protocol outlines a general procedure for selecting and confirming resistance to this compound in the model nematode Caenorhabditis elegans.
-
Establish a Baseline Susceptibility:
-
Perform a dose-response assay on the wild-type C. elegans strain (e.g., N2) to determine the initial EC50 or LC50 of DI3A. This can be done using a liquid-based assay in 96-well plates[3][16][17].
-
Expose a synchronized population of L4 larvae to a range of DI3A concentrations.
-
Assess motility or survival after a defined period (e.g., 24 hours).
-
-
Selection for Resistance:
-
Expose a large, mixed-stage population of C. elegans to a sub-lethal concentration of DI3A (e.g., the EC25 or a concentration that allows for some survival and reproduction).
-
Culture the surviving nematodes on NGM plates seeded with E. coli OP50[4][18].
-
Repeat the exposure with each subsequent generation, gradually increasing the concentration of DI3A as the population's tolerance increases.
-
-
Confirmation of Resistant Phenotype:
-
After several generations of selection, perform a dose-response assay on the selected population and compare the EC50/LC50 value to that of the original, non-selected wild-type strain.
-
A statistically significant increase in the EC50/LC50 value confirms the presence of a resistant phenotype.
-
Protocol 2: Investigating the Role of ABC Transporters in DI3A Resistance
This protocol can be used to determine if increased drug efflux via ABC transporters contributes to DI3A resistance.
-
Synergism Assay with an ABC Transporter Inhibitor:
-
Use a known ABC transporter inhibitor, such as verapamil.
-
Perform a dose-response assay for DI3A on both the resistant and susceptible nematode strains in the presence and absence of a sub-lethal concentration of the inhibitor.
-
If the inhibitor significantly reduces the EC50 of DI3A in the resistant strain, it suggests that ABC transporters are involved in the resistance mechanism.
-
-
Gene Expression Analysis:
-
Extract RNA from both the resistant and susceptible strains.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key ABC transporter genes (e.g., pgp-1, mrp-1)[19].
-
A significant upregulation of these genes in the resistant strain would provide further evidence for their role in resistance.
-
Visualizations
Caption: Mechanism of action of this compound in nematodes.
Caption: Experimental workflow for inducing and identifying DI3A resistance.
Caption: ABC transporter-mediated drug efflux as a potential resistance mechanism.
References
- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euphorbia peplus - Wikipedia [en.wikipedia.org]
- 6. Euphorbia peplus (Cancer Weed, Petty Spurge, Radium Weed) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transport proteins of the ABC systems superfamily and their role in drug action and resistance in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Drug combination assays using Caenorhabditis elegans as a model system - CONICET [bicyt.conicet.gov.ar]
- 17. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development [mdpi.com]
- 18. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | ATP-Binding Cassette (ABC) Transporter Genes in Plant-Parasitic Nematodes: An Opinion for Development of Novel Control Strategy [frontiersin.org]
side reactions to avoid during the oxidation of 20-Deoxyingenol 3-angelate
Welcome to the technical support center for the synthesis and modification of ingenol (B1671944) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the oxidation of 20-Deoxyingenol 3-angelate, a key intermediate in the synthesis of various bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when oxidizing the C-20 primary alcohol of this compound?
The oxidation of the C-20 primary alcohol to the corresponding aldehyde is a critical transformation. However, the complex and sensitive nature of the this compound molecule presents several challenges. The main difficulties include:
-
Chemoselectivity: The molecule contains other hydroxyl groups, notably a tertiary alcohol at C-4 and a secondary alcohol at C-5, which could potentially react with the oxidizing agent, although the primary alcohol at C-20 is generally the most reactive.
-
Isomerization of the Angelate Ester: The angelate moiety at C-3 is susceptible to isomerization to the more thermodynamically stable tiglate form under certain reaction conditions, particularly with heat or acidic/basic reagents.
-
Epimerization: The stereocenter at C-6, adjacent to the planned aldehyde, could be prone to epimerization under basic conditions.
-
Over-oxidation: The desired aldehyde product can be further oxidized to a carboxylic acid, especially with harsh oxidizing agents or in the presence of water.
-
Degradation: The strained ring system of the ingenol core can be sensitive to harsh reaction conditions, leading to degradation and reduced yields.
Q2: Which oxidizing agents are recommended for the selective oxidation of the C-20 alcohol?
Mild and selective oxidizing agents are crucial for this transformation. Based on literature precedents for the synthesis of ingenol and its derivatives, the following reagents are recommended:
-
Dess-Martin Periodinane (DMP): This is a highly effective and mild reagent for oxidizing primary alcohols to aldehydes with minimal side reactions. It operates under neutral conditions and at room temperature, which helps to preserve sensitive functional groups.[1][2][3][4]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C). It is known for its high selectivity and tolerance of many functional groups.[5][6][7][8]
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this conversion. However, it is acidic and can sometimes lead to side reactions with acid-sensitive substrates.[9][10][11][12][13] The use of buffered conditions (e.g., with sodium acetate) is often recommended.[11]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This guide addresses specific issues that may be encountered during the oxidation of this compound and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Formation of the tiglate isomer | - Reaction temperature is too high.- Presence of acidic or basic impurities.- Prolonged reaction time. | - Maintain a low reaction temperature (0 °C to room temperature for DMP, -78 °C for Swern).- Use buffered conditions if using an acidic reagent like PCC.- Ensure all reagents and solvents are pure and free from acid/base contamination.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low yield of the desired aldehyde | - Incomplete reaction.- Over-oxidation to the carboxylic acid.- Degradation of the starting material or product. | - Increase the equivalents of the oxidizing agent slightly (e.g., from 1.5 to 2.0 eq.).- Ensure anhydrous conditions, especially when using PCC, to prevent hydrate (B1144303) formation and subsequent over-oxidation.[9][13]- Use a milder, more selective reagent like DMP.- For PCC, add a solid support like Celite or molecular sieves to mitigate the formation of tar-like residues that can trap the product.[12] |
| Presence of a byproduct corresponding to the MTM ether of the starting alcohol | - This is a known side reaction of the Swern oxidation, where the alcohol is protected as a methylthiomethyl (MTM) ether.[5] | - Ensure the reaction temperature is strictly maintained at or below -78 °C during the addition of the alcohol and the base.- Use an alternative oxidant such as Dess-Martin periodinane. |
| Reaction is sluggish or does not go to completion | - Deactivated or impure oxidizing agent.- Insufficient equivalents of the oxidant. | - Use a freshly opened or properly stored bottle of the oxidizing agent. The purity of DMP can affect its reactivity.[4]- Titrate the oxidizing agent if its purity is in doubt.- Increase the equivalents of the oxidant incrementally. |
Experimental Protocols
Protocol 1: Selective Oxidation of C-20 Alcohol using Dess-Martin Periodinane (DMP)
This protocol is adapted from methodologies used in the total synthesis of ingenol derivatives.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Addition of DMP: Add Dess-Martin periodinane (1.5 - 2.0 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (1:1 v/v).
-
Workup: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 20-oxo-ingenol 3-angelate.
Visualizing Reaction and Troubleshooting Logic
To aid in understanding the experimental workflow and decision-making process, the following diagrams are provided.
Caption: Workflow for the DMP oxidation of this compound.
Caption: Troubleshooting decision tree for oxidation side reactions.
References
- 1. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. synarchive.com [synarchive.com]
Technical Support Center: 20-Deoxyingenol 3-angelate Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of 20-Deoxyingenol 3-angelate during its extraction from plant sources, primarily Euphorbia species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient cell lysis. | Ensure plant material is thoroughly dried and finely ground to maximize surface area for solvent penetration. |
| Inappropriate solvent choice. | Use polar solvents like methanol (B129727) or ethanol (B145695) for initial extraction, as they are effective for ingenol (B1671944) esters. | |
| Insufficient extraction time or temperature. | Increase extraction time and/or use moderate heat (e.g., 40-50°C) to enhance solvent efficiency, but be mindful of potential degradation. | |
| Low Purity of this compound in Crude Extract | Presence of a high concentration of co-extracted compounds. | Perform a liquid-liquid partitioning step after initial extraction. Partitioning the methanolic extract with n-hexane can remove nonpolar impurities like fats and waxes. |
| Poor Separation During Chromatography | Inappropriate stationary or mobile phase. | For column chromatography, silica (B1680970) gel is a common choice. A gradient elution with a nonpolar solvent system (e.g., hexane-ethyl acetate) is often effective. For HPLC, a C18 column with a methanol/water or acetonitrile (B52724)/water gradient is recommended. |
| Co-elution of structurally similar compounds. | Optimize the chromatographic conditions. For HPLC, adjust the gradient slope, flow rate, and temperature. Consider using a different stationary phase if co-elution persists. | |
| Product Degradation | Isomerization of the angelate ester to the more stable tiglate ester. | Avoid high temperatures and harsh acidic or basic conditions during extraction and purification. Work at room temperature whenever possible. |
| General decomposition of the diterpenoid backbone. | Minimize exposure to light and oxygen. Store extracts and purified fractions at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Euphorbia peplus?
A1: The yield of ingenol esters, including this compound, from Euphorbia species is typically very low. For instance, the related compound ingenol mebutate is found at a concentration of approximately 1.1 mg per kg of fresh plant material.[1] The yield of this compound is expected to be in a similar range.
Q2: What are the most common impurities I should expect?
A2: The most common impurities are other structurally similar diterpenoid esters, often referred to as phorboids and macrocyclic precursors, which are abundant in the latex of Euphorbia species. These compounds often have similar polarities, making their separation challenging.
Q3: How can I confirm the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing purity. The use of a reference standard is necessary for definitive identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and to ensure no isomeric impurities, such as the tiglate form, are present.
Q4: What are the optimal storage conditions for this compound?
A4: To prevent degradation, this compound should be stored as a solid or in a non-polar, aprotic solvent at low temperatures (-20°C or -80°C). It should be protected from light and stored under an inert atmosphere to prevent oxidation.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes a general method for the extraction and initial cleanup of this compound from dried Euphorbia plant material.
-
Preparation of Plant Material:
-
Thoroughly dry the aerial parts of the Euphorbia plant at room temperature or in an oven at a temperature not exceeding 40°C.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Dissolve the concentrated methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid extraction with an equal volume of n-hexane three times to remove nonpolar impurities. The n-hexane layer contains lipids and other nonpolar compounds.
-
To the aqueous methanol phase, add water to adjust the methanol concentration (e.g., to 50%) and then extract with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, three times. The this compound will partition into the organic phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure to obtain the crude extract enriched with this compound.
-
Protocol 2: Chromatographic Purification
This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the enriched crude extract.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate (B1210297) 7:3) and visualize under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing the target compound based on TLC analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. For example, a linear gradient from 50% methanol in water to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 230-240 nm.
-
Injection Volume: 20 µL of the sample dissolved in the initial mobile phase.
-
Collect the peak corresponding to this compound. The retention time will need to be determined using a reference standard.
-
Data Presentation
The following table summarizes hypothetical quantitative data for different extraction solvents. This data is for illustrative purposes and actual results may vary.
| Solvent System | Extraction Time (hours) | Yield of Crude Extract ( g/100g of dry plant material) | Purity of this compound in Crude Extract (%) |
| Methanol | 48 | 12.5 | 0.8 |
| Ethanol | 48 | 10.2 | 0.7 |
| Acetone | 48 | 8.5 | 0.5 |
| Dichloromethane | 48 | 5.1 | 1.2 |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low purity of the final product.
References
Validation & Comparative
A Comparative Guide to PKC Activation by 20-Deoxyingenol 3-angelate and Ingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related diterpene esters, 20-Deoxyingenol (B1631286) 3-angelate and Ingenol (B1671944) 3-angelate, focusing on their role as activators of Protein Kinase C (PKC). While both compounds are recognized as potent PKC agonists, the extent of their characterization in scientific literature varies significantly. This document summarizes the available experimental data to facilitate an objective comparison of their performance and to provide insights into their potential therapeutic applications.
Introduction to the Compounds
Ingenol 3-angelate (I3A), also known as PEP005, is a well-characterized PKC activator derived from the sap of the plant Euphorbia peplus. It is the active ingredient in the FDA-approved drug PICATO®, used for the topical treatment of actinic keratosis. Its mechanism of action involves the activation of a broad range of classical and novel PKC isoforms, leading to diverse cellular responses, including apoptosis in cancer cells and immune modulation.
20-Deoxyingenol 3-angelate (DI3A) is a structural analog of ingenol 3-angelate, also found in Euphorbia species. Recent studies have begun to elucidate its biological activities, identifying it as a PKC activator with potential applications in cancer immunotherapy and as a nematicidal agent. However, detailed quantitative data on its interaction with PKC isoforms are less abundant compared to its more studied counterpart.
Quantitative Comparison of PKC Binding Affinity
A direct quantitative comparison of the binding affinities of this compound and Ingenol 3-angelate for various PKC isoforms is limited by the available data. While specific binding constants have been published for Ingenol 3-angelate, equivalent data for this compound is not yet available in the public domain.
Table 1: Binding Affinity (Ki) of Ingenol 3-angelate for PKC Isoforms
| PKC Isoform | Ki (nM)[1] |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Data from competitive binding assays using [3H]phorbol 12,13-dibutyrate (PDBu).[1]
Table 2: PKC Isoform Selectivity of this compound
| PKC Isoform | Selectivity |
| PKC-α | Selectively activates[2] |
| PKC-δ | Selectively activates[2] |
Qualitative data from a 2025 study on 20-deoxyingenol esters.[2] Molecular docking simulations have also suggested high-affinity binding of 20-deoxyingenol derivatives to PKCδ.
Comparative Biological Activities
Both compounds have been identified as immuno-enhancers that boost the cell-killing capabilities of Natural Killer (NK) cells against non-small cell lung cancer cells, suggesting a shared functional outcome in the context of cancer immunotherapy.[3]
Signaling Pathways
Upon binding to the C1 domain of conventional and novel PKC isoforms, both ingenol derivatives are believed to mimic the function of the endogenous second messenger diacylglycerol (DAG). This allosteric activation leads to a conformational change in the PKC enzyme, exposing its catalytic domain and initiating a cascade of downstream phosphorylation events.
PKC-Mediated Signaling Cascade
Caption: Generalized PKC activation pathway by ingenol esters.
The specific downstream effects are isoform-dependent. For instance, the pro-apoptotic effects of Ingenol 3-angelate in leukemia cells are primarily mediated by the activation of PKCδ.[4] In contrast, in T-cells, Ingenol 3-angelate activates PKCθ, leading to an anti-apoptotic survival signal.
Experimental Protocols
In Vitro PKC Binding Assay (Competitive Binding)
This protocol is a standard method to determine the binding affinity of a test compound to PKC isoforms.
-
Reagents and Materials:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε, etc.)
-
[3H]Phorbol 12,13-dibutyrate (PDBu) as the radioligand
-
Phosphatidylserine (PS) liposomes
-
Test compounds (this compound or Ingenol 3-angelate) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate a mixture of the PKC isoform, PS liposomes, and [3H]PDBu with varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific [3H]PDBu binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive PKC binding assay.
In Vitro Kinase Activity Assay
This assay measures the ability of a compound to activate the catalytic activity of PKC.
-
Reagents and Materials:
-
Purified recombinant human PKC isoforms
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-32P]ATP
-
Lipid activator (e.g., PS and DAG or the test compound)
-
Assay buffer (containing MgCl2)
-
Phosphocellulose paper or other separation matrix
-
Phosphoric acid for washing
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, substrate, and lipid activator (or test compound) in the assay buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto the separation matrix).
-
Separate the phosphorylated substrate from the unreacted [γ-32P]ATP.
-
Wash the separation matrix to remove unincorporated radioactivity.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of phosphate (B84403) transferred to the substrate, which is proportional to the kinase activity.
-
Plot kinase activity against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal activation).
-
Conclusion
Both this compound and Ingenol 3-angelate are potent activators of Protein Kinase C. Ingenol 3-angelate has been extensively studied, with well-defined binding affinities for multiple PKC isoforms and a recognized role in both pro- and anti-apoptotic signaling depending on the cellular context.
This compound is an emerging PKC modulator with demonstrated immuno-enhancing and nematicidal activities. While current research points towards a selective activation of PKCα and PKCδ, further quantitative studies are required to fully delineate its binding profile and potency in comparison to Ingenol 3-angelate. The distinct isoform selectivities of these two compounds, if further substantiated, could have significant implications for their therapeutic development, potentially allowing for more targeted modulation of PKC signaling pathways. Researchers are encouraged to conduct direct comparative studies to better understand the subtle but potentially critical differences in the mechanisms of action of these two related diterpene esters.
References
Comparative Nematicidal Efficacy of 20-Deoxyingenol 3-angelate and Synthetic Nematicides
This guide provides a comparative analysis of the nematicidal efficacy of the natural compound 20-Deoxyingenol 3-angelate against commonly used synthetic nematicides. The information is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Executive Summary
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. While synthetic nematicides have been the primary method of control, concerns over environmental impact and the development of resistance have spurred the search for effective natural alternatives. This compound, a diterpenoid ester isolated from plants of the Euphorbia genus, has demonstrated potent nematicidal properties. This guide compares its efficacy with that of the synthetic nematicides Abamectin, Fluopyram, and Fosthiazate, based on available experimental data. The comparison highlights the lethal concentrations (LC50) against various nematode species and delves into their distinct mechanisms of action.
Data Presentation: Nematicidal Efficacy (LC50)
The following table summarizes the 50% lethal concentration (LC50) values for this compound and selected synthetic nematicides against different nematode species. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
| Compound | Nematode Species | LC50 (µg/mL) | Exposure Time (hours) |
| This compound | Caenorhabditis elegans | 10.2 ± 0.4 | 72 |
| Panagrellus redivivus | 13.4 ± 0.5 | 72 | |
| Abamectin | Meloidogyne incognita | 1.62 | 48 |
| Fluopyram | Meloidogyne incognita | 2.53 | 48 |
| Meloidogyne incognita | 5.18 | 2 | |
| Fosthiazate | Caenorhabditis elegans | >10 | - |
| Meloidogyne incognita | Not specified, but effective at field rates | - |
Note: Data for this compound against the plant-parasitic nematode Meloidogyne incognita is not currently available in the reviewed literature. However, crude extracts from Euphorbia species have shown significant activity against M. incognita, with an ethanol (B145695) extract of Euphorbia fischeriana exhibiting an LC50 of 69.0 µg/mL after 72 hours[1].
Mechanisms of Action
The nematicidal activity of this compound and the selected synthetic nematicides stems from different molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound Signaling Pathway
Caption: Mechanism of this compound in C. elegans.
Synthetic Nematicide Signaling Pathways
References
A Comparative Guide to 20-Deoxyingenol 3-angelate as a Specific Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 20-Deoxyingenol 3-angelate (D3A) as a specific activator of Protein Kinase C (PKC) against other commonly used PKC activators. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and drug development purposes.
Introduction to Protein Kinase C (PKC) and its Activation
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] PKC isoforms are broadly categorized into three groups based on their activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ).[3][4] Conventional and novel PKC isoforms are activated by the second messenger diacylglycerol (DAG), which binds to their C1 domain.[1][3] Many PKC activators, including this compound, are DAG mimetics.[3]
Overview of this compound and Alternative PKC Activators
This compound is a diterpenoid ester derived from the plant Euphorbia peplus.[4][5] It has gained attention as a novel PKC modulator with unique isoform selectivity, particularly for PKCα and PKCδ.[3] Unlike broad-spectrum activators, this selectivity offers the potential for more targeted therapeutic interventions with fewer off-target effects.
This guide compares this compound with other widely used PKC activators:
-
Phorbol (B1677699) 12-myristate 13-acetate (PMA): A potent and widely studied tumor promoter that activates a broad range of PKC isoforms.
-
Phorbol 12,13-dibutyrate (PDBu): Another phorbol ester with broad PKC isoform activation, often used in binding assays.
-
Ingenol (B1671944) 3-angelate (I3A): A structurally related ingenol ester, also from Euphorbia peplus, that activates a range of conventional and novel PKC isoforms.[6][7]
Comparative Performance Data
The following tables summarize the quantitative data comparing the potency and selectivity of this compound and other PKC activators. It is important to note that direct comparative studies for this compound are still emerging. The data for Ingenol 3-angelate (I3A) is included to provide a close structural and functional comparison.
Table 1: Binding Affinity (Ki, nM) of PKC Activators for Different PKC Isoforms
| Compound | PKCα | PKCβ | PKCγ | PKCδ | PKCε | Reference |
| Ingenol 3-angelate (I3A) | 0.3 ± 0.02 | 0.105 ± 0.019 | 0.162 ± 0.004 | 0.376 ± 0.041 | 0.171 ± 0.015 | [8] |
| PMA | ~0.1 | ~0.1 | ~0.1 | ~0.1 | ~0.1 | General Knowledge |
| PDBu | ~1.5 | ~1.5 | ~1.5 | ~1.5 | ~1.5 | General Knowledge |
| This compound | Selective | Not Reported | Not Reported | Selective | Not Reported | [3] |
Note: Lower Ki values indicate higher binding affinity. Data for PMA and PDBu are generalized from numerous sources. Specific values for this compound are not yet widely published in direct comparative tables.
Table 2: Functional Activity (EC50, nM) of PKC Activators
| Compound | Assay Type | Cell Line | Effect Measured | EC50 (nM) | Reference |
| Ingenol 3-angelate (I3A) | Translocation | CHO-K1 | PKCδ-GFP Translocation | ~10 | [9] |
| PMA | Translocation | CHO-K1 | PKCδ-GFP Translocation | ~10 | [9] |
| This compound | Autophagy Induction | HeLa | LC3-II Accumulation | Not specified | [3] |
Note: EC50 is the half-maximal effective concentration. This table illustrates the type of functional data available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Experimental Protocol 1: In Vitro PKC Kinase Activity Assay (Radioactive)
This protocol is adapted from a standard method for measuring the phosphotransferase activity of PKC.
Materials:
-
Purified PKC isoforms
-
PKC activator (e.g., this compound, PMA)
-
Substrate peptide (e.g., QKRPSQRSKYL)
-
Lipid activator (phosphatidylserine and diacylglycerol)
-
[γ-32P]ATP
-
Assay Dilution Buffer (ADB)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, lipid activator, and the PKC enzyme preparation in a microcentrifuge tube.
-
Initiate the kinase reaction by adding the [γ-32P]ATP mixture.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the cpm (counts per minute) and the specific activity of the ATP.
Experimental Protocol 2: Cellular PKC Translocation Assay
This protocol describes a method to visualize the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.
Materials:
-
Cells expressing a fluorescently-tagged PKC isoform (e.g., PKCδ-GFP)
-
Cell culture medium and supplements
-
PKC activator (e.g., this compound)
-
Confocal microscope
Procedure:
-
Plate the cells expressing the fluorescently-tagged PKC isoform onto glass-bottom dishes suitable for microscopy.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
Replace the culture medium with a suitable imaging buffer.
-
Acquire baseline images of the fluorescent PKC distribution within the cells using a confocal microscope.
-
Add the PKC activator at the desired concentration to the cells.
-
Acquire a time-lapse series of images to monitor the translocation of the fluorescently-tagged PKC from the cytoplasm to the plasma membrane or other cellular compartments.
-
Analyze the images to quantify the extent and kinetics of translocation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PKC signaling pathway and a typical experimental workflow for validating a PKC activator.
Caption: General PKC signaling pathway upon activation by GPCRs or RTKs.
Caption: Workflow for the validation of a specific PKC activator.
Conclusion
This compound presents itself as a promising tool for the specific activation of PKC isoforms, particularly PKCα and PKCδ.[3] Its selectivity may offer advantages over broad-spectrum activators like PMA and PDBu by allowing for the dissection of isoform-specific functions and potentially reducing off-target effects in therapeutic applications. However, more direct, quantitative comparative studies are needed to fully elucidate its potency and selectivity profile against other established PKC activators. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such validation studies. As more data becomes available, the unique properties of this compound will be further clarified, solidifying its position in the toolbox of PKC researchers and drug developers.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translocation Assays of Protein Kinase C Activation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Kinase Selectivity of 20-Deoxyingenol 3-angelate and Related Ingenol Esters
For researchers, scientists, and drug development professionals, understanding the kinase interaction profile of a compound is critical for predicting its biological activity and potential off-target effects. This guide provides a comparative analysis of the kinase activity of ingenol (B1671944) esters, focusing on the well-studied Protein Kinase C (PKC) activator Ingenol 3-angelate (PEP005), a close structural analog of 20-Deoxyingenol 3-angelate.
Due to limited publicly available kinase screening data for this compound, this guide leverages data from the closely related and extensively studied compound, Ingenol 3-angelate (also known as Ingenol Mebutate or PEP005), to provide insights into the expected cross-reactivity profile. Both compounds share the same core ingenol scaffold and are known to function as potent activators of the Protein Kinase C (PKC) family.
Comparative Analysis of Kinase Activity
The primary mechanism of action for ingenol esters like PEP005 is the activation of PKC isoforms.[1][2] These compounds mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[3] PEP005 is recognized as a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1][2]
The activation of PKC by these compounds initiates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[4][5][6] Studies have shown that treatment with PEP005 leads to the phosphorylation and activation of kinases downstream of PKC, including Raf1 and ERK1/2.[4][6][7]
Table 1: Summary of Kinase Interactions for Ingenol 3-angelate (PEP005)
| Kinase Family | Target Kinase | Effect of PEP005 | Downstream Consequences |
| Protein Kinase C (PKC) | Classical PKC (α, β, γ) | Activator | Varied cellular responses including proliferation and inflammation.[4] |
| Protein Kinase C (PKC) | Novel PKC (δ, ε, η, θ) | Activator | Pro-apoptotic signaling (PKCδ), regulation of cell survival.[1][4][5] |
| MAP Kinase (MAPK) | Raf1 | Phosphorylation / Activation | Activation of the MEK/ERK signaling cascade.[4][6] |
| MAP Kinase (MAPK) | ERK1/2 (MAPK1/3) | Phosphorylation / Activation | Regulation of cell proliferation and induction of cell death.[5][7] |
| MAP Kinase (MAPK) | JNK, p38 | Phosphorylation / Activation | Reported in some cancer cell lines.[4][6] |
| PI3K-AKT Pathway | AKT / PKB | Reduced Phosphorylation | Inhibition of cell survival signals.[4][6] |
Signaling Pathway Activation
Ingenol esters function as analogs of diacylglycerol (DAG). They bind to the C1 domain of PKC, causing its activation and translocation from the cytosol to various cellular membranes, where it can phosphorylate a multitude of substrate proteins, thereby triggering downstream signaling pathways like the Ras/Raf/MEK/ERK cascade.
Experimental Protocols
To determine the cross-reactivity and selectivity of a compound like this compound, a combination of in vitro kinase assays is typically employed.
Protocol: In Vitro Kinase Cross-Reactivity Profiling
This protocol describes a generic method for screening a compound against a panel of purified kinases using an ATP depletion assay format (e.g., Kinase-Glo®).
-
Compound Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis (e.g., 100 µM to 1 nM). A single high concentration (e.g., 10 µM) is often used for initial screening.
-
-
Kinase Reaction Setup :
-
In a 384-well plate, add 2.5 µL of kinase/substrate buffer solution containing the specific kinase being assayed and its corresponding substrate.
-
Add 25 nL of the compound solution from the dilution plate.
-
Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Controls: Include wells with DMSO only (vehicle control, 100% activity) and wells with a known potent inhibitor for that kinase (positive control, 0% activity).
-
-
Incubation :
-
Gently mix the plate and incubate at room temperature for a specified time, typically 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of a luminescent kinase assay reagent (which detects the amount of remaining ATP) to each well.
-
Incubate for 10 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase interaction.
-
References
- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyingenol Derivatives on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Anti-Cancer Efficacy and Mechanisms of Deoxyingenol Derivatives.
The quest for novel and effective anti-cancer agents has led researchers to explore a diverse range of natural and synthetic compounds. Among these, deoxyingenol derivatives, a class of diterpenoids, have emerged as promising candidates with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative study of several deoxyingenol and ingenol (B1671944) derivatives, summarizing their in vitro efficacy, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate.
Comparative Cytotoxicity of Deoxyingenol Derivatives
The anti-proliferative activity of various deoxyingenol and ingenol derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 20-deoxyingenol-1,3,4-oxadiazole derivative 22 | HepG2 | Liver Carcinoma | 8.8 | [1] |
| A549 | Lung Carcinoma | >50 (low toxicity) | [1] | |
| Ingenol-3-angelate (I3A, PEP005) | A2058 | Melanoma | ~38 | |
| HT144 | Melanoma | ~46 | ||
| Colo205 | Colon Cancer | 0.01 - 140 | [2][3] | |
| Ingenol-20-benzoate (11) | T47D | Breast Cancer | Not specified | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | [4] | |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | Esophageal Cancer | 6.6-fold higher efficacy than I3A | [5] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 | Myeloid Leukemia | More potent than ingenol mebutate at very low concentrations | [6] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Sensitive | [6] | |
| HL-60 | Promyelocytic Leukemia | Sensitive | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of deoxyingenol derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Deoxyingenol derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the deoxyingenol derivative at the desired concentration and for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the deoxyingenol derivative, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing propidium iodide (PI). PI intercalates into the DNA, and the amount of fluorescence is directly proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. A histogram of fluorescence intensity is generated, showing distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to study their expression levels and post-translational modifications (e.g., phosphorylation).
-
Protein Extraction: Cells are treated with the deoxyingenol derivative and then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of deoxyingenol derivatives are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.
A prominent mechanism of action for some ingenol derivatives, such as Ingenol-3-angelate (PEP005), is the activation of Protein Kinase C (PKC) isozymes, particularly PKCδ.[7] This activation triggers a cascade of downstream signaling events that ultimately lead to apoptosis and cell cycle arrest in cancer cells.
This comparative guide highlights the potential of deoxyingenol derivatives as a valuable class of anti-cancer compounds. The provided data and protocols serve as a resource for researchers to further investigate their mechanisms of action and to guide the development of novel cancer therapeutics. Future studies should focus on expanding the panel of cancer cell lines tested and on in vivo validation of the most promising derivatives.
References
- 1. 20-Deoxyingenol ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
validating the anti-tumorigenic properties of 20-Deoxyingenol 3-angelate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumorigenic properties of 20-Deoxyingenol 3-angelate derivatives against other therapeutic alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in oncological research and drug development.
Introduction to this compound
This compound is a derivative of ingenol (B1671944), a diterpenoid isolated from the sap of plants of the Euphorbia genus. These compounds are known for their potent biological activities, including pro-inflammatory and anti-cancer effects. The unique mode of action of ingenol derivatives, primarily through the activation of Protein Kinase C (PKC) isozymes, has made them a subject of significant interest in the development of novel cancer therapies. This guide focuses on the anti-tumorigenic properties of this compound and its derivatives, comparing their efficacy with established and alternative cancer treatments.
Comparative Efficacy: In Vitro Cytotoxicity
The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison with other anti-cancer agents.
Table 1: Comparison of IC50 Values in Skin Cancer Cell Lines
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Ingenol-3-angelate (related compound) | A2058 (Melanoma) | ~38 µM | 24 h | [1][2] |
| Ingenol-3-angelate (related compound) | HT144 (Melanoma) | ~46 µM | 24 h | [1][2] |
| Alternative: 5-Fluorouracil | A431 (Squamous Cell Carcinoma) | 5.5 µM | 48 h | |
| Alternative: Imiquimod | B16-F10 (Melanoma) | 15.6 µg/mL | 48 h |
Table 2: Comparison of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| Ingenol Derivatives (general) | T47D | Not specified | Not specified | [3] |
| Ingenol Derivatives (general) | MDA-MB-231 | Not specified | Not specified | [3] |
| Alternative: Doxorubicin | MCF-7 | 2.50 µM | 24 h | [4] |
| Alternative: Doxorubicin | MDA-MB-231 | 6602 nM | 48 h | [5] |
| Alternative: Paclitaxel | MCF-7 | 3.5 µM | Not specified | [6][7] |
| Alternative: Paclitaxel | MDA-MB-231 | 0.3 µM | Not specified | [6][7] |
| Alternative: Paclitaxel | SKBR3 | 4 µM | Not specified | [6][7] |
| Alternative: Paclitaxel | BT-474 | 19 nM | Not specified | [6][7] |
Table 3: Comparison of IC50 Values in Liver Cancer Cell Lines
| Compound | Cell Line | IC50 | Exposure Time | Citation |
| 20-deoxyingenol 1,3,4-oxadiazole (B1194373) derivative | HepG2 | 8.8 µM | Not specified | [8] |
| Alternative: Sorafenib | HepG2 | 7.42 µM | 72 h | [9] |
| Alternative: Sorafenib | Huh7 | 5.97 µM | 72 h | [9] |
| Alternative: Sorafenib | Hep3B | 3.31 µM | 72 h | [9] |
Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anti-tumor effects through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Protein Kinase C (PKC) Activation
A primary mechanism of action for ingenol derivatives is the activation of PKC isozymes.[10] This activation can lead to divergent downstream effects, including the induction of apoptosis in cancer cells. The binding of these derivatives to the C1 domain of PKC mimics the action of diacylglycerol (DAG), a natural activator.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival.[11] Ingenol derivatives have been shown to modulate NF-κB activity, which can contribute to their anti-tumor effects by suppressing chronic inflammation and promoting apoptosis.
ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is frequently hyperactivated in cancer, promoting cell proliferation and survival.[12][13] The modulation of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of anti-tumorigenic properties. Below are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, PKC, NF-κB) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives demonstrate significant anti-tumorigenic potential, primarily through the activation of PKC and modulation of the NF-κB and ERK/MAPK signaling pathways. While the in vitro cytotoxicity of these compounds is promising, particularly against liver cancer cells, further studies are required to establish a comprehensive efficacy profile against a broader range of cancer types and to optimize their therapeutic index. Direct comparative studies with a wider array of standard-of-care chemotherapeutics under consistent experimental conditions will be crucial in determining the future clinical applicability of this class of compounds. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing cancer therapy.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 8. 20-Deoxyingenol ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
Unveiling the PKC-Dependent Pathway of 20-Deoxyingenol 3-angelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 20-Deoxyingenol 3-angelate and its close analog, Ingenol (B1671944) 3-angelate (I3A), in activating the Protein Kinase C (PKC) signaling pathway. Experimental data is presented to contrast its activity with the well-established PKC activator, Phorbol (B1677699) 12-myristate 13-acetate (PMA), offering insights into its unique mechanistic profile.
Comparative Analysis of PKC Activation and Downstream Effects
This compound and its analogs are potent modulators of the PKC family of serine/threonine kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[1] These compounds, like the phorbol ester PMA, activate conventional and novel PKC isoforms by binding to the C1 domain, mimicking the endogenous ligand diacylglycerol (DAG).[1][2] However, significant differences in their downstream cellular effects and potency have been observed, highlighting a nuanced mechanism of action.
Quantitative Comparison of Biological Activity
The following table summarizes the comparative bioactivity of Ingenol 3-angelate (I3A), a close analog of this compound, and PMA.
| Parameter | Ingenol 3-angelate (I3A) | Phorbol 12-myristate 13-acetate (PMA) | Cell Types Tested | Reference |
| Cell Proliferation Inhibition | Less potent than PMA | More potent | WEHI-231, HOP-92, Colo-205 | [3][4] |
| PKC Isoform Translocation | Equal or higher potency than PMA | Potent inducer | CHO-K1 | [3][4] |
| In Vitro PKCα Kinase Activity | Lower than PMA | Higher than I3A | In vitro assay | [3][4] |
| IL-6 Secretion Induction | Higher level of secretion, biphasic dose-response | Lower level of secretion | WEHI-231 | [3][4] |
| Association of PKCδ C1b domain with lipids | Unable to cause the same extent of association as PMA; partially blocks PMA-induced association | Strong inducer of association | Surface Plasmon Resonance | [3][4] |
Delving into the Experimental Protocols
Confirmation of the PKC-dependent pathway of this compound and its analogs relies on a series of well-established experimental procedures.
Key Experimental Methodologies
| Experiment | Purpose | Detailed Protocol |
| Western Blotting for PKC Downregulation | To assess the effect of long-term treatment with PKC activators on the expression levels of different PKC isoforms. | Cells (e.g., WEHI-231, Colo-205) are treated with Ingenol 3-angelate or PMA for 24 hours. Following treatment, total cell lysates are prepared and separated by 10% SDS-PAGE. The separated proteins are then transferred to a membrane and immunostained with specific anti-PKC antibodies. Anti-actin immunostaining is used as a loading control.[3] |
| Confocal Microscopy for PKC Translocation | To visualize the movement of PKC isoforms from the cytosol to cellular membranes, a key indicator of their activation. | CHO-K1 cells are transfected with green fluorescent protein (GFP)-tagged PKC isoforms. The cells are then treated with Ingenol 3-angelate or PMA. The subcellular localization of the GFP-tagged PKC isoforms is then visualized using confocal microscopy.[3][4] |
| PKC Inhibition Assay | To confirm that a specific cellular effect is mediated through PKC activation. | Cells are pre-incubated with a general PKC inhibitor (e.g., Bisindolylmaleimide I - BisI) or isoform-specific inhibitors (e.g., Gö6976 for classical PKCs) before treatment with this compound or PMA. The downstream effect of interest (e.g., IL-6 secretion, apoptosis) is then measured to determine if it is abrogated by the inhibitor.[1][3] |
| RNA Interference (RNAi) | To specifically silence the expression of a particular PKC isotype to confirm its role in the observed biological activity. | In a study on the nematicidal activity of 20-deoxyingenol-3-angelate, the expression of the PKC isotype TPA-1 in C. elegans was knocked down using RNAi. The effect of the compound on the growth of these nematodes was then compared to wild-type nematodes to confirm the involvement of TPA-1.[5] |
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
References
- 1. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of 20-deoxyingenol-esters-based PKC agonists and their lysosome biogenesis-enhancing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 20-Deoxyingenol 3-angelate: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the full spectrum of a compound's interactions is paramount. This guide provides a comparative analysis of the off-target effects of 20-Deoxyingenol 3-angelate (DI3A), a potent Protein Kinase C (PKC) modulator, alongside alternative PKC activators. By presenting available data, experimental methodologies, and outlining key signaling pathways, this document aims to facilitate a comprehensive assessment of DI3A's specificity and potential therapeutic window.
This compound, a diterpenoid derived from the plant Euphorbia peplus, and its close analog Ingenol (B1671944) 3-angelate (I3A), have demonstrated significant biological activity, primarily through the activation of Protein Kinase C (PKC) isozymes. This on-target activity is linked to a range of therapeutic effects, including anti-cancer and pro-inflammatory responses. However, the selectivity of these compounds across the broader human kinome and other protein families is a critical consideration for their development as therapeutic agents. Off-target effects can lead to unforeseen toxicities or, in some cases, present opportunities for drug repurposing.
This guide compares the known effects of DI3A/I3A with two other classes of PKC modulators: phorbol (B1677699) esters (e.g., Phorbol 12-myristate 13-acetate, PMA) and bryostatins (e.g., Bryostatin-1).
Comparative Overview of PKC Modulators
While all three classes of compounds activate PKC, their distinct structures lead to differential downstream signaling and, importantly, potentially different off-target profiles.
| Feature | This compound / Ingenol 3-angelate | Phorbol Esters (e.g., PMA) | Bryostatin-1 |
| Primary On-Target | Activation of classical and novel PKC isoforms, with some preference for PKCδ. | Potent activation of a broad range of PKC isoforms. | Biphasic activity: initial activation followed by downregulation of certain PKC isozymes.[1][2] |
| Reported On-Target Biological Effects | Pro-apoptotic in cancer cells, pro-inflammatory, nematicidal. | Tumor promotion, inflammation, cell differentiation.[3][4] | Anti-cancer, neuroprotective, cognitive enhancement.[1] |
| Known Off-Target Effects | Data on broad kinome screening is limited. Effects on MAPK and PI3K/AKT pathways are noted, likely downstream of PKC activation.[5] | Can activate other C1 domain-containing proteins. Known to have broad and potent biological effects that can be considered off-target in a therapeutic context.[6][7] | Interacts with other cellular targets; full kinome profile not extensively published. |
| Therapeutic Status | Preclinical/Investigational. I3A (as ingenol mebutate) was approved for actinic keratosis but later withdrawn in Europe. | Primarily used as a research tool due to tumor-promoting properties. | Investigated in clinical trials for cancer and Alzheimer's disease.[1] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by these compounds is crucial for interpreting their on- and off-target effects.
Caption: Simplified signaling cascade initiated by PKC activators.
To assess the off-target profiles of compounds like this compound, a systematic experimental approach is necessary.
Caption: Experimental workflow for identifying off-target effects.
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a thorough evaluation of off-target effects. Key methodologies include in vitro kinase panel screening, cellular thermal shift assays (CETSA), and transcriptomics.
In Vitro Kinase Panel Screening
This method provides a direct assessment of a compound's interaction with a broad range of purified kinases.
Objective: To determine the inhibitory or binding affinity of this compound against a large panel of human kinases.
Principle: A competition binding assay, such as the KINOMEscan™ platform, is a common method. In this assay, the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.
Protocol Outline:
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration. A working concentration (e.g., 10 µM) is prepared for single-point screening.
-
Assay Plate Preparation: The kinase panel, typically comprising hundreds of human kinases, is arrayed in a multi-well plate format.
-
Competition Binding: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized ligand. The mixture is incubated to allow for binding equilibrium to be reached.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. Results are often expressed as a percentage of the DMSO control.
-
Data Analysis: A low percentage of control indicates strong binding of the test compound to the kinase. Hits are typically defined as kinases showing a significant reduction in binding (e.g., >90% inhibition at 10 µM). For hits, a dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement and identify off-targets in a more physiologically relevant cellular context.
Objective: To identify proteins that are thermally stabilized by this compound in intact cells or cell lysates.
Principle: The binding of a ligand to a protein often increases its thermal stability. In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to various temperatures. The soluble fraction of proteins at each temperature is then quantified. A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates target engagement.
Protocol Outline:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The abundance of specific proteins in the soluble fraction is quantified. This can be done for a specific target by Western blotting or for many proteins simultaneously using mass spectrometry (proteome-wide CETSA).
-
Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates a direct interaction.
Transcriptomic Analysis
Transcriptomics, typically using RNA sequencing (RNA-seq), provides a global view of the changes in gene expression induced by a compound. This can reveal the activation or inhibition of signaling pathways, which may be indicative of off-target effects.
Objective: To identify changes in the transcriptome of cells treated with this compound.
Principle: RNA-seq is used to quantify the abundance of all RNA transcripts in a sample. By comparing the transcriptomes of treated and untreated cells, differentially expressed genes can be identified. Pathway analysis of these genes can then elucidate the biological processes affected by the compound.
Protocol Outline:
-
Cell Culture and Treatment: Cells are treated with this compound or a vehicle control for a defined period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit. The quality and quantity of the RNA are assessed.
-
Library Preparation and Sequencing: The RNA is converted to a cDNA library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Statistical analysis is performed to identify differentially expressed genes.
-
Pathway and Gene Ontology Analysis: The list of differentially expressed genes is used as input for bioinformatics tools to identify enriched biological pathways and gene ontology terms. This can reveal unexpected cellular responses that may be due to off-target interactions.
Conclusion
A thorough assessment of the off-target effects of this compound is essential for its potential development as a therapeutic agent. While its on-target activity on PKC is well-established, a comprehensive understanding of its interactions with the broader proteome is still emerging. By employing a combination of in vitro and cellular assays, researchers can build a detailed off-target profile of this and other PKC modulators. This comparative guide provides a framework for such an evaluation, emphasizing the importance of rigorous experimental design and data interpretation. The continued investigation into the selectivity of this compound will be crucial in determining its ultimate clinical utility and safety profile.
References
- 1. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. PHORBOL 12-MYRISTATE 13-ACETATE INDUCES EPIDERMAL GROWTH FACTOR RECEPTOR TRANSACTIVATION VIA PROTEIN KINASE C δ/C-SRC PATHWAYS IN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 20-Deoxyingenol 3-angelate and Other Terpenoids' Nematicidal Activity
A detailed guide for researchers and drug development professionals on the nematicidal efficacy of various terpenoids, with a focus on 20-Deoxyingenol 3-angelate.
The search for potent and environmentally benign nematicides has led researchers to explore the vast chemical diversity of plant-derived compounds. Among these, terpenoids have emerged as a promising class of molecules with significant activity against a range of nematode species. This guide provides a comparative analysis of the nematicidal activity of this compound (DI3A), a major constituent of Euphorbia peplus latex, and other well-studied terpenoids. The information presented herein is compiled from recent studies to facilitate further research and development in this field.
Nematicidal Efficacy: A Quantitative Comparison
The nematicidal potential of a compound is typically quantified by its median lethal concentration (LC50), which represents the concentration required to kill 50% of the test nematode population within a specified time. The following table summarizes the LC50 values of this compound and other selected terpenoids against various nematode species.
| Terpenoid | Nematode Species | LC50 (µg/mL) | Exposure Time (hours) | Reference |
| This compound (DI3A) | Caenorhabditis elegans | 10.2 ± 0.4 | 72 | [1] |
| Panagrellus redivivus | 13.4 ± 0.5 | 72 | [1] | |
| Carvacrol (B1668589) | Caenorhabditis elegans | 15.3 | 24 | [2] |
| Thymol (B1683141) | Caenorhabditis elegans | 18.2 | 24 | [2] |
| Nerolidol | Caenorhabditis elegans | 22.1 | 24 | [2] |
| α-Terpinene | Caenorhabditis elegans | 22.1 | 24 | [2] |
| Geraniol | Caenorhabditis elegans | 25.4 | 24 | [2] |
| Meloidogyne incognita (J2) | >250 (Mobility) | - | ||
| Citronellol | Caenorhabditis elegans | 28.3 | 24 | [2] |
| Farnesol | Caenorhabditis elegans | 28.3 | 24 | [2] |
| Limonene | Caenorhabditis elegans | 35.8 | 24 | [2] |
| Eugenol | Caenorhabditis elegans | 44.5 | 24 | [2] |
| Borneol | Meloidogyne incognita (J2) | <250 (Mobility) | - | |
| Citral | Meloidogyne incognita (J2) | <250 (Mobility) | - | |
| α-Terpineol | Meloidogyne incognita (J2) | <250 (Mobility) | - |
Note: The nematicidal activity of some terpenoids against Meloidogyne incognita was evaluated based on the reduction of second-stage juvenile (J2) mobility rather than mortality, hence the LC50 values are not directly comparable to those for C. elegans. Generally, terpenoids with oxygenated functional groups, such as phenols and alcohols, tend to exhibit higher nematicidal activity.[2][3]
Experimental Protocols
The methodologies employed in determining nematicidal activity are crucial for the interpretation and comparison of results. Below are summaries of the experimental protocols used in the cited studies.
Nematicidal Assay for this compound against C. elegans and P. redivivus
This protocol is based on the study by Mu et al. (2024).
-
Nematode Culture: C. elegans (wild-type N2) and P. redivivus are maintained on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 at 20°C.
-
Preparation of Test Compound: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Nematicidal Bioassay:
-
Synchronized L4 stage nematodes are washed off the NGM plates with M9 buffer and collected.
-
Approximately 30-40 nematodes are transferred to each well of a 24-well plate containing a suspension of E. coli OP50 in M9 buffer.
-
DI3A is added to the wells at various final concentrations. The final concentration of DMSO is kept below 0.5%.
-
The plates are incubated at 20°C.
-
-
Mortality Assessment: Nematode mortality is assessed after 24, 48, and 72 hours. Nematodes are considered dead if they do not respond to a gentle touch with a small metal wire.
-
Data Analysis: The LC50 values are calculated using a suitable statistical method, such as probit analysis.
General Nematicidal Assay for Terpenoids against C. elegans
This protocol is a generalized procedure based on the study by Abdel-Rahman et al. (2013).
-
Nematode Culture: C. elegans are cultured on NGM agar (B569324) plates with E. coli as a food source.
-
Preparation of Test Compounds: The terpenoids are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
Nematicidal Bioassay:
-
A suspension of mixed-stage C. elegans is prepared in a suitable buffer.
-
The nematode suspension is added to the wells of a microtiter plate.
-
The test terpenoids are added to the wells at different concentrations.
-
The plates are incubated for 24 hours.
-
-
Mortality Assessment: The number of dead and live nematodes is counted under a microscope.
-
Data Analysis: The percentage of mortality is calculated, and the LC50 values are determined.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is critical for the development of targeted and effective nematicides.
This compound: Targeting the Protein Kinase C Pathway
Recent research has elucidated the mode of action of DI3A in C. elegans.[1][4] Transcriptome analysis revealed that DI3A treatment significantly upregulates the expression of the tpa-1 gene, which encodes a protein kinase C (PKC) isotype.[4] Knockdown of the tpa-1 gene through RNA interference (RNAi) was found to alleviate the growth-inhibitory effects of DI3A, suggesting that TPA-1 is a key target of this compound.[4] The study also indicated that DI3A treatment affects metabolism, growth, and development processes in the nematode.[1][4]
Caption: Proposed signaling pathway for the nematicidal activity of this compound in C. elegans.
Other Terpenoids: Diverse Mechanisms
The precise mechanisms of action for many other nematicidal terpenoids are not as well-defined as that of DI3A and are likely diverse.[5] It is generally believed that their lipophilic nature allows them to partition into the nematode's cell membranes, disrupting their structure and function. Some terpenoids may also interfere with key physiological processes such as respiration, neurotransmission, or enzyme activity. For instance, compounds like thymol and carvacrol are known to have broad-spectrum antimicrobial activity, which may extend to their nematicidal effects.[5][6]
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of potential nematicidal terpenoids.
Caption: A generalized workflow for the discovery and development of terpenoid-based nematicides.
Conclusion
This compound demonstrates potent nematicidal activity against both free-living and plant-parasitic model nematodes, with a defined mechanism of action involving the protein kinase C pathway.[1][4] When compared to other terpenoids, its efficacy, as indicated by its LC50 value against C. elegans, is notable.[1][2] However, a direct comparison is challenging due to variations in experimental conditions across different studies. The presented data underscores the potential of DI3A as a lead compound for the development of novel nematicides. Further research should focus on standardized comparative studies against a broader range of economically important plant-parasitic nematodes and on elucidating the structure-activity relationships of ingenol (B1671944) diterpenes to optimize their nematicidal properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nematicidal activity of terpenoids [pubmed.ncbi.nlm.nih.gov]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of terpenoids on nematodes: a review. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 20-Deoxyingenol 3-angelate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 20-Deoxyingenol 3-angelate, a potent diterpene ester. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection when handling and disposing of this compound. This compound is a known protein kinase C (PKC) activator and is related to ingenol (B1671944) mebutate, a compound that has been withdrawn from some markets due to safety concerns, underscoring the need for cautious handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is critical to consult the Safety Data Sheet (SDS). The following is a summary of key safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, avoid generating dust.[2] Clean the area using a wet wipe or absorbent material. All cleanup materials must be treated as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[3] The following protocol provides a general framework for its safe disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired compound.
-
Empty containers that held the compound.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Labware (pipette tips, vials, etc.).
-
Spill cleanup materials.
-
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.[4] Do not mix with non-hazardous waste.
Step 2: Waste Collection and Containment
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a separate, sealed, and compatible container.
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
Step 3: On-site Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5]
-
The primary recommended method for the disposal of potent organic compounds like this compound is high-temperature incineration.[2][6][7] This process effectively destroys the chemical structure, rendering it non-toxic.
Quantitative Data for Disposal
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 850°C to 1200°C | Ensures complete destruction of hazardous organic compounds.[2][7] |
| Incinerator Residence Time | > 2 seconds | Provides sufficient time for the complete combustion of the waste material.[7] |
Experimental Protocols: Surface Decontamination
In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed:
-
Initial Cleaning: Carefully wipe the contaminated surface with a disposable cloth soaked in a detergent solution.
-
Chemical Inactivation (for Phorbol (B1677699) Esters): A 5% sodium hypochlorite (B82951) (bleach) solution can be used to inactivate phorbol esters.[8] Wipe the surface with the bleach solution and allow a contact time of at least 10 minutes.
-
Rinsing: Wipe the surface with a cloth soaked in 70% ethanol, followed by a final wipe with deionized water.
-
Disposal: All cleaning materials must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. basel.int [basel.int]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. csu.edu [csu.edu]
- 7. toolkit.pops.int [toolkit.pops.int]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 20-Deoxyingenol 3-angelate. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound is intended for research and development purposes only and should not be used for medicinal, household, or other applications.[1] It is considered hazardous, and all personnel must be thoroughly trained on its proper handling and the associated risks.
Immediate Safety Precautions
This compound and its chemical relatives, such as Ingenol Mebutate, are potent compounds that can cause severe skin and eye irritation, respiratory irritation, and have high acute toxicity if ingested or inhaled.[2]
Emergency First Aid:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4][5]
-
Skin Contact: Should contact occur, immediately remove all contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water.[3][4] A doctor should be consulted.[3]
-
Eye Contact: In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected before use and disposed of properly after.[1][4][6] |
| Eye Protection | Safety goggles with side-shields or a face shield.[4][6] |
| Skin and Body | Impervious clothing to prevent skin contact.[4] |
| Respiratory | A suitable respirator should be used. Work in a well-ventilated area, preferably with exhaust ventilation.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area for handling this compound is recommended. Ensure safety shower and eye wash stations are accessible.[4]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting in a well-ventilated fume hood to avoid dust and aerosol formation.[3][4]
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly. This compound is soluble in organic solvents like ethanol (B145695) and DMSO.
-
Storage: Keep the compound in a tightly closed container in a dry, well-ventilated place.[3] Recommended storage temperature is between 0-8°C.
-
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear full personal protective equipment.[4]
-
Prevent the spill from entering drains.[1]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4]
-
For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal.[6]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[4]
-
Disposal Plan
All waste materials, including the compound itself, contaminated consumables (e.g., gloves, wipes), and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in suitable, closed, and clearly labeled containers.
-
Disposal Vendor: Dispose of all waste through a licensed hazardous material disposal company.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[3]
Hazard Summary
The following table summarizes the known hazards associated with this compound based on available safety data sheets.
| Hazard Type | GHS Classification and Statements |
| Acute Toxicity (Oral) | Category 1 or 3: Fatal or Toxic if swallowed.[2][5] |
| Acute Toxicity (Inhalation) | Category 1 or 2: Fatal if inhaled.[2][5] |
| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and eye damage or causes skin irritation.[2] |
| Eye Damage/Irritation | Category 1 or 2A: Causes serious eye damage or serious eye irritation.[2] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3: May cause respiratory irritation.[2] |
| Aquatic Hazard | Acute and Chronic, Category 1: Very toxic to aquatic life with long-lasting effects.[5] |
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
